2,4,6-Tribromo-3-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Bromobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHVMTTYXWHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162437 | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-40-4 | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid (CAS 14348-40-4)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), identified by CAS number 14348-40-4, is a halogenated aromatic organic compound. While its primary and most well-documented application lies in the field of clinical diagnostics as a highly sensitive enzymatic colorimetric reagent, its versatile chemical structure also positions it as a valuable building block in organic synthesis and materials science. This document provides a comprehensive technical overview of TBHBA, summarizing its physicochemical properties, analytical data, known applications, and detailed experimental protocols. It is intended to serve as a foundational resource for professionals utilizing or investigating this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. The compound typically presents as a white to cream or pale yellow crystalline powder.[1][2]
| Property | Value | Source(s) |
| CAS Number | 14348-40-4 | [1][3][4] |
| Molecular Formula | C₇H₃Br₃O₃ | [1][3][5] |
| Molecular Weight | 374.81 g/mol | [3][6] |
| IUPAC Name | This compound | [1][5] |
| Alternate Names | 3-Hydroxy-2,4,6-tribromobenzoic acid | [3] |
| Appearance | White to cream or pale yellow powder/crystals | [1][2] |
| Melting Point | 144 - 151 °C | [1][7][8] |
| SMILES | OC(=O)c1c(Br)cc(Br)c(O)c1Br | [8] |
| InChI Key | YDBHVMTTYXWHLI-UHFFFAOYSA-N | [5][8] |
| Solubility | Soluble in methanol; forms a clear solution in water (2%) | [2][9] |
Analytical and Spectroscopic Data
A summary of available analytical data is crucial for compound identification and characterization. Spectroscopic information for TBHBA is publicly available through various databases.
| Data Type | Availability / Source | Instrument / Technique |
| ¹³C NMR | SpectraBase, University of Vienna | Not Specified |
| ¹H NMR | ChemicalBook | Not Specified |
| FTIR | PubChem, Bio-Rad Laboratories | Bruker Tensor 27 FT-IR (KBr Pellet) |
| ATR-IR | PubChem, Bio-Rad Laboratories | Bruker Tensor 27 FT-IR (ATR-Neat) |
| Mass Spec. | ChemicalBook | Not Specified |
Synthesis and Purification
While this compound is commercially available, detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the provided search results. However, a general synthetic approach would likely involve the electrophilic bromination of 3-hydroxybenzoic acid.
For purification, methods analogous to those for similar compounds, such as reprecipitation, can be employed. A general procedure involves dissolving the crude product in an aqueous basic solution (e.g., sodium carbonate), filtering to remove insoluble impurities, and then re-precipitating the purified acid by acidifying the solution with an acid like HCl.[10] The resulting precipitate is then washed and dried.[10]
Applications and Mechanisms of Action
TBHBA's utility spans diagnostics, materials science, and potentially, pharmaceutical research.
Primary Application: Enzymatic Colorimetric Assays
The most prominent application of TBHBA is as an enzymatic colorimetric reagent.[7] It is particularly used for the sensitive determination of the free cholesterol fraction of high-density lipoprotein (HDL) in plasma.[7][11]
The mechanism involves an oxidative coupling reaction. In the presence of peroxidase, hydrogen peroxide (H₂O₂) oxidizes TBHBA and a coupling agent, typically 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolinone hydrazone (MBTH), to form a highly stable quinoneimine dye.[2][4][11][12] The intensity of the resulting color is directly proportional to the concentration of the analyte that produced the H₂O₂, allowing for quantitative measurement via spectrophotometry.
Materials Science
TBHBA serves as a precursor and surface modifier in materials science:
-
Flame Retardancy: It can be used as a coupling agent to modify the surface of silica nanoparticles through esterification, introducing bromine-containing organic groups that improve the thermal stability and flame-retardant properties of nanocomposites.[11]
-
Nanomaterials Synthesis: It has been utilized in a one-pot, bottom-up synthesis technique to create a 2D graphene derivative, which demonstrated applications in biomolecular recognition and nanozyme activities.[7]
Potential Biological Activities
As a halogenated phenolic acid, TBHBA belongs to a class of compounds known for potential bioactivity.[9] Bromine substitution can enhance lipophilicity and cell membrane permeability, which are beneficial traits in drug development.[9] While specific studies on TBHBA are limited, related compounds are explored for:
-
Antimicrobial Activity: As a potential core structure for developing antibacterial and antifungal agents.[9]
-
Agrochemicals: Derivatives of tribrominated benzoic acids have been investigated for herbicidal and fungicidal properties.[9]
It must be emphasized that these are potential applications based on its chemical class, and extensive research is required to validate any therapeutic efficacy for TBHBA itself.
Key Experimental Protocols
The following section details the methodology for the primary application of TBHBA in a clinical laboratory setting.
Protocol: Enzymatic Determination of HDL Cholesterol
This protocol is adapted from a method utilizing a Cobas Bio centrifugal analyzer for the kinetic enzymatic determination of HDL cholesterol in plasma.[11]
1. Reagent Preparation:
-
Base Reagent: Utilize a commercial Cholesterol Oxidase/Peroxidase (CHOD-PAP) reagent.
-
TBHBA Modification: To the base reagent, add TBHBA to a final concentration of 10 mmol/L, replacing the original phenolic colorimetric agent.[11]
-
Precipitant: Prepare a 200 g/L solution of PEG 6000 in a pH 10 glycine-NaOH buffer.[11]
2. Sample Processing:
-
Mix plasma with the PEG precipitant in a 1:1 ratio.
-
Let the mixture stand at room temperature for 10 minutes to precipitate non-HDL lipoproteins.
-
Centrifuge at 2000 g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the HDL fraction.[11]
3. Automated Detection (Cobas Bio Analyzer):
-
Set the sample volume to 15 µL.
-
Add 350 µL of the TBHBA-modified reagent to the sample.
-
Incubate the mixture at 30°C for 30 seconds.
-
Measure the change in absorbance (ΔA) at 515 nm over the next 50 seconds (from 30s to 80s post-reagent addition).[11] The rate of color formation is proportional to the HDL cholesterol concentration.
Conclusion
This compound is a specialized chemical with a well-established and critical role in clinical diagnostics. Its function as a sensitive colorimetric agent in enzymatic assays, particularly for HDL cholesterol, is well-documented. Beyond this primary application, its structural features—a halogenated phenolic acid—make it a compound of interest for research in materials science, particularly in the development of flame-retardant nanocomposites and novel graphene derivatives. While its potential as a scaffold for bioactive molecules is recognized, this area remains largely unexplored and presents an opportunity for future research and development. This guide provides the core technical data to support and inform such endeavors.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. TBHBA [sorachim.com]
- 3. scbt.com [scbt.com]
- 4. This compound (TBHBA) CAS 14348-40-4 For Sale - Kerton Chemical [kerton-industry.com]
- 5. This compound | CAS 14348-40-4 [matrix-fine-chemicals.com]
- 6. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alkalisci.com [alkalisci.com]
- 8. This compound 97 14348-40-4 [sigmaaldrich.com]
- 9. leapchem.com [leapchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3-Hydroxy-2,4,6-tribromobenzoic acid | 14348-40-4 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Tribromo-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromo-3-hydroxybenzoic acid, often abbreviated as TBHBA, is a halogenated aromatic organic compound. Its structure, featuring a benzoic acid core with three bromine substituents and a hydroxyl group, imparts unique chemical and physical properties that make it a compound of interest in various scientific fields. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and its applications in research and development. The presence of multiple functional groups—carboxylic acid, hydroxyl, and bromine atoms—offers several points for chemical modification, making it a versatile building block in organic synthesis.[1] It is utilized in the development of bioactive molecules, functional materials, and agrochemicals.[1] Furthermore, its bromine-rich structure lends itself to applications as a flame retardant and as a reagent in analytical chemistry.[1][2]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in chemical reactions, its solubility in various media, and its potential biological interactions.
Identification and Structure
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 14348-40-4[3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C7H3Br3O3[3][4][7] |
| SMILES | C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br[3] |
| InChI Key | YDBHVMTTYXWHLI-UHFFFAOYSA-N[3][4][5] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 374.81 g/mol | [3][6][7][8][10][11][12] |
| Appearance | White to cream or pale yellow powder or crystals | [4] |
| Melting Point | 145-148 °C (lit.) | [5][6][13] |
| Calculated logP | 4.3 | [3] |
| Water Solubility | Insoluble | [14] |
| Assay | ≥96.0 to ≤104.0% (Aqueous acid-base Titration) | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings and the development of new applications. This section outlines protocols for the synthesis of a structurally related compound, which can be adapted for this compound, and a key analytical application.
Synthesis via Electrophilic Bromination (Adapted Protocol)
While a specific protocol for the synthesis of this compound was not found in the provided search results, a general method for the bromination of hydroxybenzoic acids can be adapted. The following protocol is based on the synthesis of similar brominated phenolic compounds.[15]
Objective: To synthesize this compound through the electrophilic bromination of 3-hydroxybenzoic acid.
Materials:
-
3-Hydroxybenzoic acid
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Thermometer
-
Büchner funnel and filter flask
-
Fume hood
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-hydroxybenzoic acid in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 3-hydroxybenzoic acid. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.[15]
-
Reaction Monitoring: After the complete addition of bromine, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Quenching: To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite until the reddish-brown color of the solution disappears.[15]
-
Product Isolation: Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Caption: Experimental workflow for the synthesis of this compound.
Enzymatic Determination of High-Density Lipoprotein (HDL) Cholesterol
This compound is used as a colorimetric agent to enhance the sensitivity of HDL cholesterol enzymatic determination.[2][13] It reacts with oxidants like hydrogen peroxide in the presence of peroxidase to form a quinoneimine dye with high absorbance.[2]
Objective: To determine the concentration of HDL cholesterol in a plasma sample using an enzymatic colorimetric assay with this compound.
Materials:
-
Plasma sample
-
Precipitant: 200 g/L PEG 6000 in glycine-NaOH buffer (pH 10)[2]
-
Reagent: Commercial CHOD-PAP reagent (containing cholesterol esterase, cholesterol oxidase, and peroxidase) modified by replacing the original phenolic colorimetric agent with 10 mmol/L this compound.[2]
Equipment:
-
Centrifuge
-
Spectrophotometer or centrifugal analyzer (e.g., Cobas Bio analyzer)[2]
Procedure:
-
Sample Preparation: Mix the plasma sample with the precipitant in a 1:1 ratio. Let it stand at room temperature for 10 minutes. Centrifuge at 2000 g for 20 minutes at 4°C. The supernatant contains the HDL fraction.[2]
-
Reaction Setup: In the analyzer, mix a small volume of the supernatant (e.g., 15 µL) with the modified TBHBA reagent (e.g., 350 µL).[2]
-
Incubation and Measurement: Incubate the mixture at 30°C for 30 seconds. Measure the change in absorbance at 515 nm over a defined period (e.g., from 10 to 60 seconds).[2]
-
Calculation: The concentration of HDL cholesterol is proportional to the rate of change in absorbance and can be calculated by comparison to a standard.
Caption: Workflow for HDL cholesterol determination using this compound.
Biological and Chemical Applications
The unique structure of this compound underpins its use in a variety of applications, from diagnostics to materials science.
-
Biochemical Reagent: Its primary documented use is as a sensitive colorimetric reagent in the enzymatic determination of HDL cholesterol in plasma.[2][5][13] The bromine atoms enhance the reactivity and spectral properties of the resulting dye, leading to improved assay sensitivity.
-
Organic Synthesis: It serves as a versatile intermediate or building block in organic synthesis.[1][13] The hydroxyl, carboxylic acid, and bromine functional groups provide multiple reactive sites for creating more complex molecules, including bioactive compounds and functional materials.[1]
-
Materials Science: Due to its high bromine content, it is investigated as a precursor for flame-retardant additives in polymers.[1][2] It can be used to modify the surface of nanoparticles, such as silica, to improve the thermal stability and flame retardancy of nanocomposites.[2] It has also been utilized in a one-pot synthesis of 2D graphene derivatives for applications in biomolecular recognition and nanozyme activities.[5][13]
-
Medicinal Chemistry and Agrochemical Research: Halogenated phenolic acids are known for their biological activity.[1] Consequently, this compound is explored as a scaffold for synthesizing potential antibacterial, antifungal, and anticancer agents.[1] The bromine substitutions can enhance lipophilicity and cell membrane permeability, which are desirable properties in drug and pesticide design.[1]
Conclusion
This compound is a highly functionalized aromatic compound with a well-defined set of physicochemical properties. Its utility as a sensitive analytical reagent, a versatile synthetic building block, and a precursor for advanced materials is well-documented. For researchers in drug development, materials science, and analytical chemistry, this compound offers a reactive and adaptable platform for innovation. Further research into its biological activities, particularly in antimicrobial and anticancer applications, may unveil new therapeutic potentials.
References
- 1. leapchem.com [leapchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2,4,6-三溴-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound - CAS:14348-40-4 - Sunway Pharm Ltd [3wpharm.com]
- 12. 2,4,6-三溴-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. alkalisci.com [alkalisci.com]
- 14. 3-Hydroxy-2,4,6-tribromobenzoic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and other technical data related to 2,4,6-Tribromo-3-hydroxybenzoic acid, a halogenated aromatic compound of interest in various scientific research fields.
Core Molecular Information
This compound is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with three bromine atoms, a hydroxyl group, and a carboxylic acid group.
Molecular Structure and Identification
The arrangement of these functional groups on the benzene ring is crucial for its chemical properties and potential biological activity. The IUPAC name, this compound, precisely defines this arrangement.
Caption: 2D representation of the molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₇H₃Br₃O₃ | [1][2][3] |
| Molecular Weight | 374.81 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 14348-40-4 | [1][2][4] |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | [3] |
| InChIKey | YDBHVMTTYXWHLI-UHFFFAOYSA-N | [3][5] |
| Appearance | Powder | [5] |
| Melting Point | 145-148 °C | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are critical for its application in research and development. The following sections outline common methodologies.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Information regarding the specific biological activities and associated signaling pathways of this compound is not extensively documented in the currently available search results. Further research would be required to elucidate its pharmacological profile and mechanism of action.
Should such information become available, diagrams illustrating the relevant signaling pathways would be generated to visualize the compound's interactions within a biological system. A hypothetical signaling pathway diagram is presented below as a template.
Caption: A hypothetical signaling pathway involving this compound.
References
synthesis and purification of 2,4,6-Tribromo-3-hydroxybenzoic acid
An In-depth Technical Guide to the Synthesis and Purification of 2,4,6-Tribromo-3-hydroxybenzoic Acid
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (TBHBA), a key intermediate in various fields of chemical and biological research. The methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for obtaining high-purity TBHBA.
Introduction: The Versatility of a Polysubstituted Aromatic
This compound is a highly functionalized aromatic compound. The presence of a carboxylic acid, a hydroxyl group, and multiple bromine atoms on the benzene ring confers unique chemical reactivity and physical properties.[1] These functional groups provide multiple points for derivatization, making TBHBA a valuable building block for more complex molecules.[1]
Its applications are diverse, ranging from a precursor in the synthesis of advanced materials like graphene derivatives and flame-retardant additives to a core scaffold for developing bioactive molecules with potential antimicrobial properties for pharmaceutical and agricultural use.[1][2] Furthermore, it is utilized as a chromogenic reagent in enzymatic colorimetric assays, for instance, in the determination of high-density lipoprotein (HDL) cholesterol in plasma.[2][3][4] Given its utility, the ability to synthesize and purify TBHBA effectively is a critical capability for many research and development laboratories.
Synthesis: A Guided Approach to Electrophilic Aromatic Substitution
The synthesis of this compound is typically achieved through the direct electrophilic bromination of 3-hydroxybenzoic acid. The underlying principle is the activation of the aromatic ring by the strongly electron-donating hydroxyl group, which directs the incoming bromine electrophiles to the ortho and para positions.
Mechanistic Rationale and Experimental Design
Causality in Reagent Selection:
-
Starting Material: 3-Hydroxybenzoic acid is the logical and commercially available precursor. The hydroxyl group is a powerful activating group, facilitating the substitution reaction without the need for harsh catalysts.
-
Brominating Agent: Molecular bromine (Br₂) is the chosen electrophile. It is a potent but manageable brominating agent for highly activated aromatic systems.
-
Solvent System: Glacial acetic acid is an excellent solvent for this reaction. It readily dissolves the starting material and is relatively inert to bromine. It also helps to moderate the reactivity of the system.
-
Temperature Control: Electrophilic aromatic bromination is a highly exothermic process. Maintaining a low temperature using an ice bath is crucial to control the reaction rate, prevent undesirable side reactions (such as over-bromination or oxidation), and ensure high regioselectivity.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism, as illustrated below.
Caption: The electrophilic substitution mechanism for the bromination of 3-hydroxybenzoic acid.
Detailed Experimental Protocol for Synthesis
This protocol is an exemplary procedure based on established methods for the bromination of activated aromatic acids.[5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxybenzoic Acid | 138.12 | 13.8 g | 0.10 |
| Glacial Acetic Acid | - | 150 mL | - |
| Bromine (Br₂) | 159.81 | 16.0 mL (49.9 g) | 0.31 |
| Sodium Bisulfite | - | As needed | - |
| Ice | - | As needed | - |
| Distilled Water | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize excess bromine vapors), dissolve 13.8 g (0.10 mol) of 3-hydroxybenzoic acid in 150 mL of glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Bromine Addition: Slowly add 16.0 mL (0.31 mol) of bromine from the dropping funnel to the stirred solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for another 2 hours, followed by stirring at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion. The product will precipitate out of the solution as a pale solid.
-
Quenching and Isolation: Pour the reaction slurry into a beaker containing ~500 g of crushed ice and water. If the solution retains a strong orange/brown color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color dissipates.
-
Filtration: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove acetic acid and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification: Achieving Analytical Grade Purity
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, isomeric byproducts, and inorganic impurities. Recrystallization is the most effective and common method for this purpose.
The Principle of Recrystallization
Recrystallization separates compounds based on their differential solubility in a specific solvent or solvent mixture at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The process of slow cooling allows for the formation of a pure crystalline lattice of the desired product.[6]
Solvent Selection: For polysubstituted benzoic acids, a mixed solvent system often provides the optimal solubility profile. A mixture of ethanol and water or acetic acid and water is generally effective. A dilute ethanol-water mixture is a good starting point for TBHBA.[7]
Caption: A generalized workflow for the purification of TBHBA by recrystallization.
Detailed Protocol for Recrystallization
-
Solvent Preparation: Prepare a solvent mixture of ethanol and water (e.g., starting with a 1:1 v/v ratio).
-
Dissolution: Place the crude, dried TBHBA into an Erlenmeyer flask. Add a minimal amount of the solvent mixture and heat the flask on a hot plate with stirring. Continue to add small portions of the hot solvent mixture until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Dry the purified crystals to a constant weight.
Chromatographic Analysis
Thin-Layer Chromatography (TLC) is an invaluable tool for assessing the purity of the final product and for monitoring the progress of the purification. A suitable mobile phase can be developed using solvent systems like acetone/water or various combinations of benzene, dioxane, and acetic acid, with an appropriate stationary phase such as RP-8 or silica gel.[8][9] For exceptionally high purity requirements, column chromatography can be employed, though it is often unnecessary if recrystallization is performed carefully.
Characterization and Quality Control
Confirming the identity and purity of the final product is a critical final step. This is achieved through a combination of physical and spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₃O₃ | [3][10] |
| Molecular Weight | 374.81 g/mol | [10][11] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 145-148 °C | [2] |
| Assay | ≥97% | [12] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the single aromatic proton, the acidic proton of the carboxylic acid, and the phenolic hydroxyl proton. Spectral data for verification is available in public databases.[13]
-
¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon framework, showing seven distinct signals corresponding to the carbons in the molecule.[11][14]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band (from ~2500-3300 cm⁻¹) for the carboxylic acid and hydroxyl group, a strong C=O stretching absorption around 1700 cm⁻¹, and characteristic C-Br stretching frequencies in the fingerprint region.[11]
Safety Precautions
-
Bromine (Br₂): Is highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Use in a fume hood and wear appropriate PPE.
-
General Precautions: Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves. Ensure emergency access to a safety shower and eyewash station.
References
- 1. leapchem.com [leapchem.com]
- 2. alkalisci.com [alkalisci.com]
- 3. TBHBA [sorachim.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, 97% | Fisher Scientific [fishersci.ca]
- 13. 3-Hydroxy-2,4,6-tribromobenzoic acid(14348-40-4) 1H NMR [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
Spectral Data Analysis of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), a compound of interest in various research and development applications. This document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for acquiring such data.
Chemical Structure and Expected Spectral Features
This compound possesses a highly substituted aromatic ring, which gives rise to distinct signals in various spectroscopic analyses. Understanding its structure is key to interpreting its spectral data.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected Signals: Due to the substitution pattern on the benzene ring, only one aromatic proton is present. The acidic protons of the hydroxyl and carboxylic acid groups are also expected to be observed, though their chemical shifts can be highly dependent on the solvent and concentration.
| Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.0 - 8.0 | Singlet | 1H | Ar-H |
| Hydroxyl-OH | 5.0 - 7.0 (broad) | Singlet | 1H | Ar-OH |
| Carboxylic Acid-OH | 10.0 - 13.0 (broad) | Singlet | 1H | COOH |
Note: Specific chemical shift values for this compound are not publicly available. The values presented are estimations based on analogous structures.
¹³C NMR Spectroscopy
Expected Signals: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (Br, OH, COOH). A reference to a ¹³C NMR spectrum is available on SpectraBase, but full access requires a subscription.
| Carbon Atom | Expected Chemical Shift (ppm) | Assignment |
| C=O | 165 - 175 | Carboxylic Acid |
| C-OH | 150 - 160 | Aromatic C-OH |
| C-Br | 110 - 130 | Aromatic C-Br |
| C-H | 120 - 140 | Aromatic C-H |
| C-COOH | 125 - 135 | Aromatic C-COOH |
Note: Specific chemical shift values for this compound are not publicly available. The values presented are estimations based on analogous structures.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum for this compound has been recorded on a Bruker Tensor 27 FT-IR instrument using both KBr pellet and Attenuated Total Reflectance (ATR) techniques.[1]
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| O-H stretch (Phenol) | 3200 - 3600 | Broad |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (Phenol/Carboxylic Acid) | 1210 - 1320 | Strong |
| C-Br stretch | 500 - 690 | Medium to Strong |
Note: A detailed peak list with specific wavenumbers and intensities is not publicly available.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion Peak: The molecular formula of this compound is C₇H₃Br₃O₃. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. The expected nominal molecular weight is approximately 375 g/mol .
Expected Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and carbon monoxide (CO). The presence of three bromine atoms will significantly influence the fragmentation pattern.
Note: A detailed mass spectrum with m/z values and relative abundances for this compound is not publicly available.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate the workflow for spectral analysis and the relationship between different spectroscopic techniques.
Caption: Experimental workflow for the spectral analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and structural information.
References
The Solubility Profile of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), a compound of interest in various scientific domains, including as a chemical colorimetric agent and a nanomaterial surface modifier.[1] Understanding the solubility of this compound is critical for its application in clinical biochemical testing, such as in the enzymatic determination of HDL cholesterol, and in the preparation of flame-retardant polymer nanocomposites.[1] This document outlines the available solubility data, details standard experimental protocols for solubility determination, and provides a logical workflow for these procedures.
Core Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in a wide range of common organic and aqueous solvents is not extensively available in publicly accessible literature. The following table summarizes the currently available data, which is primarily presented as a minimum solubility in complex solvent systems. This highlights a significant data gap and underscores the necessity for further empirical studies to fully characterize the solubility profile of this compound.
| Solvent System | Temperature | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ambient | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Ambient | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | Ambient | ≥ 2.5 mg/mL |
| 10 mM in DMSO | Ambient | Stock Solution |
Data sourced from MedChemExpress.[1]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization.[2][3][4]
Principle of the Shake-Flask Method
The shake-flask method is predicated on achieving a saturated solution of the compound in a specific solvent at a constant temperature. An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2][4]
Detailed Methodology
-
Preparation of Materials:
-
Ensure the this compound is of high purity.
-
Utilize pure solvents for the analysis.[5]
-
Prepare a series of vials with a fixed, measured amount of the chosen solvent.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[5]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a mechanical agitator, such as an orbital shaker, capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[3]
-
Agitate the samples for a sufficient duration to reach equilibrium. This can be determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration no longer significantly changes.[3][5]
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved through centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solute during this step.
-
-
Analysis of the Saturated Solution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
The supernatant may require dilution to fall within the linear range of the analytical method.[4]
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. HPLC is often preferred as it can also detect any potential degradation of the compound.[2][4]
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or molarity.
-
For ionizable compounds like this compound, it is crucial to determine the solubility as a function of pH, typically over a range of pH 1.2 to 6.8 for biopharmaceutical applications.[3]
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.
This structured approach ensures the generation of reliable and reproducible solubility data, which is essential for the effective application of this compound in research and development. The lack of comprehensive solubility data for this compound presents an opportunity for further investigation to enable its broader utility.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of 2,4,6-Tribromo-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the thermal stability and potential degradation pathways of 2,4,6-Tribromo-3-hydroxybenzoic acid. Due to a lack of specific experimental data in publicly accessible literature, this guide synthesizes information from structurally related compounds, including brominated phenols and other benzoic acid derivatives, to predict its thermal behavior. The experimental protocols provided are standardized methodologies for researchers to characterize this compound.
Physicochemical and Thermal Properties
The following table summarizes the known physical and predicted thermal properties of this compound. The thermal decomposition data are estimations based on analogous compounds and require experimental verification.
| Property | Value | Source |
| Chemical Formula | C₇H₃Br₃O₃ | [1][2] |
| Molecular Weight | 374.81 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 145-148 °C | [3] |
| Predicted Onset of Decomposition (TGA) | ~200-250 °C | Inferred from related compounds |
| Predicted Major Decomposition Steps | 1. Decarboxylation2. Debromination and fragmentation of the aromatic ring | Inferred from related compounds |
| Predicted Endothermic Events (DSC) | Melting around 145-148 °C | [3] |
| Predicted Exothermic Events (DSC) | Decomposition at higher temperatures | Inferred from related compounds |
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is anticipated to proceed through a multi-step process, initiated by decarboxylation, followed by the cleavage of carbon-bromine bonds and subsequent fragmentation of the aromatic ring at higher temperatures. The presence of hydroxyl and carboxylic acid functional groups, along with multiple bromine substituents, suggests a complex degradation profile.
A likely initial step is the loss of carbon dioxide from the carboxylic acid group, a common thermal degradation pathway for benzoic acid derivatives. This would be followed by the homolytic cleavage of C-Br bonds, releasing bromine radicals. These reactive radicals can then participate in a variety of secondary reactions, leading to the formation of a complex mixture of smaller brominated and non-brominated aromatic and aliphatic compounds. At very high temperatures, the aromatic ring is expected to fragment.
References
Unveiling the Profile of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a halogenated phenolic acid that has garnered attention primarily for its utility in biochemical diagnostics and as a versatile precursor in synthetic chemistry. While the intrinsic biological activities of TBHBA are not extensively documented in publicly available literature, its structural resemblance to other bioactive halogenated phenols suggests a potential for broader pharmacological applications. This technical guide provides a comprehensive overview of the known applications and potential bioactivities of TBHBA, with a focus on quantitative data, experimental methodologies, and relevant chemical pathways.
Core Application: Biochemical Diagnostics
The most well-documented application of this compound is as a highly sensitive chromogenic reagent in enzymatic assays. Specifically, it has demonstrated significant utility in the determination of High-Density Lipoprotein (HDL) cholesterol in plasma.[1][2]
Quantitative Performance in HDL Cholesterol Assay
The substitution of phenol with TBHBA in the cholesterol oxidase/peroxidase/4-aminoantipyrine reagent system leads to a significant enhancement in assay sensitivity.[1][3] This increased sensitivity is crucial for accurately measuring the free cholesterol fraction of HDL, which constitutes about 20% of the total cholesterol in this lipoprotein.[1]
| Parameter | Value | Reference |
| Increase in Sensitivity | Four-fold increase compared to phenol-based reagents. | [3][4] |
| Molar Absorbance | Approximately 29,000 L·mol⁻¹·cm⁻¹ with respect to cholesterol. | [3][4] |
| Linearity Range | Up to at least 400 mg/L of HDL free cholesterol. | [1] |
| Intra-group CV | ≤ 2.0% | [5] |
| Inter-group CV | ≤ 2.9% | [5] |
| Correlation (vs. Trinder's method) | r = 0.9829 | [1] |
| Correlation (automated vs. manual) | r = 0.9975 | [1] |
Experimental Protocol: Enzymatic Determination of HDL Cholesterol
This protocol is adapted from methodologies described for use with a Cobas-Bio centrifugal analyzer.[1][5]
1. Reagent Preparation:
-
Basic Reagent: A commercial CHOD-PAP (cholesterol oxidase/peroxidase/4-aminoantipyrine) reagent is modified by replacing the phenolic colorimetric agent with 10 mmol/L this compound.[5]
-
Precipitant: A solution of 200 g/L polyethylene glycol (PEG) 6000 in a glycine-NaOH buffer at pH 10 is prepared.[5]
2. Sample Processing:
-
Plasma and the precipitant solution are mixed in a 1:1 ratio.[5]
-
The mixture is allowed to stand at room temperature for 10 minutes to precipitate beta-lipoproteins.[5]
-
Centrifugation is performed at 2000 g for 20 minutes at 4°C.[5]
-
The resulting supernatant, containing the HDL fraction, is collected for analysis.[5]
3. Detection:
-
15 µL of the HDL-containing supernatant is mixed with 350 µL of the TBHBA-modified basic reagent.[5]
-
The reaction mixture is incubated at 30°C for 30 seconds.[5]
-
The change in absorbance is measured at 515 nm over a period of 50 seconds (from 10 to 60 seconds post-incubation).[5]
-
The concentration of HDL free cholesterol is determined by comparing the rate of absorbance change to that of known standards.
Signaling Pathway of the Chromogenic Reaction
The following diagram illustrates the enzymatic and chemical reactions involved in the colorimetric determination of cholesterol using TBHBA.
Caption: Enzymatic and chromogenic reactions in the HDL cholesterol assay using TBHBA.
Potential Biological Activities and Synthetic Applications
While specific quantitative data on the intrinsic biological activities of TBHBA are scarce, its chemical structure suggests several areas of potential interest for researchers and drug development professionals.
Antimicrobial Potential
Halogenated phenols are a known class of antimicrobial agents. The presence of three bromine atoms on the benzoic acid scaffold of TBHBA is expected to enhance its lipophilicity, which may facilitate its passage through microbial cell membranes.[6] It is considered a valuable core structure for the development of novel antibacterial and antifungal agents.[6] However, specific minimum inhibitory concentration (MIC) values for TBHBA against various microbial strains are not currently available in the reviewed literature.
Anticancer Potential
Preliminary studies have indicated that TBHBA may possess the ability to inhibit the growth of certain tumor cells.[6] This suggests a potential for its investigation as a lead compound in oncology research. Further studies are required to elucidate the mechanism of action and to quantify its cytotoxic effects on various cancer cell lines.
Use as a Synthetic Precursor
TBHBA serves as a versatile building block in organic synthesis.[7][8] The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the brominated aromatic ring—allows for a wide range of chemical modifications.[6] This makes it a valuable precursor for the synthesis of:
-
Bioactive Molecules: Derivatives of TBHBA can be synthesized to explore a range of pharmacological activities.
-
Functional Polymers and Materials: The tribrominated structure lends itself to applications in materials science, including the development of flame-retardant additives.[5]
-
Dyes and Pigments: The halogenated aromatic core can be used to synthesize stable and colorfast dyes.[6]
The following diagram illustrates the potential synthetic pathways originating from TBHBA.
Caption: Synthetic potential of this compound.
Conclusion
This compound is a compound with a well-established and quantitatively defined role in biochemical diagnostics, particularly in enhancing the sensitivity of HDL cholesterol assays. While its intrinsic biological activities related to antimicrobial and anticancer effects are suggested by its chemical structure and preliminary findings, there is a clear need for further quantitative research to substantiate these claims. For drug development professionals and researchers, TBHBA currently holds more immediate value as a versatile synthetic precursor for creating novel molecules with a wide range of potential applications in medicine and materials science. Future investigations into its direct biological effects could unveil new therapeutic avenues for this interesting halogenated phenolic acid.
References
- 1. Enzymic determination of the free cholesterol fraction of high-density lipoprotein in plasma with use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of HDL-cholesterol using this compound with a commercial CHOD-PAP reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of HDL-Cholesterol Using this compound with a Commercial CHOD—PAP Reagent | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. leapchem.com [leapchem.com]
- 7. alkalisci.com [alkalisci.com]
- 8. 2,4,6-三溴-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), a versatile organic compound with significant applications in clinical diagnostics, materials science, and potentially in therapeutics. This document details the historical context of its discovery, outlines key synthesis protocols, and explores its diverse applications, with a focus on its mechanism of action. Quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical reactions and biological pathways.
Introduction
This compound, also known by its acronym TBHBA, is a halogenated derivative of 3-hydroxybenzoic acid. Its unique chemical structure, featuring three bromine atoms and a hydroxyl group on the benzene ring, imparts specific properties that have been harnessed in various scientific and industrial fields. While it is widely recognized for its role as a highly sensitive chromogenic reagent in enzymatic assays for determining high-density lipoprotein (HDL) cholesterol, its utility extends to being a building block for advanced polymers and a subject of investigation for its potential biological activities, including antimicrobial and anticancer effects.
This guide aims to be a core resource for researchers by consolidating the available technical information on TBHBA, from its initial synthesis to its current and potential future applications.
Discovery and History
The precise first synthesis and characterization of this compound are not extensively documented in readily available historical records. However, its prominence in the scientific literature began to rise significantly in the mid-1980s with the work of P. Trinder and D. Webster. In their 1984 publication in the Annals of Clinical Biochemistry, they introduced TBHBA as a superior chromogenic reagent for the enzymatic determination of cholesterol.[1] They described a "simple method of bromination avoiding the use of elemental bromine" to prepare TBHBA, highlighting its practical synthesis for clinical laboratory use.[1] This application in diagnostics appears to be the primary driver for its synthesis and subsequent commercial availability.
Prior to this, the synthesis of related brominated benzoic acids was known, such as the preparation of 2,4,6-Tribromobenzoic acid through the deamination of 3-amino-2,4,6-tribromobenzoic acid or the hydrolysis of 2,4,6-tribromobenzonitrile.[2] However, the specific introduction of the hydroxyl group at the 3-position in conjunction with tribromination for the purpose of creating a sensitive analytical reagent was a key development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14348-40-4 | [3] |
| Molecular Formula | C₇H₃Br₃O₃ | [3] |
| Molecular Weight | 374.81 g/mol | [4] |
| Appearance | White to cream or pale yellow powder or crystals | [5] |
| Melting Point | 145-148 °C (lit.) | [4] |
| Solubility | Soluble in methanol. | [6] |
| IUPAC Name | This compound | [7] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Signals corresponding to the aromatic proton and the acidic protons of the hydroxyl and carboxylic acid groups. |
| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons attached to bromine, the hydroxyl group, and the unsubstituted aromatic carbon. |
| Infrared (IR) | Characteristic absorptions for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C-Br stretching. |
| Raman | Spectral lines corresponding to the vibrational modes of the aromatic ring and its substituents. |
Note: Specific peak values can be found in various chemical databases and are dependent on the solvent and instrument used.
Synthesis of this compound
While the original full experimental details from Trinder and Webster's 1984 paper are not widely accessible, the abstract suggests a method that avoids the use of hazardous elemental bromine. A plausible and commonly referenced method for the synthesis of brominated phenols and benzoic acids is through electrophilic aromatic substitution using a suitable brominating agent. A general protocol based on the bromination of a hydroxybenzoic acid precursor is outlined below.
Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid
This protocol is a generalized procedure for the bromination of a phenolic acid and should be adapted and optimized for the specific synthesis of TBHBA.
Materials:
-
3-Hydroxybenzoic acid
-
A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in a solvent)
-
A suitable solvent (e.g., glacial acetic acid, dichloromethane)
-
A catalyst (if required, e.g., a Lewis acid)
-
Sodium bisulfite solution (for quenching)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a known amount of 3-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Slowly add a solution of the brominating agent (e.g., three equivalents of N-Bromosuccinimide) in the same solvent to the stirred solution of 3-hydroxybenzoic acid via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess brominating agent by the slow addition of a saturated aqueous solution of sodium bisulfite until the color of the reaction mixture is discharged.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold distilled water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified product in a vacuum oven.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of TBHBA.
Applications and Mechanisms of Action
Clinical Diagnostics: Enzymatic HDL Cholesterol Assay
The most prominent application of TBHBA is as a chromogenic reagent in the enzymatic determination of HDL cholesterol.[1][8]
Mechanism of Action:
The assay is based on a series of enzymatic reactions that ultimately produce hydrogen peroxide (H₂O₂). In the final step, in the presence of peroxidase, the hydrogen peroxide oxidatively couples TBHBA with 4-aminoantipyrine (4-AAP) to form a highly colored quinoneimine dye. The intensity of the color, which is measured spectrophotometrically, is directly proportional to the concentration of cholesterol in the sample. The use of TBHBA in place of other phenolic compounds significantly increases the sensitivity of the assay, allowing for more accurate measurements.[1]
Diagram 2: Mechanism of TBHBA in HDL Cholesterol Assay
References
- 1. Determination of HDL-cholesterol using this compound with a commercial CHOD-PAP reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. This compound 97 14348-40-4 [sigmaaldrich.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. alkalisci.com [alkalisci.com]
- 7. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Theoretical Exploration of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA). Despite its applications as a sensitive colorimetric reagent and a building block for functionalized materials, a thorough theoretical investigation of its electronic structure, reactivity, and potential biological interactions has not been extensively reported in scientific literature. This document summarizes the known physicochemical properties, outlines recommended computational protocols for in-depth theoretical analysis based on methodologies applied to analogous compounds, and presents a logical workflow for one of its key chemical reactions. The aim is to provide a foundational resource for researchers seeking to explore the computational chemistry and potential pharmacological applications of this halogenated phenolic compound.
Introduction
This compound is a polyhalogenated aromatic compound with the chemical formula C₇H₃Br₃O₃. Its structure, featuring three bromine atoms and a hydroxyl group on a benzoic acid scaffold, suggests a range of interesting chemical and physical properties. It is notably utilized in biochemical assays, particularly in the enzymatic determination of HDL cholesterol, where it acts as a chromogenic agent.[1] Furthermore, its application in the synthesis of 2D graphene derivatives points to its utility in materials science.[2]
However, a comprehensive understanding of its molecular properties from a theoretical standpoint is currently lacking in the public domain. Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for elucidating electronic structure, predicting reactivity, and understanding intermolecular interactions. Such studies on similar brominated and hydroxylated benzoic acids have proven effective in predicting properties like pKa and assessing substituent effects. This guide aims to bridge the current knowledge gap by consolidating available data and proposing a roadmap for future theoretical investigations.
Physicochemical and Computed Properties
While experimental and theoretical studies dedicated to this compound are scarce, fundamental properties have been reported, primarily in chemical supplier databases and large chemical repositories like PubChem. A summary of these properties is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₃O₃ | [3][4] |
| Molecular Weight | 374.81 g/mol | [3][4] |
| CAS Number | 14348-40-4 | [3] |
| Appearance | White to cream or pale yellow powder or crystals | N/A |
| Melting Point | 145-148 °C | |
| XLogP3 (Computed) | 4.3 | [3] |
| InChIKey | YDBHVMTTYXWHLI-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | [3] |
Proposed Theoretical Investigation Protocols
Based on theoretical studies of similar halogenated and hydroxylated benzoic acids, the following experimental (computational) protocols are recommended for a detailed theoretical analysis of this compound.
Quantum Chemical Calculations (Density Functional Theory)
DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.
-
Objective: To determine the optimized molecular geometry, vibrational frequencies, molecular orbital energies (HOMO and LUMO), and to predict properties such as pKa and spectral characteristics.
-
Methodology:
-
Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Model Chemistry:
-
Functional: A hybrid functional like B3LYP is a common and effective choice for organic molecules. For more accurate pKa predictions, functionals such as CAM-B3LYP or PBE1PBE could be employed.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to adequately describe the electronic structure, including polarization and diffuse functions, which are important for anions and hydrogen bonding.
-
-
Solvation Model: To simulate an aqueous environment for pKa calculations, an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be used.
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
-
Single Point Energy Calculations: Of the neutral acid and its conjugate base for pKa prediction.
-
Molecular Orbital Analysis: To determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and electronic excitability.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge distribution.
-
-
Molecular Docking
Given that some hydroxybenzoic acid derivatives have shown biological activity, such as enzyme inhibition, molecular docking could be employed to explore potential biological targets for this compound.
-
Objective: To predict the binding affinity and mode of interaction of this compound with a given protein target.
-
Methodology:
-
Software: Molecular docking software such as AutoDock, Glide, or GOLD.
-
Ligand Preparation: The 3D structure of this compound, obtained from DFT optimization, should be prepared by assigning appropriate atom types and charges.
-
Receptor Preparation: A crystal structure of a potential protein target would be obtained from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: The docking algorithm would be run to generate a series of possible binding poses of the ligand within the protein's active site.
-
Analysis: The resulting poses would be scored based on their predicted binding energy, and the intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) would be analyzed.
-
Visualized Logical Workflow
The primary documented chemical reaction involving this compound is its use as a chromogenic agent in the presence of an oxidizing agent (like hydrogen peroxide and peroxidase) and a coupling agent (like 4-aminoantipyrine). This oxidative coupling reaction leads to the formation of a high-absorbance dye, which is the basis for its use in quantitative analysis.
Caption: Oxidative coupling reaction of this compound.
Conclusion and Future Outlook
This compound is a molecule with established practical applications, yet it remains largely unexplored from a theoretical and computational perspective. The absence of dedicated studies on its electronic properties, reactivity, and potential bioactivity represents a significant research gap. This guide provides a starting point for researchers by consolidating known information and presenting a clear framework for future theoretical investigations using established computational methodologies. In-depth DFT and molecular docking studies, as outlined, would not only provide a fundamental understanding of this molecule but could also unveil new potential applications in fields such as medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Reactivity and Functional Groups of 2,4,6-Tribromo-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a polyhalogenated aromatic compound with the chemical formula C₇H₃Br₃O₃.[1] Its structure, characterized by a benzoic acid core substituted with three bromine atoms and a hydroxyl group, imparts a unique combination of reactivity that makes it a valuable molecule in various scientific and industrial applications. This technical guide provides a comprehensive overview of the functional groups, reactivity, and key applications of TBHBA, with a focus on experimental data and protocols relevant to researchers in the fields of chemistry and drug development.
Molecular Structure and Functional Groups
The core of TBHBA is a benzene ring, which is substituted by three key functional groups that dictate its chemical behavior: a carboxylic acid group (-COOH), a hydroxyl group (-OH), and three bromine atoms (-Br).
Caption: Functional groups of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of TBHBA is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Br₃O₃ | [1] |
| Molecular Weight | 374.81 g/mol | [1] |
| CAS Number | 14348-40-4 | [1] |
| Melting Point | 145-148 °C | [2] |
| Appearance | White to light yellow solid | [1] |
Reactivity of Functional Groups
The reactivity of TBHBA is a composite of the individual reactivities of its functional groups, which are significantly influenced by their electronic effects on the aromatic ring.
Carboxylic Acid Group (-COOH)
The carboxylic acid group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves deprotonation to form a carboxylate salt and esterification.
Esterification: The carboxylic acid group can undergo esterification with alcohols, typically under acidic conditions or with the use of coupling agents. However, the presence of two ortho-bromine atoms creates significant steric hindrance, which can impede the reaction. Specialized methods for the esterification of sterically hindered benzoic acids may be required for high yields.
Hydroxyl Group (-OH)
The hydroxyl group is an electron-donating group that activates the aromatic ring towards electrophilic substitution. However, in TBHBA, all ortho and para positions are blocked by bromine atoms, limiting its influence on electrophilic aromatic substitution. The primary reactions of the hydroxyl group are deprotonation to form a phenoxide and etherification or acylation.
Acidity: The hydroxyl group is weakly acidic. Its acidity is increased by the electron-withdrawing bromine atoms.
Bromine Atoms (-Br)
The bromine atoms are electron-withdrawing via induction and weakly deactivating towards electrophilic aromatic substitution. They are ortho-, para-directing, but as all these positions are substituted in TBHBA, further electrophilic substitution on the ring is unlikely under normal conditions. The bromine atoms can potentially participate in nucleophilic aromatic substitution reactions under harsh conditions or in metal-catalyzed cross-coupling reactions.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Bromination of 3-Hydroxybenzoic Acid
-
Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with stirring. The hydroxyl group is an activating group, and the carboxylic acid is a meta-directing deactivating group. The bromine atoms will substitute at the positions ortho and para to the hydroxyl group.
-
After the addition is complete, continue stirring for several hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
Caption: Proposed workflow for the synthesis of TBHBA.
Esterification of this compound (General Protocol for Sterically Hindered Acids)
Due to the steric hindrance from the ortho-bromine atoms, standard Fischer esterification may be inefficient. A general protocol using a coupling agent like dicyclohexylcarbodiimide (DCC) is more suitable.
-
Dissolve this compound in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the desired alcohol (1.0-1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Application in Biochemical Assays: Determination of HDL Cholesterol
A significant application of TBHBA is in the enzymatic colorimetric determination of high-density lipoprotein (HDL) cholesterol.[5][6] In this assay, TBHBA acts as a chromogenic substrate, leading to a highly sensitive detection method.[7]
Reaction Mechanism:
-
Cholesterol esters in the HDL particles are hydrolyzed to free cholesterol by cholesterol esterase.
-
Cholesterol oxidase then catalyzes the oxidation of free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).
-
In the presence of peroxidase, the generated H₂O₂ oxidatively couples TBHBA with 4-aminoantipyrine to form a red quinoneimine dye.
-
The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of HDL cholesterol in the sample.
Caption: Signaling pathway for HDL cholesterol detection using TBHBA.
Conclusion
This compound is a versatile molecule whose reactivity is governed by the interplay of its carboxylic acid, hydroxyl, and bromine functional groups. The electron-withdrawing nature of the bromine atoms enhances the acidity of the carboxylic acid and hydroxyl groups, while the steric hindrance they impose presents challenges and opportunities in synthetic chemistry. Its application as a sensitive chromogenic substrate in HDL cholesterol assays highlights the practical utility of its unique chemical properties. This guide provides a foundational understanding of TBHBA for researchers and professionals, enabling further exploration of its potential in drug development and other scientific disciplines.
References
- 1. This compound 97 14348-40-4 [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. global.oup.com [global.oup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of HDL-cholesterol using this compound with a commercial CHOD-PAP reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of HDL-Cholesterol Using this compound with a Commercial CHOD—PAP Reagent | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: The Use of 2,4,6-Tribromo-3-hydroxybenzoic Acid in High-Sensitivity Colorimetric Assays
Introduction
2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a halogenated phenolic compound that serves as a highly sensitive chromogenic reagent in enzymatic colorimetric assays. It is particularly valuable in assays based on the Trinder reaction, where it functions as a superior substitute for phenol or other phenolic compounds. The Trinder reaction is a common method for quantifying hydrogen peroxide (H₂O₂) produced by oxidase enzymes. The high molar absorptivity of the dye formed with TBHBA allows for a significant enhancement in assay sensitivity, making it ideal for the detection of low-concentration analytes in biological samples.
Principle of Action
The primary application of TBHBA in colorimetric assays is centered around the enzymatic quantification of various analytes. The general principle involves a two-step enzymatic reaction. First, a specific oxidase enzyme acts on the target analyte, producing H₂O₂ as a byproduct. In the second step, in the presence of horseradish peroxidase (POD), the newly formed H₂O₂ oxidatively couples TBHBA with a chromogen, typically 4-aminoantipyrine (4-AAP) or 3-Methylbenzothiazolinone hydrazone (MBTH). This reaction yields a highly stable, water-soluble quinoneimine dye with a distinct color that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the analyte in the sample.
The use of TBHBA in place of traditional phenolic reagents, such as phenol, can lead to a four- to five-fold increase in the sensitivity of the assay. This is attributed to the higher molar extinction coefficient of the resulting quinoneimine dye, which is approximately 29,000 L·mol⁻¹·cm⁻¹.[1][2]
Application 1: Enzymatic Determination of High-Density Lipoprotein (HDL) Cholesterol
Background
The measurement of HDL cholesterol is a critical component of cardiovascular risk assessment. Enzymatic assays for cholesterol typically involve the hydrolysis of cholesterol esters by cholesterol esterase (CE) and the subsequent oxidation of free cholesterol by cholesterol oxidase (CO) to produce H₂O₂. The enhanced sensitivity offered by TBHBA is particularly advantageous for HDL cholesterol measurement, as HDL fractions may have lower cholesterol concentrations after precipitation steps.
Signaling Pathway
Caption: Enzymatic cascade for HDL cholesterol detection using TBHBA.
Experimental Protocol
This protocol is adapted for use with a centrifugal analyzer or a microplate reader.
1. Reagent Preparation:
-
HDL Precipitating Reagent: 200 g/L Polyethylene glycol (PEG 6000) in 50 mM Glycine-NaOH buffer, pH 10.0.
-
Colorimetric Reagent (modified CHOD-PAP): This is a working solution. The final concentrations should be approximately:
-
Phosphate Buffer: 100 mmol/L, pH 7.0
-
4-Aminoantipyrine (4-AAP): 0.5 - 1.5 mmol/L
-
This compound (TBHBA): 10 mmol/L
-
Cholesterol Esterase (CE): >150 U/L
-
Cholesterol Oxidase (CO): >200 U/L
-
Horseradish Peroxidase (POD): >1500 U/L
-
A non-ionic surfactant (e.g., Triton X-100) and sodium cholate may be included to improve solubility and reaction kinetics.
-
2. Sample Preparation:
-
Mix one part plasma or serum with one part HDL Precipitating Reagent (1:1 ratio).
-
Let the mixture stand at room temperature for 10 minutes to allow for the precipitation of non-HDL lipoproteins.
-
Centrifuge at 2000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the HDL fraction.
3. Assay Procedure (Microplate Format):
-
Pipette 10-15 µL of the HDL-containing supernatant into the wells of a 96-well microplate.
-
Add 200-250 µL of the Colorimetric Reagent to each well.
-
Incubate the plate at 30°C or 37°C.
-
For a kinetic assay, measure the change in absorbance at 515 nm over a defined period, for example, between 10 and 60 seconds.[3] For an endpoint assay, incubate for 10-15 minutes and measure the final absorbance.
-
A standard curve should be generated using cholesterol standards of known concentrations.
Quantitative Data
| Parameter | Value | Reference |
| Molar Absorptivity | ~29,000 L·mol⁻¹·cm⁻¹ | [1][2] |
| Wavelength (λmax) | 515 nm | [3] |
| Linearity | Up to at least 3.88 mmol/L (150 mg/dL) | [4] |
| Within-run CV | < 3% | [5][6] |
| Between-run CV | < 5% | [5][6] |
Application 2: Enzymatic Determination of Uric Acid
Background
Uric acid is the end product of purine metabolism, and its measurement is important for the diagnosis and management of conditions like gout and kidney disease. The enzymatic assay for uric acid relies on the enzyme uricase, which specifically converts uric acid to allantoin and H₂O₂. The subsequent detection of H₂O₂ is enhanced by the use of TBHBA.
Experimental Workflow
Caption: General workflow for the colorimetric determination of uric acid.
Experimental Protocol
This protocol describes a typical automated or manual procedure for uric acid determination.
1. Reagent Preparation:
-
Working Reagent: Prepare a buffered solution with the following final concentrations:
-
Phosphate Buffer: 100 mmol/L, pH 7.0
-
This compound (TBHBA): 1.25 mmol/L
-
4-Aminoantipyrine (4-AAP): 1.5 mmol/L
-
Potassium Ferrocyanide: 50 µmol/L (to minimize interference)
-
Horseradish Peroxidase (POD): ≥ 10 kU/L
-
Uricase: ≥ 150 U/L
-
2. Sample Preparation:
-
Serum or plasma can be used directly.
-
Urine samples should be diluted (e.g., 1:10) with distilled water.
3. Assay Procedure (Manual/Cuvette Method):
-
Pipette 1.0 mL of the Working Reagent into a cuvette.
-
Add 20 µL of the sample (or standard/control).
-
Mix and incubate for 10 minutes at 37°C or 30 minutes at room temperature.
-
Measure the absorbance of the sample against a reagent blank at 546 nm. The color is stable for at least 30 minutes.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 546 nm | |
| Measuring Range | 0.07 - 20 mg/dL (4.2 - 1190 µmol/L) | |
| Interference | Hemoglobin interferes at concentrations > 100 mg/dL | |
| Sample Stability | 7 days at 4-8°C (Serum/Plasma) |
Concluding Remarks
This compound is a robust and highly effective chromogenic substrate for use in a variety of enzyme-coupled colorimetric assays. Its ability to significantly increase the sensitivity of H₂O₂ detection makes it an invaluable tool for clinical diagnostics and research, enabling the precise measurement of analytes such as HDL cholesterol and uric acid. The protocols provided herein offer a foundation for the implementation of TBHBA-based assays, which can be adapted to various analytical platforms.
References
- 1. scribd.com [scribd.com]
- 2. A highly selective and sensitive colorimetric detection of uric acid in human serum based on MoS2-catalyzed oxidation TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Uric acid FS TBHBA - DiaSys Diagnostic Systems GmbH [diasys-diagnostics.com]
- 5. Assay Procedure for Cholesterol Oxidase [sigmaaldrich.com]
- 6. diasys.in [diasys.in]
Application Notes & Protocol: Enzymatic Determination of HDL Cholesterol using TBHBA
These application notes provide a detailed protocol for the quantitative determination of High-Density Lipoprotein (HDL) cholesterol in human serum or plasma using an enzymatic method with 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA) as a chromogenic substrate. This method offers enhanced sensitivity, making it particularly suitable for samples with low HDL concentrations.
Principle of the Method
The determination of HDL cholesterol involves a two-step process. First, low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) are selectively precipitated from the sample by adding a precipitating reagent, such as phosphotungstic acid and magnesium chloride. After centrifugation, the clear supernatant containing the HDL fraction is used for the cholesterol assay.[1][2][3][4][5][6]
The subsequent enzymatic determination of cholesterol in the HDL fraction is based on a series of coupled reactions.[7][8][9] Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase (CHE). Cholesterol oxidase (CHO) then catalyzes the oxidation of free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[7][8][9] The hydrogen peroxide, in the presence of peroxidase (POD), reacts with 4-aminophenazone (4-AAP) and TBHBA to form a stable quinone-imine dye.[10][11][12] The intensity of the color produced is directly proportional to the HDL cholesterol concentration and is measured spectrophotometrically. The use of TBHBA significantly increases the molar absorptivity of the resulting dye, thereby enhancing the sensitivity of the assay by approximately fourfold compared to methods using phenol.[10][11][12]
Signaling Pathway and Experimental Workflow
The enzymatic reaction cascade and the overall experimental workflow are depicted in the diagrams below.
References
- 1. betalab-eg.com [betalab-eg.com]
- 2. linear.es [linear.es]
- 3. labtest.com.br [labtest.com.br]
- 4. medichem-me.com [medichem-me.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. janissahealthcare.com [janissahealthcare.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. janissahealthcare.com [janissahealthcare.com]
- 10. Enzymatic determination of high density lipoprotein phospholipid using a sensitive reagent and a Cobas Bio Centrifugal Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of HDL-Cholesterol Using this compound with a Commercial CHOD—PAP Reagent | Semantic Scholar [semanticscholar.org]
- 12. Determination of HDL-cholesterol using this compound with a commercial CHOD-PAP reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Tribromo-3-hydroxybenzoic Acid as a Surface Modifier for Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) as a surface modifier for nanoparticles. The information is targeted towards researchers in materials science, nanotechnology, and drug development.
Introduction
This compound is a versatile organic molecule utilized as a chemical colorimetric agent and, notably, as a surface modifier for nanomaterials.[1] Its key applications in nanotechnology include enhancing the flame-retardant properties of polymer nanocomposites by functionalizing silica nanoparticles and serving as a crucial precursor in the synthesis of two-dimensional (2D) graphene derivatives for biomolecular recognition and nanozyme activities.[2] The presence of both a carboxylic acid and a hydroxyl group allows for versatile conjugation chemistries, enabling the covalent attachment of TBHBA to nanoparticle surfaces.
Applications
Flame Retardant in Polymer Nanocomposites
TBHBA can be grafted onto the surface of silica nanoparticles via an esterification reaction.[1] These modified nanoparticles, when incorporated into a polymer matrix (e.g., epoxy resins), act as effective flame retardants. The bromine atoms in the TBHBA structure interfere with the radical chain reactions of combustion in the gas phase, while the silica core contributes to the formation of a protective char layer in the condensed phase. This dual-action mechanism significantly improves the thermal stability and fire safety of the resulting nanocomposite materials.[1]
Precursor for Graphene-Based Nanomaterials
Research has demonstrated the use of this compound in a one-pot, bottom-up synthesis of a 2D graphene derivative. This novel nanomaterial has shown potential in applications such as biomolecular recognition and nanozyme activities, opening avenues for its use in biosensing and biocatalysis.[2]
Data Presentation: Illustrative Characterization of TBHBA-Modified Nanoparticles
While specific experimental data for the surface modification of nanoparticles with this compound is not extensively available in the public domain, the following tables present illustrative data to guide researchers on the expected changes in nanoparticle characteristics upon successful surface functionalization. These values are hypothetical and should be confirmed experimentally.
Table 1: Physicochemical Properties of Bare vs. TBHBA-Modified Silica Nanoparticles (Illustrative Data)
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7 |
| Bare Silica Nanoparticles | 100 ± 5 | 0.15 ± 0.02 | -35 ± 3 |
| TBHBA-Modified Silica Nanoparticles | 115 ± 7 | 0.18 ± 0.03 | -45 ± 4 |
Table 2: Thermal Properties of Epoxy Nanocomposites (Illustrative Data)
| Composite Sample | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat Epoxy Resin | 21 | 1200 | 110 |
| Epoxy + 5 wt% Bare Silica NP | 23 | 1050 | 100 |
| Epoxy + 5 wt% TBHBA-Modified Silica NP | 28 | 750 | 85 |
Experimental Protocols
The following are detailed, generalized protocols for the surface modification of silica nanoparticles with this compound and the subsequent preparation of flame-retardant epoxy nanocomposites. Note: These protocols are representative and require optimization for specific nanoparticle systems and desired outcomes.
Protocol 1: Surface Modification of Silica Nanoparticles with this compound via Esterification
Objective: To covalently attach this compound to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiO₂)
-
This compound (TBHBA)
-
Anhydrous Toluene
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable esterification catalyst
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse silica nanoparticles in deionized water and treat with a dilute acid (e.g., 0.1 M HCl) to ensure a high density of surface silanol (-OH) groups.
-
Wash the nanoparticles repeatedly with deionized water and then with ethanol via centrifugation and redispersion to remove excess acid and water.
-
Dry the activated silica nanoparticles under vacuum.
-
-
Esterification Reaction:
-
In a round-bottom flask, disperse the dried, activated silica nanoparticles in anhydrous toluene.
-
Add this compound to the nanoparticle suspension. The molar ratio of TBHBA to the estimated surface silanol groups should be optimized, but a 5 to 10-fold molar excess of TBHBA is a reasonable starting point.
-
Add the esterification catalyst (e.g., DCC) and a catalytic amount of DMAP to the reaction mixture.
-
Reflux the mixture with constant stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction temperature will be dependent on the boiling point of the solvent.
-
-
Purification of Modified Nanoparticles:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension to pellet the modified nanoparticles.
-
Wash the nanoparticles sequentially with toluene and ethanol to remove unreacted TBHBA and byproducts. Repeat the washing steps 3-5 times.
-
Dry the final product, the TBHBA-modified silica nanoparticles, under vacuum.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic peaks of TBHBA on the nanoparticle surface (e.g., aromatic C=C stretching, C-Br stretching, and ester carbonyl C=O stretching).
-
Thermogravimetric Analysis (TGA): To quantify the amount of TBHBA grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic modifier.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To determine the change in hydrodynamic diameter, polydispersity, and surface charge of the nanoparticles after modification.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles and ensure no significant aggregation occurred during the modification process.
Protocol 2: Preparation of Flame-Retardant Epoxy Nanocomposites
Objective: To incorporate TBHBA-modified silica nanoparticles into an epoxy resin matrix.
Materials:
-
TBHBA-modified silica nanoparticles
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., an amine-based hardener)
-
Solvent (e.g., acetone or tetrahydrofuran, if necessary)
-
Mechanical stirrer or ultrasonicator
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Dispersion of Modified Nanoparticles:
-
Disperse the desired amount of TBHBA-modified silica nanoparticles in the epoxy resin. For effective dispersion, use high-shear mixing or ultrasonication. If the viscosity is too high, a minimal amount of a suitable solvent can be added, which should be removed later.
-
-
Degassing:
-
Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 60 °C) to remove any entrapped air bubbles and residual solvent.
-
-
Curing:
-
Cool the mixture to room temperature and add the stoichiometric amount of the curing agent.
-
Mix thoroughly until a homogeneous mixture is obtained.
-
Pour the mixture into pre-heated molds.
-
Cure the samples in an oven according to the manufacturer's recommendations for the specific epoxy system.
-
Characterization of Nanocomposites:
-
Limiting Oxygen Index (LOI): To determine the minimum oxygen concentration required to support combustion.
-
Cone Calorimetry: To measure key flammability parameters such as heat release rate (HRR), total heat release (THR), and time to ignition (TTI).
-
UL-94 Vertical Flammability Test: To classify the material's burning behavior.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the nanocomposite.
-
Scanning Electron Microscopy (SEM): To examine the dispersion of the nanoparticles within the polymer matrix and the morphology of the char residue after combustion.
Visualization of Workflows and Concepts
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for the surface modification of silica nanoparticles with TBHBA.
Logical Relationship for Flame Retardancy Mechanism
Caption: Mechanism of flame retardancy of TBHBA-modified nanoparticles.
Application in Drug Delivery and Signaling Pathways
Currently, there is a lack of published research specifically detailing the use of this compound-modified nanoparticles for drug delivery applications. Consequently, there is no information available on any associated signaling pathways that might be modulated by such nanoconstructs.
Future Perspectives:
The unique properties of TBHBA could, however, open up potential avenues for future research in drug delivery:
-
Halogen Bonding-Mediated Drug Interaction: The bromine atoms on the TBHBA molecule could potentially interact with drug molecules through halogen bonding, offering a novel mechanism for drug loading and controlled release.
-
Radiosensitization: The high atomic number of bromine could make TBHBA-modified nanoparticles potential radiosensitizers for cancer therapy, enhancing the effect of radiation treatment.
-
Multifunctional Nanocarriers: The carboxylic acid group of TBHBA could be further functionalized with targeting ligands or other therapeutic agents, creating multifunctional nanocarriers.
Further research is required to explore these possibilities and to understand the biocompatibility and in vivo behavior of TBHBA-modified nanoparticles. At present, no specific signaling pathways can be diagrammed due to the absence of relevant studies.
References
Application Notes and Protocols for the Synthesis of Flame-Retardant Polymers Utilizing 2,4,6-Tribromo-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of flame-retardant polymers incorporating 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA). TBHBA is a brominated aromatic compound that can be utilized as a reactive flame retardant, chemically integrated into the polymer backbone to impart fire-resistant properties. The protocols below describe the synthesis of a flame-retardant polyester incorporating TBHBA and the surface modification of silica nanoparticles with TBHBA to create flame-retardant additives.
Introduction to this compound in Flame Retardancy
This compound is a versatile building block for the synthesis of functional polymers and advanced materials.[1] Its high bromine content and the presence of both a carboxylic acid and a hydroxyl group make it a suitable candidate for incorporation into various polymer systems, such as polyesters and epoxy resins, to enhance their flame retardancy.[1] The mechanism of flame retardancy for halogenated compounds like TBHBA primarily occurs in the gas phase during combustion. The C-Br bonds, having low bond energy, break at the decomposition temperature of the polymer (typically 200-300°C).[2] This releases bromine radicals (Br•) which interfere with the chain reactions of combustion by scavenging high-energy H• and OH• radicals, thus suppressing the flame.[2]
Application Note 1: Synthesis of an Intrinsically Flame-Retardant Polyester using this compound
This protocol details the synthesis of a copolyester with inherent flame-retardant properties through the incorporation of this compound into the polymer backbone via melt polycondensation.
Experimental Protocol
Materials:
-
This compound (TBHBA)
-
Terephthalic acid
-
Ethylene glycol
-
Antimony (III) oxide (catalyst)
-
Stabilizer (e.g., a phosphite antioxidant)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature, stirred glass reactor with a nitrogen inlet, a mechanical stirrer, a condenser, and a collection flask for distillate.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging: In the reactor, combine this compound, terephthalic acid, and a molar excess of ethylene glycol.
-
Catalyst and Stabilizer Addition: Add the antimony (III) oxide catalyst (typically 0.02-0.05% by weight of the total monomers) and a stabilizer.
-
Esterification:
-
Heat the reactor to approximately 190-220°C under a slow stream of nitrogen gas to initiate the esterification reaction.
-
Water will be produced as a byproduct and should be collected in the distillation flask.
-
Continue this stage for 2-4 hours, or until the evolution of water ceases.
-
-
Polycondensation:
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg using a vacuum pump.
-
This stage facilitates the removal of excess ethylene glycol and drives the polymerization to achieve a high molecular weight.
-
The viscosity of the molten polymer will increase noticeably. Continue the reaction for another 2-3 hours under high vacuum.
-
-
Product Recovery:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.
-
Pelletize the solidified polymer strand for further analysis.
-
Data Presentation: Flame Retardancy of Polyesters with Brominated Benzoic Acid Derivatives
| Brominated Monomer Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Vertical Burn Test Result |
| 10 (Tribromoacetic acid) | - | - |
| 20 (Tribromoacetic acid) | 25 | No Burn |
| 30 (Tribromoacetic acid) | 27 | No Burn |
| 30 (2,4-dichlorobenzoic acid) | - | Self-extinguishing |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of flame-retardant polyester.
Application Note 2: Surface Modification of Silica Nanoparticles with this compound for Flame-Retardant Polymer Composites
This protocol describes the use of TBHBA as a coupling agent to functionalize the surface of silica nanoparticles.[3] These modified nanoparticles can then be incorporated into a polymer matrix to enhance its thermal stability and flame retardancy.[3]
Experimental Protocol
Materials:
-
Silica nanoparticles (SiO₂)
-
This compound (TBHBA)
-
Toluene (dry)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Dropping funnel
-
Centrifuge
-
Vacuum oven
Procedure:
-
Activation of TBHBA:
-
In a three-necked flask under a nitrogen atmosphere, dissolve this compound in dry toluene.
-
Add an excess of thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours to convert the carboxylic acid to an acyl chloride.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
-
Functionalization of Silica Nanoparticles:
-
Disperse the dry silica nanoparticles in fresh, dry toluene in a separate three-necked flask.
-
Add triethylamine to the silica dispersion to act as an acid scavenger.
-
Dissolve the TBHBA-acyl chloride from step 1 in dry toluene and add it dropwise to the silica dispersion at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux for 24 hours.
-
-
Purification of Modified Nanoparticles:
-
Cool the reaction mixture to room temperature.
-
Separate the functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with toluene and then ethanol to remove unreacted reagents.
-
Dry the final product in a vacuum oven at 80°C.
-
-
Incorporation into Polymer Matrix:
-
The dried, TBHBA-modified silica nanoparticles can be incorporated into a polymer matrix (e.g., epoxy, polypropylene) via melt blending or solution mixing to prepare the flame-retardant nanocomposite.
-
Visualization of the Flame-Retardant Mechanism
Caption: Gas-phase flame retardant mechanism of TBHBA.
References
Application of 2,4,6-Tribromo-3-hydroxybenzoic Acid in Drug Discovery: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a halogenated phenolic compound predominantly utilized as a highly effective colorimetric reagent in diagnostic assays, particularly for the quantification of high-density lipoprotein (HDL) cholesterol and uric acid.[1][2][3][4] While its application in clinical diagnostics is well-established, its role in therapeutic drug discovery remains largely unexplored. Preliminary suggestions in the scientific literature indicate potential antimicrobial and anticancer activities for halogenated benzoic acid derivatives, but specific preclinical or clinical studies on TBHBA for therapeutic purposes are not publicly available at this time.[5]
This document outlines a prospective framework for investigating the drug discovery applications of TBHBA. The provided application notes, experimental protocols, and conceptual signaling pathways are intended as a guide for researchers interested in exploring the therapeutic potential of this molecule. The methodologies are based on standard practices in drug discovery and are informed by the known activities of structurally related compounds.
Prospective Therapeutic Applications
Based on the chemical structure of TBHBA and the biological activities of similar phenolic and benzoic acid compounds, the following areas represent potential starting points for drug discovery research:
-
Oncology: Preliminary reports suggest that TBHBA may inhibit the growth of certain tumor cells.[6] Research could focus on its cytotoxic effects against various cancer cell lines and its potential to modulate signaling pathways involved in cell proliferation and apoptosis.
-
Infectious Diseases: Halogenated phenols are known for their antimicrobial properties.[5] TBHBA could be investigated as a potential antibacterial or antifungal agent.
-
Enzyme Inhibition: The structural resemblance of TBHBA to other enzyme inhibitors suggests it could be screened against various enzymatic targets relevant to disease.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of TBHBA is presented in Table 1. These properties are crucial for designing and interpreting drug discovery experiments.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Br₃O₃ | [1] |
| Molecular Weight | 374.81 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 145-148 °C | |
| Solubility | Soluble in methanol and DMSO |
Hypothetical Experimental Protocols
The following are detailed, hypothetical protocols for the initial assessment of TBHBA's therapeutic potential.
In Vitro Cytotoxicity Screening against Cancer Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TBHBA against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Normal human cell line (e.g., HEK293) for counter-screening
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (TBHBA)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture: Culture cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into 96-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of TBHBA in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of TBHBA. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the TBHBA concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of TBHBA that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (TBHBA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a 2-fold serial dilution of TBHBA in MHB in a 96-well plate, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria without TBHBA) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of TBHBA at which no visible bacterial growth is observed.
Conceptual Signaling Pathway and Workflow Diagrams
The following diagrams, generated using DOT language, illustrate a hypothetical mechanism of action for TBHBA in an oncology context and a general workflow for its investigation in drug discovery.
Caption: Hypothetical signaling pathway for TBHBA-induced apoptosis in cancer cells.
References
- 1. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alkalisci.com [alkalisci.com]
- 4. TBHBA [sorachim.com]
- 5. leapchem.com [leapchem.com]
- 6. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Bioactive Molecules from 2,4,6-Tribromo-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel bioactive molecules derived from 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA). This document offers detailed experimental protocols and conceptual workflows to guide the exploration of TBHBA derivatives as potential therapeutic agents, particularly in the areas of anticancer and antimicrobial research. While TBHBA is a known chemical building block, its potential as a scaffold for bioactive compounds remains an underexplored area of research.[1][2] The protocols and strategies outlined below are based on established methodologies for similar classes of compounds and are intended to serve as a foundational guide for initiating research in this promising field.
Rationale for Developing Bioactive Molecules from TBHBA
Halogenated phenolic compounds, including brominated benzoic acid derivatives, have demonstrated a wide range of biological activities. The presence of bromine atoms can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved cell permeability and bioavailability. Furthermore, the hydroxybenzoic acid scaffold is a common feature in many naturally occurring and synthetic bioactive compounds known to possess antimicrobial and anticancer properties.[3][4][5] The unique substitution pattern of TBHBA offers a starting point for the synthesis of a diverse library of derivatives with potential for novel mechanisms of action.
Synthesis of Bioactive Derivatives from TBHBA
The primary functional groups of TBHBA, the carboxylic acid and the hydroxyl group, are amenable to a variety of chemical modifications to generate esters and amides. These derivatives can be synthesized to explore the impact of different functional groups on biological activity.
General Workflow for Derivative Synthesis
The synthesis of TBHBA derivatives can be approached through a systematic workflow.
Caption: Synthetic workflow for generating TBHBA derivatives.
Protocol: Synthesis of TBHBA Ester Derivatives
This protocol describes a general method for the synthesis of TBHBA esters via carbodiimide-mediated coupling.
Materials:
-
This compound (TBHBA)
-
A diverse range of alcohols (e.g., ethanol, isopropanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TBHBA (1 equivalent) in anhydrous DCM.
-
Add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
Wash the filtrate with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified ester derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol: Synthesis of TBHBA Amide Derivatives
This protocol outlines a general procedure for the synthesis of TBHBA amides.
Materials:
-
This compound (TBHBA)
-
A diverse range of primary or secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
In a round-bottom flask, dissolve TBHBA (1 equivalent), EDC (1.5 equivalents), and HOBt (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by silica gel column chromatography.
-
Confirm the structure of the purified product by NMR and MS analysis.
Evaluation of Anticancer Activity
The synthesized TBHBA derivatives should be screened for their potential anticancer activity against a panel of human cancer cell lines.
General Workflow for Anticancer Screening
A systematic approach is recommended for evaluating the anticancer potential of the synthesized compounds.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2,4,6-Tribromo-3-hydroxybenzoic Acid
Introduction
2,4,6-Tribromo-3-hydroxybenzoic acid is a halogenated phenolic compound. Due to its structural characteristics, it finds applications in various fields, including as a reagent in clinical diagnostics. Accurate and reliable quantification of this compound is essential for quality control and research purposes. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method for the analysis of this compound. These parameters are essential for the validation of the analytical method and ensure its reliability for the intended application.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 98% - 102% |
| Precision (RSD%) | < 2.0% |
| Retention Time | Approximately 6.8 min |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
3. Sample Preparation
The sample preparation will vary depending on the matrix. For a bulk drug substance:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. Analysis and Quantification
-
Inject the standard solutions to establish a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis method for this compound.
Caption: HPLC analysis workflow for this compound.
One-Pot Synthesis of Graphene Derivatives Using 3,4,5-Trihydroxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of graphene derivatives using 3,4,5-trihydroxybenzoic acid (TBHBA), also known as gallic acid (GA). This green and facile synthesis method leverages the dual role of gallic acid as both a reducing and functionalizing agent for graphene oxide (GO), yielding gallic acid-functionalized reduced graphene oxide (GA-rGO). These derivatives exhibit enhanced dispersibility and biocompatibility, making them promising candidates for various applications, including drug delivery, biosensing, and antibacterial agents.
Introduction
Graphene and its derivatives have garnered significant attention in biomedical and pharmaceutical research due to their unique physicochemical properties.[1] The synthesis of functionalized graphene derivatives is crucial for their practical application. The one-pot synthesis using gallic acid offers a simple, eco-friendly, and scalable approach to produce reduced graphene oxide with tailored surface functionalities.[2][3] Gallic acid, a natural polyphenolic compound, effectively reduces graphene oxide and simultaneously functionalizes the graphene surface with phenolic groups.[4] This functionalization imparts improved dispersibility in aqueous solutions and provides active sites for further modifications or drug loading.[2]
Experimental Protocols
Materials and Equipment
-
Graphene Oxide (GO)
-
3,4,5-Trihydroxybenzoic acid (Gallic Acid, GA)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Ultrasonicator
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Freeze-dryer (optional)
-
Standard laboratory glassware
One-Pot Synthesis of Gallic Acid-Functionalized Reduced Graphene Oxide (GA-rGO)
This protocol is a generalized procedure based on common methodologies reported in the literature.[2][3][4] Researchers may need to optimize reaction conditions for specific applications.
-
Dispersion of Graphene Oxide: Disperse a known amount of graphene oxide in deionized water to achieve a homogeneous suspension (e.g., 1 mg/mL) through ultrasonication for approximately 1-2 hours.
-
Addition of Gallic Acid: To the GO dispersion, add an aqueous solution of gallic acid. The mass ratio of GO to GA can be varied to control the extent of reduction and functionalization. A typical starting ratio is 1:1.
-
Reaction: Stir the mixture vigorously at a controlled temperature. The reaction can be performed at room temperature or heated to temperatures up to 95°C to accelerate the reduction process.[2][5] The reaction time can range from a few hours to 24 hours. The color of the suspension will gradually change from brownish-yellow to black, indicating the reduction of GO.
-
Purification: After the reaction is complete, the resulting GA-rGO can be purified by repeated centrifugation and washing with deionized water to remove excess gallic acid and other impurities.
-
Drying: The purified GA-rGO can be dried using a freeze-dryer or in a vacuum oven at a moderate temperature (e.g., 60°C) to obtain a powder.
Preparation of GA-rGO for Drug Delivery Applications
-
Loading of Gallic Acid (as a model drug): Gallic acid can also be loaded onto the graphene oxide surface as a therapeutic agent.[1][6]
-
Drug Loading Procedure: A solution of the drug (e.g., gallic acid) is mixed with a dispersion of GO.[6] The pH of the mixture can be adjusted to optimize loading efficiency.[6] The mixture is then stirred for a specified period (e.g., 16 hours) to allow for adsorption of the drug onto the GO surface.[6]
-
Purification and Collection: The drug-loaded nanocomposite is collected by centrifugation, washed to remove any unbound drug, and then dried.[6]
Data Presentation
The following tables summarize quantitative data from various studies on gallic acid-functionalized graphene derivatives.
Table 1: Dispersibility of Gallic Acid-Reduced Graphene Oxide
| Solvent | Dispersibility (mg/mL) | Reference |
| Water | 1.2 | [2][3] |
| Dimethylsulfoxide (DMSO) | 4 | [2][3] |
Table 2: Characterization Data of Gallic Acid-Modified Graphene Oxide
| Material | C/O Ratio | ID/IG Ratio (Raman) | Reference |
| GO | - | 0.89 | [7] |
| GOGA | - | 0.91 | [7] |
| rGO | 15.26 | 0.97 | [7] |
| rGOGA | 16.36 | 0.89 | [7] |
Table 3: Drug Loading and Release Properties
| Nanocarrier | Drug | Loading Efficiency (%) | Release Conditions | Reference |
| GAGO | Gallic Acid | 76.08 ± 6.823 | - | [8] |
| GOGA 40% | Gallic Acid | - | 12.6% release in first 2h | [9] |
| GOGA 20% | Gallic Acid | - | 8.9% release at 72h | [9] |
Table 4: Antibacterial Activity
| Material | Bacterial Strain | Activity | Reference |
| GAGO | Methicillin-resistant S. aureus (MRSA) | Increased activity at lower GA concentrations | [8] |
| GOGA | S. aureus, E. coli, C. albicans | Reduction rates above 90% for bacteria | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of GA-rGO.
Application in Drug Delivery
Caption: Logical workflow for drug delivery using GA-GO nanocomposites.
Conclusion
The one-pot synthesis of graphene derivatives using gallic acid is a promising and versatile method for producing functionalized nanomaterials for a range of biomedical applications. The resulting GA-rGO exhibits excellent dispersibility and serves as an effective platform for drug delivery and other therapeutic interventions. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of nanomedicine and drug development. Further research and optimization of these materials are encouraged to unlock their full clinical potential.
References
- 1. Graphene Oxide-Gallic Acid Nanodelivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior dispersions of reduced graphene oxide synthesized by using gallic acid as a reductant and stabilizer - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Hydrophilic Graphene Preparation from Gallic Acid Modified Graphene Oxide in Magnesium Self-Propagating High Temperature Synthesis Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. researchgate.net [researchgate.net]
Application Note: 2,4,6-Tribromo-3-hydroxybenzoic Acid in the Synthesis of Halogenated Dyes for Clinical Diagnostics
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a halogenated phenolic compound that serves as a valuable precursor in the synthesis of specific classes of halogenated dyes.[1] Its tribrominated structure offers unique properties, making it particularly useful as a colorimetric agent in diagnostic assays.[2] This application note provides a detailed protocol for the synthesis of a quinoneimine dye using TBHBA for the enzymatic determination of High-Density Lipoprotein (HDL) cholesterol, a critical biomarker in cardiovascular disease assessment.
The primary application of TBHBA in dye synthesis is its role as a coupling agent in oxidative condensation reactions. When reacted with an oxidant like hydrogen peroxide (H₂O₂) and a compound such as 4-aminophenazone in the presence of peroxidase, TBHBA forms a high-absorbance quinoneimine dye.[2] This reaction forms the basis of a highly sensitive and specific colorimetric assay for various analytes, including cholesterol.
Application: Enzymatic Determination of HDL Cholesterol
A key application of this compound is in the formulation of reagents for clinical biochemical testing, specifically for the sensitive determination of HDL cholesterol.[2] The use of TBHBA in the CHOD-PAP (cholesterol oxidase-peroxidase-aminophenazone) method significantly enhances the sensitivity of the assay.[2]
Quantitative Data Summary
The substitution of the traditional phenolic colorimetric agent with TBHBA in the CHOD-PAP reagent leads to a significant improvement in assay performance. The resulting quinoneimine dye exhibits high absorbance, leading to enhanced sensitivity.
| Parameter | Value | Reference |
| Absorbance Difference Increase | 3-fold | [2] |
| Linear Range | 0.25 - 3.88 mmol/L | [2] |
| Correlation Coefficient (r) | 0.9980 | [2] |
| Intra-group Coefficient of Variation (CV) | ≤ 2.0% | [2] |
| Inter-group Coefficient of Variation (CV) | ≤ 2.9% | [2] |
| Bilirubin Interference Threshold | ≤ 100 mg/L | [2] |
| Hemoglobin Interference Threshold | ≤ 2000 mg/L | [2] |
Experimental Workflow: HDL Cholesterol Assay
The overall workflow for the determination of HDL cholesterol using a TBHBA-based reagent involves the separation of HDL from other lipoproteins followed by an enzymatic colorimetric reaction.
Caption: Workflow for HDL cholesterol determination.
Protocols
Protocol 1: Preparation of the Basic Colorimetric Reagent
This protocol describes the preparation of the basic reagent for the HDL cholesterol assay, incorporating TBHBA as the colorimetric agent.
Materials:
-
Boehringer Mannheim CHOD-PAP reagent (containing cholesterol esterase, oxidase, and peroxidase)
-
This compound (TBHBA)
-
Solvent for TBHBA (e.g., DMSO)
Procedure:
-
Prepare a stock solution of TBHBA.
-
To the commercial Boehringer Mannheim CHOD-PAP reagent, add the TBHBA stock solution to a final concentration of 10 mmol/L. This solution replaces the original phenolic colorimetric agent in the commercial reagent.[2]
Protocol 2: Synthesis of Quinoneimine Dye for HDL Cholesterol Determination
This protocol details the in-situ synthesis of the quinoneimine dye as part of the HDL cholesterol measurement.
Materials:
-
Supernatant containing HDL (prepared as per the workflow)
-
Basic Colorimetric Reagent (from Protocol 1)
-
Cobas Bio analyzer or similar spectrophotometric instrument
Procedure:
-
Sample Processing:
-
Detection:
-
The detection process is typically automated on an analyzer like the Cobas Bio.[2]
-
The analyzer mixes the supernatant containing HDL with the Basic Colorimetric Reagent.
-
The enzymatic reactions proceed, leading to the production of hydrogen peroxide.
-
The hydrogen peroxide, in the presence of peroxidase, facilitates the oxidative coupling of TBHBA and 4-aminophenazone to form a colored quinoneimine dye.
-
The absorbance of the resulting dye is measured spectrophotometrically, which is proportional to the concentration of HDL cholesterol in the sample.
-
Signaling Pathway: Quinoneimine Dye Formation
The formation of the quinoneimine dye is a result of a peroxidase-catalyzed oxidative coupling reaction.
Caption: Oxidative coupling for quinoneimine dye synthesis.
This compound is a highly effective reagent for the synthesis of halogenated quinoneimine dyes used in sensitive colorimetric assays. The detailed protocols and data presented demonstrate its successful application in the enzymatic determination of HDL cholesterol, offering improved sensitivity and reliability for clinical diagnostics. While its use in the synthesis of other classes of halogenated dyes like xanthenes or triarylmethanes is not well-documented, its utility as a specialized colorimetric agent is clearly established. Researchers and professionals in diagnostics development can leverage the properties of TBHBA to enhance the performance of their assays.
References
Application of 2,4,6-Tribromo-3-hydroxybenzoic Acid (TBHBA) as a Coupling Agent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a halogenated aromatic carboxylic acid. While the term "coupling agent" in organic synthesis often refers to reagents that facilitate amide bond formation (e.g., in peptide synthesis) or cross-coupling reactions, the documented application of TBHBA as a coupling agent is primarily in the surface modification of nanomaterials through esterification. In this context, TBHBA acts as a linker molecule, covalently attaching to surfaces and introducing new chemical functionalities. This application is of particular interest in materials science for the development of functional nanocomposites.
Currently, the broader utility of TBHBA as a general coupling agent for solution-phase esterification or amide bond formation in complex organic synthesis has not been extensively reported in scientific literature. Therefore, these application notes focus on its established role in the surface functionalization of silica nanoparticles.
Application: Surface Modification of Silica Nanoparticles
TBHBA can be used as a bromine-containing coupling agent to modify the surface of silica nanoparticles (SNPs) via an esterification reaction.[1] This process introduces organic, bromine-rich functional groups onto the nanoparticle surface, which can enhance properties such as thermal stability and flame retardancy of subsequent nanocomposites.[1] The reaction involves the formation of an ester linkage between the carboxylic acid group of TBHBA and the hydroxyl groups present on the surface of the silica nanoparticles.
Reaction Data
| Parameter | Description | Reference |
| Reactants | This compound (TBHBA), Hydroxyl-functionalized Silica Nanoparticles | [1] |
| Reaction Type | Esterification | [1] |
| Bond Formed | Ester Linkage (Si-O-C) | Inferred |
| Purpose | Introduction of organic flame-retardant groups | [1] |
Experimental Protocol: Esterification of Silica Nanoparticles with TBHBA
This protocol describes a general procedure for the surface functionalization of silica nanoparticles with TBHBA. The synthesis of silica nanoparticles is a prerequisite and a general method for their preparation is included.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
This compound (TBHBA)
-
Anhydrous toluene or DMF
-
Acid or base catalyst (e.g., sulfuric acid or DMAP/DCC - selection may require optimization)
-
Ultrasonicator
-
Centrifuge
-
Magnetic stirrer and hotplate
Part 1: Synthesis of Silica Nanoparticles (Stöber Method)
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir vigorously.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring for 12-24 hours at room temperature to allow for the formation of silica nanoparticles.
-
Isolate the nanoparticles by centrifugation, followed by washing with ethanol and water to remove unreacted reagents.
-
Dry the silica nanoparticles in an oven at 80-100°C.
Part 2: Surface Functionalization with TBHBA
-
Activation of Silica Nanoparticles: Disperse the dried silica nanoparticles in an anhydrous solvent such as toluene or DMF. The surface hydroxyl groups may be activated by heating under vacuum to remove adsorbed water.
-
Esterification Reaction:
-
Add TBHBA to the nanoparticle suspension. The molar ratio of TBHBA to surface hydroxyl groups should be optimized.
-
Add a suitable catalyst for esterification. For a direct esterification, a catalytic amount of a strong acid like sulfuric acid can be used, and the reaction is typically driven by the removal of water (e.g., using a Dean-Stark apparatus). Alternatively, a milder coupling system like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed at room temperature.
-
The reaction mixture is stirred at an appropriate temperature (from room temperature to reflux, depending on the catalytic system) for 12-48 hours.
-
-
Purification of Functionalized Nanoparticles:
-
After the reaction, the functionalized nanoparticles are isolated by centrifugation.
-
The nanoparticles are washed repeatedly with the reaction solvent and then with a solvent in which TBHBA is soluble (e.g., ethanol) to remove any unreacted TBHBA and catalyst byproducts.
-
The purified TBHBA-functionalized silica nanoparticles are then dried under vacuum.
-
Characterization:
The successful functionalization of the silica nanoparticles with TBHBA can be confirmed by:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Appearance of characteristic peaks for the aromatic ring and C=O stretching of the ester group.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (TBHBA) grafted onto the nanoparticle surface.
-
Elemental Analysis: To detect the presence of bromine.
Logical Workflow for Surface Modification of Silica Nanoparticles with TBHBA
References
Application Notes and Protocols for the Preparation of 2,4,6-Tribromo-3-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and biological evaluation of 2,4,6-tribromo-3-hydroxybenzoic acid and its derivatives. The protocols offer detailed experimental procedures for their preparation, while the accompanying data and diagrams are intended to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a halogenated phenolic compound that serves as a versatile building block in organic synthesis. The presence of multiple bromine atoms and a hydroxyl group on the aromatic ring imparts unique chemical reactivity and potential biological activity to its derivatives. Halogenation is a common strategy in drug design to enhance properties such as lipophilicity and metabolic stability, potentially leading to improved therapeutic agents. Derivatives of hydroxybenzoic acids have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14348-40-4 | [1] |
| Molecular Formula | C₇H₃Br₃O₃ | [1] |
| Molecular Weight | 374.81 g/mol | [1] |
| Melting Point | 145-148 °C | [1] |
| Appearance | White to cream or pale yellow powder | [2] |
Table 2: Cytotoxicity Data of Representative Benzoic Acid Derivatives (for illustrative purposes)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoic Acid | MG63 (Bone Cancer) | 85.54 (48h) | [3] |
| Benzoic Acid | CRM612 (Lung Cancer) | 102.7 (48h) | [3] |
| Benzoic Acid | A673 (Bone Cancer) | 107.5 (48h) | [3] |
| SH4-54 (A benzoic acid-based STAT3 inhibitor) | Human Glioma | Not specified | [4] |
| SH5-07 (A hydroxamic acid-based STAT3 inhibitor) | Human Glioma | Not specified | [4] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is adapted from the established methods for the bromination of aromatic compounds, specifically the synthesis of 2,4,6-tribromobenzoic acid from m-aminobenzoic acid and the bromination of 4-hydroxybenzoic acid.[5][6]
Materials:
-
3-Hydroxybenzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Hypophosphorous Acid (50%)
-
Sodium Bisulfite solution (saturated)
-
Ice
-
Distilled water
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Bromination:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (at least 3 equivalents) in glacial acetic acid dropwise to the stirred solution. The hydroxyl group is an activating group, and the reaction is expected to be facile.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench any excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the red-brown color disappears.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
-
Protocol 2: General Synthesis of Ester Derivatives of this compound
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification:
-
The crude ester can be purified by column chromatography on silica gel.
-
Protocol 3: General Synthesis of Amide Derivatives of this compound
This protocol provides a general procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine
-
Triethylamine or Pyridine (base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the starting material is consumed.
-
Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for several hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude amide can be purified by recrystallization or column chromatography.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound and its derivatives.
Potential Signaling Pathway Inhibition
While specific data for this compound derivatives is limited, many small molecule inhibitors of signaling pathways implicated in cancer, such as the STAT3 pathway, are based on benzoic acid scaffolds.[4] The following diagram illustrates a potential mechanism of action for a hypothetical derivative that inhibits the STAT3 signaling pathway.
Caption: Potential inhibition of the STAT3 signaling pathway by a derivative.
Applications and Future Directions
Derivatives of this compound hold potential for development in various therapeutic areas. Their highly functionalized core makes them attractive scaffolds for combinatorial synthesis and the generation of compound libraries for high-throughput screening.
-
Anticancer Agents: Given that many benzoic acid derivatives exhibit cytotoxicity against cancer cell lines, future research could focus on synthesizing a range of ester and amide derivatives of this compound and evaluating their efficacy against a panel of cancer cell lines.[3] Structure-activity relationship (SAR) studies could elucidate the key structural features required for potent and selective anticancer activity. Investigation into their mechanism of action, for example, through inhibition of key signaling pathways like STAT3 or PI3K/Akt, would be a crucial next step.[4][7]
-
Antimicrobial Agents: Halogenated phenols are known for their antimicrobial properties. The derivatives of this compound could be screened for their activity against a range of pathogenic bacteria and fungi.[8] Determining their minimum inhibitory concentrations (MICs) would provide quantitative data on their potency.
-
Enzyme Inhibitors: The structural features of these compounds may make them suitable candidates for the inhibition of various enzymes. Screening against enzyme panels could uncover novel biological activities.
References
- 1. 2,4,6-三溴-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Halogenated Benzoic Acids in Agrochemical Research: Applications and Protocols
Introduction
Halogenated benzoic acids are a class of organic compounds that have found significant applications in agrochemical research and development. While the user's query specified tribrominated benzoic acids, the most prominent and well-documented examples in agriculture are chlorinated and iodinated derivatives. This document will provide detailed application notes and protocols for two key halogenated benzoic acids: 2,3,5-triiodobenzoic acid (TIBA), a plant growth regulator, and 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a herbicide. Additionally, a detailed synthesis protocol for 2,4,6-tribromobenzoic acid is included as a representative of the tribrominated class, although its widespread agrochemical applications are not as established.
These compounds serve as valuable tools for researchers and scientists in understanding and manipulating plant physiological processes, as well as for the development of new crop protection and enhancement products.
2,3,5-Triiodobenzoic Acid (TIBA) - Plant Growth Regulator
Application Notes
2,3,5-Triiodobenzoic acid (TIBA) is widely recognized as a potent inhibitor of polar auxin transport in plants.[1] This mode of action makes it a valuable tool for manipulating plant growth and development. At high concentrations, TIBA can inhibit apical dominance, leading to dwarfism and promoting the growth of lateral buds and tillers.[2] Conversely, at lower concentrations, it can stimulate rooting.[2]
In agricultural research, TIBA is frequently used to:
-
Prevent lodging in crops like soybeans and wheat: By inhibiting excessive stem elongation, TIBA can lead to shorter, sturdier plants that are less prone to lodging (bending or breaking).[3]
-
Promote flowering and fruit set: Under appropriate concentrations, TIBA can induce flower bud formation and enhance flowering.[2]
-
Improve crop yield and quality: In soybeans, foliar application of TIBA can thicken the stem, prevent lodging, promote flowering, and ultimately increase production and improve quality.[4] In peanuts, it can increase yield and improve fruit quality, while in potatoes, it can increase the yield of tubers.[2][4]
-
Shape ornamental plants: TIBA is used to control the shape of woody ornamentals by promoting collateral growth and improving the overall plant figure.[2]
Quantitative Data
| Crop | Application Timing | Application Rate (Active Ingredient) | Observed Effects |
| Soybean | Early flowering stage to full flowering stage | 45-200 mg/L (foliar spray)[5] | Thicker stems, prevention of lodging, promotion of flowering, increased pod formation, increased yield and improved quality.[3][5] |
| Soybean | At flowering | 19 g/ha | 15-20% yield increase in crops with normal to vigorous growth.[6] |
| Wheat | Jointing stage | 100 mg/L (foliar spray)[3] | Reduced plant height, reduced lodging, increased ear length, grains per ear, and thousand-grain weight.[3] |
| Peanut | Flowering stage | 200 mg/L (foliar spray)[2][4] | Increased yield and improved fruit quality.[2][4] |
| Potato | Budding stage | 100 mg/L (foliar spray)[2][4] | Increased yield of potato tubers.[2][4] |
| Apple | 30 days before harvest | 300-400 mg/L (foliar spray)[3] | Promotes leaf fall from fruiting branches.[3] |
Experimental Protocols
Protocol 1: Foliar Application of TIBA to Soybeans in a Field Trial
This protocol outlines a typical field experiment to evaluate the effect of TIBA on soybean growth and yield.
-
Experimental Design: A randomized complete block design with a minimum of three replications is recommended.[7] Each plot should be of a sufficient size to allow for accurate yield measurements and minimize edge effects.
-
Treatments: Include an untreated control and at least three different concentrations of TIBA (e.g., 50, 100, and 200 ppm).[8]
-
Plant Material: Use a soybean variety known to be responsive to plant growth regulators.
-
Application:
-
Prepare a stock solution of TIBA. Since TIBA is insoluble in water, first dissolve it in a small amount of ethanol before diluting with water to the final concentration.[5]
-
Apply TIBA as a foliar spray at the early flowering stage (R1 to R2). Ensure uniform coverage of the foliage.
-
-
Data Collection:
-
Plant Height: Measure the height of a representative number of plants in each plot at regular intervals after application.
-
Lodging Score: Visually assess and score the degree of lodging in each plot at physiological maturity.
-
Yield Components: At harvest, determine the number of pods per plant, seeds per pod, and 100-seed weight from a subsample of plants.[8]
-
Grain Yield: Harvest the central rows of each plot and determine the grain yield, adjusting for moisture content.
-
-
Statistical Analysis: Analyze the collected data using analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.
Protocol 2: Laboratory Assay for Auxin Transport Inhibition
This protocol describes a method to assess the effect of TIBA on auxin transport in Arabidopsis thaliana seedlings.[3]
-
Plant Material: Grow Arabidopsis thaliana seedlings vertically on agar plates.
-
Treatment Application:
-
Prepare agar cylinders or droplets containing a known concentration of radiolabeled auxin (e.g., ³H-IAA) and different concentrations of TIBA (e.g., 0, 1, 10, 50 µM).
-
Apply the agar cylinder/droplet to the apex of the seedling's root or hypocotyl.
-
-
Transport Period: Allow the auxin to be transported for a defined period (e.g., 4-18 hours).[3]
-
Quantification:
-
Excise segments of the root or hypocotyl at different distances from the point of application.
-
Measure the amount of radioactivity in each segment using a scintillation counter.
-
-
Analysis: Compare the distribution of radioactivity in TIBA-treated seedlings to that in control seedlings to determine the extent of auxin transport inhibition.
Signaling Pathway
TIBA's Inhibition of Polar Auxin Transport
2,3,6-Trichlorobenzoic Acid (2,3,6-TBA) - Herbicide
Application Notes
2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a synthetic auxin herbicide used for post-emergence control of broad-leaved annual and perennial weeds.[4][9] It is systemic and absorbed by both leaves and roots.[10] While its use has been canceled for active ingredient in herbicide mixtures in the United States, it serves as a relevant case study for halogenated benzoic acids in weed science.[4]
Key characteristics of 2,3,6-TBA include:
-
Mode of Action: It acts as a synthetic auxin, disrupting normal plant growth processes.[9]
-
Weed Spectrum: It is effective against a range of broad-leaved weeds.[10]
-
Application: It was used in formulations, often in combination with other herbicides, for weed control in cereals and grass seed crops.[9]
Quantitative Data
| Weed Species | Application Rate (a.i.) | Control Efficacy (%) | Reference |
| Amaranthus retroflexus (Redroot pigweed) | TBA + S-metolachlor | >91% | [8] |
| Chenopodium album (Common lambsquarters) | TBA + S-metolachlor | >80% | [8] |
| Echinochloa crus-galli (Barnyardgrass) | TBA + S-metolachlor | ~83% (PRE) | [8] |
| Mercurialis annua (Annual mercury) | TBA + S-metolachlor | ~73% (EPOST) | [8] |
| Broadleaf weeds (general) | 2.25 to 3 lb ae/A | Not specified | [11] |
Experimental Protocols
Protocol 3: Greenhouse Herbicide Efficacy Trial
This protocol details a greenhouse experiment to assess the efficacy of 2,3,6-TBA on various weed species.
-
Plant Material: Grow several target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop species (e.g., wheat) in individual pots.
-
Experimental Design: Use a completely randomized design with at least four replications per treatment.
-
Treatments: Include an untreated control and a range of 2,3,6-TBA concentrations.
-
Application:
-
Apply the herbicide treatments as a foliar spray when the weeds have reached the 2-4 true leaf stage.
-
Use a calibrated laboratory sprayer to ensure uniform application.
-
-
Data Collection:
-
Visual Injury Ratings: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight. Calculate the percent biomass reduction relative to the untreated control.
-
-
Statistical Analysis: Analyze the visual injury ratings and biomass data using ANOVA.
Protocol 4: Synthesis of 2,4,6-Tribromobenzoic Acid
This protocol provides a detailed procedure for the laboratory synthesis of 2,4,6-tribromobenzoic acid.[12][13]
-
Step 1: Bromination of m-Aminobenzoic Acid
-
In a three-necked flask equipped with a stirrer, charge m-aminobenzoic acid, concentrated hydrochloric acid, and water.
-
Cool the mixture in an ice bath.
-
In a separate flask, place bromine and warm it in a water bath to generate bromine vapor.
-
Draw the bromine vapor through the reaction mixture with stirring and cooling.
-
Continue the reaction until the slurry turns yellow.
-
Filter the resulting solid (3-amino-2,4,6-tribromobenzoic acid), wash with water, and use it in the next step without drying.[12]
-
-
Step 2: Deamination of 3-Amino-2,4,6-tribromobenzoic Acid
-
In a separate flask, prepare a cooled mixture of concentrated sulfuric acid and water.
-
Add sodium nitrite in portions to the stirred mixture, keeping the temperature low.
-
Add cold hypophosphorous acid.
-
Dissolve the bromination product from Step 1 in glacial acetic acid and add it to the diazotizing solution while maintaining a low temperature.
-
Allow the reaction to proceed with stirring.
-
-
Step 3: Isolation and Purification
-
Remove the acetic acid by steam distillation.
-
Cool the residual liquid and collect the precipitated product by filtration.
-
Dissolve the product in an aqueous sodium carbonate solution.
-
Filter to remove impurities and reprecipitate the 2,4,6-tribromobenzoic acid by acidification with hydrochloric acid.
-
Collect the purified product by filtration, wash with water, and dry.[12][13]
-
Experimental Workflows
General Synthesis Workflow
Agrochemical Field Trial Workflow
While the initial focus was on tribrominated benzoic acids, the broader class of halogenated benzoic acids, particularly TIBA and 2,3,6-TBA, have well-established and significant applications in agrochemical research. TIBA's role as an auxin transport inhibitor provides a powerful tool for manipulating plant architecture and improving crop yields. 2,3,6-TBA, as a synthetic auxin herbicide, demonstrates the utility of this chemical class in weed management. The provided application notes, quantitative data, and detailed protocols offer a comprehensive resource for researchers and scientists working in plant science and agrochemical development. The synthesis protocol for 2,4,6-tribromobenzoic acid further expands the utility of this document for those interested in the chemical synthesis of these compounds.
References
- 1. Effect of Foliar Application of Selected Plant Growth Regulators on Growth and Yield of Soybean [Glycine max (L.) Merrill] [arccjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. canr.msu.edu [canr.msu.edu]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]
- 11. pnwhandbooks.org [pnwhandbooks.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2,4,6-TRIBROMOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Authored by: Senior Application Scientist, Environmental Analysis Division
An Application Guide for the Environmental Monitoring of Halogenated Organic Compounds
Abstract
Halogenated organic compounds (HOCs) represent a broad class of chemicals of significant environmental concern due to their persistence, potential for bioaccumulation, and toxicity.[1] Their widespread use in industrial processes, agriculture, and consumer products has led to their ubiquitous presence in various environmental compartments, including water, soil, air, and biota.[2] Effective monitoring of these compounds is paramount for assessing environmental contamination, understanding their fate and transport, and ensuring regulatory compliance. This application note provides a comprehensive guide for researchers and analytical scientists, detailing robust protocols for the extraction, cleanup, and instrumental analysis of HOCs in environmental matrices. The methodologies are grounded in established principles and validated techniques, emphasizing scientific integrity and data reliability through rigorous quality control.
Introduction: The Challenge of Halogenated Organic Compounds
Halogenated organic compounds are synthetic chemicals characterized by the presence of one or more halogen atoms (chlorine, bromine, fluorine, or iodine) bonded to a carbon structure. This class includes notorious persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs), organochlorine pesticides (e.g., DDT), and dioxins, which are regulated under international agreements like the Stockholm Convention.[3][4][5] The carbon-halogen bond is exceptionally stable, granting these compounds high resistance to chemical, biological, and photolytic degradation, leading to their persistence in the environment.[5][6]
Due to their lipophilic (fat-loving) nature, many HOCs bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain, posing significant risks to wildlife and human health.[2][6] Monitoring these compounds is challenging due to their presence at trace to ultra-trace concentrations (ng/L to µg/kg) within complex environmental matrices that are rich in potential interferences.[6] Therefore, highly selective and sensitive analytical methodologies are fundamental for their accurate identification and quantification.[5][6]
This guide outlines a holistic workflow, from sample collection to final analysis, designed to address these challenges and produce defensible, high-quality data.
The Analytical Workflow: A Strategic Overview
The successful monitoring of HOCs hinges on a multi-step analytical process. Each stage is critical for the ultimate quality of the data. The overall strategy involves isolating the target analytes from the sample matrix, removing interfering co-extracted substances, and performing sensitive instrumental detection and quantification.
References
- 1. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent Organic Pollutants (POPs): Analytical Techniques, Environmental ... - Google Books [books.google.com]
- 4. Persistent Organic Pollutants (POPs): Analytical Techniques, Environmental Fate and Biological Effects, Volume 67 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. Environmental Monitoring and Analysis of Persistent Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants [diposit.ub.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2,4,6-Tribromo-3-hydroxybenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in dissolving 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound has a molecular structure with several bulky, nonpolar bromine atoms and an aromatic ring, which contribute to its low aqueous solubility.[1][2] Like many aromatic carboxylic acids, its solubility is limited in neutral aqueous solutions.[1]
Q2: What are the primary methods to improve the solubility of TBHBA in aqueous solutions?
A2: The primary methods for enhancing the solubility of poorly soluble drugs like TBHBA can be categorized into physical and chemical modifications.[3][4] Key techniques include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants.[3][5][6][7]
Q3: Can I use heat or sonication to dissolve TBHBA?
A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of TBHBA, especially if precipitation or phase separation occurs during the preparation of a solution.[8]
Troubleshooting Guides
Guide 1: Initial Stock Solution Preparation in an Organic Solvent
A common first step is to prepare a concentrated stock solution in a water-miscible organic solvent, which can then be diluted into your aqueous buffer.
Issue: Difficulty dissolving TBHBA to create a high-concentration stock solution.
Solution: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of poorly soluble compounds.
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Preparation: Use an analytical balance to accurately weigh the desired amount of this compound.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration of 10 mM.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication (Optional): Following warming, sonicate the vial for 5-10 minutes to break up any remaining solid particles.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles, which indicates complete dissolution.
Guide 2: pH Adjustment for Enhanced Aqueous Solubility
For acidic compounds like TBHBA, increasing the pH of the aqueous solution can significantly improve solubility by converting the acid into its more soluble salt form.
Issue: TBHBA precipitates out of solution when a DMSO stock is diluted into a neutral aqueous buffer.
Solution: Increase the pH of the aqueous buffer to deprotonate the carboxylic acid, forming the more polar and water-soluble carboxylate salt.
Experimental Protocol: pH Adjustment for Solubilization
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range and compatible with your experimental assay (e.g., phosphate-buffered saline (PBS), TRIS).
-
Initial pH Measurement: Prepare your assay buffer and measure its initial pH.
-
Titration: Slowly add a dilute base (e.g., 0.1 M NaOH) to a small volume of your buffer while continuously monitoring the pH.
-
Solubility Test: At various pH points (e.g., 7.4, 7.8, 8.2), add your DMSO stock of TBHBA to the buffer to the desired final concentration and observe for any precipitation.
-
Optimization: Identify the lowest pH at which TBHBA remains fully dissolved at the target concentration.
-
Validation: Ensure that the final optimized pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability).
Guide 3: Utilizing Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[5][6]
Issue: The final concentration of DMSO is too high for the experimental system, or pH adjustment is not a viable option.
Solution: Introduce a co-solvent to the aqueous buffer to increase the solvent's capacity to dissolve TBHBA.
Experimental Protocol: Using a Co-solvent System
-
Co-solvent Selection: Choose a co-solvent that is compatible with your assay from the table below.
-
Preparation of Working Solution: a. In a sterile tube, add the required volume of the chosen co-solvent. b. Add the necessary volume of your TBHBA stock solution (e.g., in DMSO) to the co-solvent and mix thoroughly. c. Gradually add the aqueous assay buffer to this mixture in a stepwise manner, vortexing between each addition. This gradual dilution helps prevent precipitation.
-
Final Concentration Check: Ensure the final concentrations of both DMSO and the co-solvent are below the tolerance limits of your assay.
-
Control: Always include a vehicle control in your experiments containing the same final concentrations of DMSO and any co-solvents used.
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 1-10% | A common solvent in pharmaceutical formulations.[4] |
| Polyethylene Glycol (PEG 300/400) | 1-20% | Effective for increasing the solubility of non-polar compounds.[4] |
| Glycerin | 1-20% | A viscous, non-toxic co-solvent.[4] |
Guide 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like TBHBA, thereby increasing their aqueous solubility.
Issue: Other methods do not achieve the desired solubility, or the use of organic co-solvents needs to be minimized.
Solution: Utilize a cyclodextrin, such as sulfobutyl ether beta-cyclodextrin (SBE-β-CD), to form an inclusion complex with TBHBA.
Experimental Protocol: Solubilization with SBE-β-CD
-
Prepare SBE-β-CD Solution: Prepare a stock solution of SBE-β-CD in your aqueous buffer (e.g., 20% w/v in saline).
-
Mixing: a. In a sterile tube, add the required volume of your TBHBA stock solution in DMSO. b. To this, add the SBE-β-CD solution. c. Vortex the mixture thoroughly to facilitate the formation of the inclusion complex.
-
Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature.
-
Validation: As with other methods, ensure that the presence of SBE-β-CD does not interfere with your downstream applications.
Summary of Formulation Strategies
The following table summarizes published formulation protocols that have been shown to dissolve this compound to at least 2.5 mg/mL.[8]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achieved Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for selecting an appropriate method to improve the solubility of this compound.
References
- 1. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dissolving 2,4,6-Tribromo-3-hydroxybenzoic Acid in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) in biological buffers. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise when preparing solutions of this compound for biological assays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation occurs when adding the co-solvent/TBHBA mixture to the aqueous buffer. | The concentration of the organic co-solvent is too high in the final solution, causing the compound to crash out. | - Decrease the final concentration of the organic co-solvent. A final concentration of 1-5% (v/v) is often a good starting point. - Add the co-solvent/TBHBA mixture to the buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion. |
| The compound will not dissolve in the initial co-solvent. | The chosen co-solvent is not suitable for this compound. | - Switch to a different co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice for dissolving hydrophobic compounds. - If using DMSO, ensure it is of high purity and anhydrous, as water content can affect solubility. |
| The solution is cloudy or hazy after mixing with the buffer. | The compound has not fully dissolved or has formed fine precipitates. | - Gently warm the solution to 37°C to aid dissolution. - Use sonication to break up any aggregates and enhance solubilization.[1] - Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles that could interfere with the assay. |
| The compound precipitates out of solution over time. | The solution is supersaturated, or the storage conditions are not optimal. | - Prepare fresh solutions for each experiment. - If storage is necessary, store the stock solution at -20°C or -80°C. Before use, allow the solution to come to room temperature slowly and vortex to ensure it is fully redissolved. - Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended co-solvents for dissolving this compound?
A1: For dissolving this compound in biological buffers, a common approach is to first prepare a concentrated stock solution in an organic co-solvent and then dilute it into the aqueous buffer. Recommended co-solvents include Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween 80.[1]
Q2: What are some specific co-solvent formulations that have been shown to be effective?
A2: The following table summarizes co-solvent formulations that have been used to dissolve this compound to a concentration of at least 2.5 mg/mL.[1]
| Co-solvent System | Composition | Achieved Concentration |
| DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL (6.67 mM) |
| DMSO/SBE-β-CD/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.67 mM) |
| DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.67 mM) |
Q3: I have seen conflicting information about the water solubility of this compound. Is it water-soluble?
A3: There are conflicting reports regarding the aqueous solubility of this compound. One supplier datasheet indicates that it is clearly soluble in water at a concentration of 2% (20 mg/mL).[2] However, the need for co-solvents in many biological applications suggests that its solubility in buffers may be limited or that it can easily precipitate. Given this discrepancy, it is highly recommended to perform a small-scale pilot experiment to determine the solubility of your specific batch of this compound in your biological buffer before proceeding with a large-scale experiment.
Q4: What is the general protocol for preparing a working solution of this compound using a co-solvent?
A4: The following is a general experimental protocol for preparing a working solution:
-
Prepare a Concentrated Stock Solution: Weigh out the desired amount of this compound and dissolve it in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Intermediate Dilution (if necessary): If using a multi-component co-solvent system, add the other co-solvents to the stock solution sequentially, ensuring the solution remains clear after each addition.[1]
-
Prepare the Working Solution: While vortexing or stirring the biological buffer, slowly add the required volume of the stock solution to achieve the final desired concentration.
-
Final Checks: Inspect the final solution for any signs of precipitation or cloudiness. If necessary, use gentle warming or sonication to ensure complete dissolution.
Co-solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable co-solvent system for this compound.
Caption: A decision workflow for selecting a co-solvent for this compound.
References
Technical Support Center: 2,4,6-Tribromo-3-hydroxybenzoic Acid (TBHBA) Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) in their assays. These resources are designed to help identify and resolve common issues, particularly low signal, to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind TBHBA-based assays?
A1: TBHBA is a chromogenic agent used in colorimetric assays, often for the quantification of analytes like HDL cholesterol. These assays are typically based on a coupled enzymatic reaction known as the Trinder reaction. In this system, a primary enzyme (e.g., cholesterol esterase and cholesterol oxidase) acts on the target analyte to produce hydrogen peroxide (H₂O₂). A second enzyme, a peroxidase, then catalyzes the reaction between H₂O₂ and a chromogenic substrate, which includes TBHBA and often 4-aminoantipyrine (4-AAP). This reaction forms a colored quinoneimine dye, and the intensity of the color, measured by absorbance, is proportional to the concentration of the analyte.[1]
Q2: What could cause a low or no signal in my TBHBA-based assay?
A2: A low or no signal can arise from several factors, including problems with the enzymatic reactions, issues with the reagents, or the presence of interfering substances in the sample. A systematic troubleshooting approach is the most effective way to identify the root cause.
Q3: Are there known inhibitors of the enzymes used in these assays?
A3: Yes, inhibitors can affect the enzymes in the coupled reaction. For instance, sodium azide is a known inhibitor of peroxidase activity. Additionally, thiol-containing compounds like L-cysteine and glutathione have been shown to inhibit horseradish peroxidase.[2][3] It is crucial to ensure that your sample preparation and buffers do not contain these or other potential enzyme inhibitors.
Troubleshooting Guide: Low Signal
A low or absent signal is a common issue encountered in TBHBA-based assays. The following guide provides potential causes and solutions in a question-and-answer format.
Enzyme-Related Issues
Q4: My positive control shows very low or no activity. What could be the problem?
A4: Several factors could lead to a lack of positive control activity:
-
Improper Enzyme Storage: Enzymes are sensitive to temperature. Ensure that cholesterol esterase, cholesterol oxidase, and peroxidase have been stored at the recommended temperatures and have not undergone multiple freeze-thaw cycles.
-
Expired Reagents: Check the expiration dates of all kit components, especially the enzymes.
-
Incorrect Reaction Conditions: Verify that the assay is being performed at the optimal pH and temperature for the enzymes. For example, cholesterol oxidase from Streptomyces aegyptia has an optimal temperature of 37°C and a pH of 7.0.[4]
Q5: How do I determine the optimal enzyme concentration for my assay?
A5: If you are developing your own assay, it is essential to perform an enzyme titration to find the optimal concentration of each enzyme. Using too little enzyme will result in a low signal, while too much can lead to a rapid reaction that is difficult to measure accurately.
Reagent and Substrate-Related Issues
Q6: My signal is consistently low across all wells. What should I check first regarding my reagents?
A6: When encountering a universally low signal, the integrity of your reagents is a primary suspect.
-
Reagent Preparation and Storage: Ensure all components, especially the TBHBA solution and H₂O₂, have been stored correctly and have not expired. TBHBA is generally stable at room temperature but should be stored in a tightly closed container in a dry, ventilated place.[5]
-
Incomplete Dissolution: TBHBA may require assistance to dissolve completely. If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can aid dissolution.[1]
-
Buffer Composition: Verify that the assay buffer has the correct pH and ionic strength to support optimal enzyme activity. Most enzymatic HDL cholesterol assays that use a Trinder-type reaction are performed at a pH of around 6.1 to 7.0.[6]
Sample-Related Issues
Q7: Could substances in my sample be interfering with the assay?
A7: Yes, several substances can interfere with TBHBA-based assays and lead to a low signal.
-
Reducing Agents: The assay relies on an oxidative coupling reaction. The presence of reducing agents in the sample can consume the H₂O₂ before it reacts with the chromogenic substrates, leading to a lower signal. Calcium dobesilate is one such compound known to cause negative interference in Trinder reaction-based assays.[7][8]
-
High Triglyceride Concentrations: In HDL cholesterol assays, very high levels of triglycerides can interfere with the precipitation steps used to separate HDL from other lipoproteins, potentially leading to inaccurate results.[9]
-
Bilirubin: High concentrations of bilirubin can interfere with colorimetric assays. Adjusting the reaction pH to 6.1 can help to minimize this interference.[6]
Data Summary
Table 1: Common Interferents in TBHBA-Based Assays
| Interferent | Effect on Signal | Mechanism of Interference | Mitigation Strategy |
| Reducing Agents (e.g., Calcium Dobesilate, Ascorbic Acid) | Decrease | Consumption of H₂O₂ | Sample dilution; removal of interfering substance |
| High Triglycerides (>300 mg/dL) | Can cause inaccurate results | Incomplete precipitation of non-HDL lipoproteins | Use of direct HDL-C assays or ultracentrifugation |
| Bilirubin | Can interfere | Spectral interference | Adjust reaction pH to 6.1 |
| Sodium Azide | Decrease | Inhibition of peroxidase | Avoid use in buffers and sample preparation |
| Thiol Compounds (e.g., L-cysteine, Glutathione) | Decrease | Inhibition of peroxidase | Sample preparation to remove thiols |
Experimental Protocols
Key Experiment: HDL Cholesterol Measurement
This protocol is a generalized example for the determination of HDL cholesterol using a TBHBA-based assay.
-
Reagent Preparation:
-
Precipitant: Prepare a solution of 200 g/L polyethylene glycol (PEG) 6000 in a glycine-NaOH buffer at pH 10.
-
TBHBA Reagent: Prepare a solution containing cholesterol esterase, cholesterol oxidase, peroxidase, and 10 mmol/L TBHBA in a suitable buffer (e.g., phosphate buffer, pH 7.0). This is often a modification of a commercial CHOD-PAP reagent.[1]
-
-
Sample Processing:
-
Mix plasma or serum with the precipitant in a 1:1 ratio.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 2000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the HDL fraction.[1]
-
-
Detection:
-
Add a small volume of the HDL-containing supernatant (e.g., 15 µL) to a larger volume of the TBHBA reagent (e.g., 350 µL) in a microplate well.
-
Incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 seconds).
-
Measure the change in absorbance at 515 nm over a defined time interval (e.g., 10 to 60 seconds).[1]
-
The rate of color development is proportional to the HDL cholesterol concentration.
-
Visualizations
Signaling Pathway
Caption: Enzymatic cascade and colorimetric reaction in a TBHBA-based assay.
Experimental Workflow
Caption: General experimental workflow for HDL cholesterol measurement.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low signal issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ableweb.org [ableweb.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification, characterization and amino acid content of cholesterol oxidase produced by Streptomyces aegyptia NEAE 102 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leapchem.com [leapchem.com]
- 6. Improved method for determination of high-density-lipoprotein cholesterol II. Enzymic determination of cholesterol in high-density lipoprotein fractions with a sensitive reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]
- 8. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
optimizing reaction conditions for synthesis with 2,4,6-Tribromo-3-hydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in syntheses involving 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA).
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges when using this compound (TBHBA) as a reactant?
A1: The primary challenges with TBHBA stem from its structure. The three bromine atoms create significant steric hindrance around both the carboxylic acid and the hydroxyl functional groups. This steric bulk can impede the approach of reagents, slowing down or preventing reactions that would typically proceed easily with simpler phenols or benzoic acids. Additionally, the electron-withdrawing nature of the bromine atoms increases the acidity of the phenolic hydroxyl group, which can alter its reactivity profile.
Q2: I am having trouble with the esterification of the carboxylic acid group on TBHBA. What are some common causes and solutions?
A2: Low yields in the esterification of TBHBA are often due to the steric hindrance from the two ortho-bromine atoms. Standard Fischer esterification conditions may be too slow. Consider using a less sterically demanding alcohol or more forcing reaction conditions (higher temperature, longer reaction time). Alternatively, activating the carboxylic acid first, for example, by converting it to an acyl chloride, can facilitate the reaction with the alcohol.
Q3: I am attempting a Williamson ether synthesis to alkylate the hydroxyl group of TBHBA, but the reaction is not proceeding. Why might this be?
A3: While the phenolic proton of TBHBA is more acidic due to the electron-withdrawing bromine atoms, making deprotonation easier, the resulting phenoxide's nucleophilicity can be diminished. More importantly, the steric hindrance from the adjacent bromine atoms can significantly slow down the subsequent SN2 reaction with an alkyl halide. Using a primary and unhindered alkyl halide is crucial. If the reaction is still slow, increasing the temperature and using a polar aprotic solvent like DMF or DMSO can help.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, TBHBA should not be subjected to reactions with strong oxidizing agents, strong reducing agents, strong acids, or strong bases, as these can lead to decomposition or unwanted side reactions.
Troubleshooting Guides
Esterification of the Carboxylic Acid Group
Problem: Low or no yield of the desired ester product.
| Potential Cause | Troubleshooting Solution |
| Steric Hindrance | Use a less sterically bulky alcohol. Increase reaction temperature and prolong the reaction time. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used for Fischer esterification. |
| Reversible Reaction | Use a large excess of the alcohol to drive the equilibrium towards the product, or remove water as it forms using a Dean-Stark apparatus. |
| Poor Nucleophilicity of Alcohol | For hindered alcohols, consider activating the carboxylic acid of TBHBA by converting it to an acyl chloride or using coupling agents like DCC or EDC. |
Williamson Ether Synthesis of the Hydroxyl Group
Problem: Low or no yield of the desired ether product.
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation | Use a strong enough base (e.g., NaH) in a suitable aprotic solvent (e.g., DMF, THF) to ensure complete formation of the phenoxide. |
| Steric Hindrance | Use a primary alkyl halide. Secondary and tertiary alkyl halides are likely to undergo elimination. Avoid bulky alkyl halides. |
| Poor Nucleophilicity of Phenoxide | The electron-withdrawing bromine atoms can reduce the nucleophilicity of the phenoxide. Increase the reaction temperature to promote the SN2 reaction. |
| Side Reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a large excess of methanol (e.g., 20-50 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Williamson Ether Synthesis with this compound and Iodomethane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 1 hour.
-
Alkylation: Add iodomethane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Fischer Esterification Workflow for TBHBA.
Caption: Williamson Ether Synthesis Workflow for TBHBA.
preventing degradation of 2,4,6-Tribromo-3-hydroxybenzoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,4,6-Tribromo-3-hydroxybenzoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are exposure to light, high pH, and the presence of oxidizing agents. As a brominated phenolic compound, it is susceptible to photodegradation, particularly under UV irradiation, which can lead to debromination.[1] Alkaline conditions can also promote degradation of phenolic compounds.[2][3][4][5]
Q2: What is the recommended solvent for dissolving this compound to ensure maximum stability?
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be stored in amber glass vials to protect them from light. It is also advisable to store them at low temperatures (2-8°C) to slow down potential degradation reactions. For long-term storage, freezing (-20°C or lower) may be considered, though freeze-thaw cycles should be minimized.
Q4: Can I use antioxidants to prevent the degradation of my this compound solution?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation, which is a potential degradation pathway for phenolic compounds.[6][7][8][9][10] Common antioxidants such as Butylated Hydroxytoluene (BHT) or ascorbic acid can be used. A chelating agent like EDTA can also be beneficial to sequester metal ions that can catalyze oxidation.
Q5: What are the likely degradation products of this compound?
A5: Based on studies of similar brominated phenolic compounds, the likely degradation products would result from hydrodebromination, where bromine atoms are replaced by hydrogen atoms.[1] This would lead to the formation of various lesser-brominated hydroxybenzoic acids. Oxidation of the phenol group can also lead to the formation of quinone-type structures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the phenolic group. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., BHT at 0.01-0.1%) and/or a chelating agent (e.g., EDTA at 0.1-1 mM) to the solution. 3. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of compound potency over a short period | Degradation due to light exposure or high pH. | 1. Ensure the solution is stored in light-protecting amber vials. 2. Verify the pH of the solution and adjust to a slightly acidic range (pH 4-6) if necessary. 3. Prepare smaller batches of the solution more frequently to minimize storage time. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | 1. Review the storage conditions (light, temperature, pH) of your solution. 2. If photodegradation is suspected, compare the chromatogram of a light-exposed sample with a freshly prepared, light-protected sample. 3. If pH-mediated degradation is suspected, analyze samples stored at different pH values. |
| Poor reproducibility of experimental results | Inconsistent stability of the this compound solution. | 1. Implement standardized procedures for solution preparation and storage. 2. Always use freshly prepared solutions for critical experiments or establish a clear expiration period for your solutions based on stability studies. 3. Incorporate a stability-indicating HPLC method to confirm the concentration of the active compound before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
This compound powder
-
HPLC-grade acetonitrile
-
Butylated Hydroxytoluene (BHT)
-
EDTA (disodium salt)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the powder in a minimal amount of acetonitrile in a volumetric flask.
-
Add BHT to a final concentration of 0.05% (w/v).
-
Add EDTA to a final concentration of 0.5 mM.
-
Bring the solution to the final volume with acetonitrile.
-
Mix thoroughly until all components are dissolved.
-
Transfer the solution to an amber glass vial, flush with nitrogen or argon gas before sealing, and store at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method to separate the parent compound from its potential degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions (starting point for optimization):
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or λmax of the compound) |
| Gradient Elution | 0-20 min: 30-70% B 20-25 min: 70-30% B 25-30 min: 30% B |
Procedure:
-
Prepare standard solutions of this compound in the sample diluent.
-
Prepare samples of the solution to be tested by diluting them to an appropriate concentration with the sample diluent.
-
Inject the standards and samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound over time. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH on the water solubility and 1-octanol-water partition coefficient of 2,4,6-tribromophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in TBHBA synthesis
Welcome to the technical support center for the synthesis of tert-butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)carbamate (TBHBA). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of TBHBA, providing explanations and actionable troubleshooting steps. The synthesis of TBHBA is typically a multi-step process, and byproducts can arise at each stage. A general synthetic route is outlined below:
Caption: General two-step synthetic workflow for TBHBA.
FAQ 1: I am observing significant amounts of triphenylphosphine oxide and a hydrazine derivative in my reaction mixture after the first step (Mitsunobu reaction). How can I remove them?
Answer:
The formation of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate (from the reduction of DIAD/DEAD) are inherent byproducts of the Mitsunobu reaction.[1][2] Their removal can be challenging due to their solubility in many organic solvents.
Troubleshooting Strategies:
-
Crystallization: In some cases, conducting the Mitsunobu reaction in a solvent like toluene, followed by crystallization of the product from a different solvent system (e.g., ethanol), can effectively purge these byproducts.[3]
-
Chromatography: Careful column chromatography on silica gel is a standard method for separating the desired product from TPPO and the hydrazine byproduct. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is often effective.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine or a modified azodicarboxylate that facilitates easier byproduct removal through filtration.[1]
-
Washing: In some instances, acidic washes can help remove the basic hydrazine byproduct.
FAQ 2: My NMR spectrum of the N-alkylation product shows two sets of pyrazole signals, suggesting the formation of a regioisomer. How can I control the regioselectivity of the pyrazole alkylation?
Answer:
The N-alkylation of an unsymmetrical pyrazole, such as 4-iodopyrazole, can lead to the formation of two regioisomers: the desired N-1 alkylated product and the undesired N-2 alkylated product. The similar electronic properties of the two nitrogen atoms in the pyrazole ring make controlling regioselectivity a common challenge.[4][5]
Logical Relationship of Regioisomer Formation
Caption: Formation of regioisomers during pyrazole N-alkylation.
Troubleshooting Strategies:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N-1/N-2 ratio. For Mitsunobu conditions, careful control of the addition rate and temperature is crucial.
-
Steric Hindrance: The steric bulk of both the pyrazole substituent and the alkylating agent can direct the alkylation to the less sterically hindered nitrogen.
-
Protecting Groups: In some cases, transient protection of one of the pyrazole nitrogens can be employed to ensure selective alkylation.
-
Purification: If a mixture of isomers is formed, they can often be separated by careful column chromatography, as their polarity and chromatographic behavior may differ.[5]
FAQ 3: During the Miyaura borylation step, I am observing a significant amount of a homocoupling byproduct. What causes this and how can I minimize it?
Answer:
A common byproduct in the Miyaura borylation is the homocoupling of the starting aryl halide (in this case, tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate) to form a bi-pyrazole species. This side reaction is often promoted by the base used in the reaction.[6]
Troubleshooting Strategies:
-
Choice of Base: The selection of the base is critical. Weaker bases, such as potassium acetate (KOAc), are generally preferred over stronger bases to minimize the competing Suzuki-type homocoupling reaction.[6]
-
Catalyst and Ligands: The choice of palladium catalyst and ligands can also influence the rate of homocoupling versus the desired borylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the homocoupling side reaction more than the desired borylation.
-
Stoichiometry: Using a slight excess of the diboron reagent can help to favor the borylation pathway.
Table 1: Potential Byproducts in TBHBA Synthesis and Identification Methods
| Step | Potential Byproduct | Structure | Identification Method(s) |
| 1. N-Alkylation (Mitsunobu) | Triphenylphosphine oxide (TPPO) | O=P(Ph)₃ | ¹H NMR, ³¹P NMR, LC-MS |
| Dialkyl hydrazinedicarboxylate | ROOC-NH-NH-COOR | ¹H NMR, LC-MS | |
| N-2 Alkylated Regioisomer | Isomer of desired product | ¹H NMR, ¹³C NMR, LC-MS | |
| 2. Miyaura Borylation | Homocoupling Product | Dimer of the starting material | LC-MS, ¹H NMR |
| Protodeboronation Product | H replaces the boryl group | LC-MS, ¹H NMR | |
| Hydrolyzed Boronic Acid | B(OH)₂ instead of B(pin) | LC-MS |
Experimental Protocols
General Protocol for the Synthesis of TBHBA
The synthesis of TBHBA is generally performed in two main steps from commercially available starting materials.[3][7]
Step 1: Synthesis of tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
This step involves the N-alkylation of 4-iodopyrazole with N-Boc-4-hydroxypiperidine, commonly via a Mitsunobu reaction.
-
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Iodopyrazole
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
-
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine and 4-iodopyrazole in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C.
-
Slowly add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from byproducts like triphenylphosphine oxide and the hydrazine derivative.
-
Step 2: Synthesis of tert-butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)carbamate (TBHBA)
This step involves the Miyaura borylation of the iodo-pyrazole intermediate.
-
Materials:
-
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., Dioxane or DMSO)
-
-
Procedure:
-
To a reaction vessel, add tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure TBHBA.
-
Analytical Workflow for Byproduct Identification
Caption: A typical analytical workflow for identifying byproducts.
This technical support center provides a foundational guide to troubleshooting the synthesis of TBHBA. For more specific issues, detailed analysis of your reaction conditions and analytical data is recommended.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
Technical Support Center: Purification of Crude 2,4,6-Tribromo-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of crude 2,4,6-Tribromo-3-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route used. A common method for the synthesis of similar brominated benzoic acids is the bromination of a less substituted precursor, such as 3-hydroxybenzoic acid. In this case, you can expect to find:
-
Incompletely Brominated Intermediates: This includes mono- and di-brominated species of 3-hydroxybenzoic acid.
-
Isomers: Depending on the reaction conditions, you may have isomers with different bromination patterns.
-
Unreacted Starting Material: Residual 3-hydroxybenzoic acid may be present.
-
Reagents from Synthesis: Traces of bromine or other brominating agents and catalysts might remain.
-
Degradation Products: The product may be susceptible to degradation under harsh reaction or workup conditions.
Q2: What are the recommended starting points for purification of crude this compound?
A2: Recrystallization is the most common and often most effective method for purifying solid organic compounds like this compound. An alternative and complementary technique is column chromatography, which is particularly useful for removing impurities with very different polarities. Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities.
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For structurally similar compounds like 2,4,6-tribromobenzoic acid, a mixture of acetic acid and water (1:2) has been used, although it was noted to provide little improvement in color or melting point.[1] Given the polar nature of the hydroxyl and carboxylic acid groups, polar protic solvents or mixtures with water are good starting points. It is recommended to perform small-scale solubility tests with various solvents to identify the optimal system for your specific crude product.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen for several reasons:
-
High Impurity Level: A high concentration of impurities can depress the melting point of your compound, causing it to separate as an oil.
-
Inappropriate Solvent: The solvent may be too nonpolar.
-
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have enough time to arrange themselves into a crystal lattice.
To resolve this, try the following:
-
Re-dissolve the oil: Add a small amount of additional hot solvent to re-dissolve the oil.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.
-
Solvent System Modification: Consider using a more polar solvent or a different solvent mixture.
-
Pre-purification: If the crude material is highly impure, a preliminary purification step such as column chromatography or an acid-base extraction may be necessary.
Q5: What analytical techniques can I use to assess the purity of my this compound?
A5: The most common and effective method for assessing the purity of non-volatile organic compounds is High-Performance Liquid Chromatography (HPLC). A reversed-phase C8 or C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a good starting point for method development. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity and to screen for appropriate solvent systems for column chromatography. Additionally, measuring the melting point of your purified product can be a good indicator of purity; a sharp melting point range close to the literature value (145-148 °C) suggests high purity.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Not enough crude material was dissolved. - Too much solvent was used. - The solution is not supersaturated. | - Ensure all the crude material is dissolved in the minimum amount of boiling solvent. - If too much solvent was added, carefully evaporate some of it to concentrate the solution. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Crystals are Colored | - Colored impurities are present in the crude material. - The compound may be degrading at the boiling point of the solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the heating time is minimized. - Consider using a lower boiling point solvent if thermal degradation is suspected. |
| Low Recovery of Purified Product | - Too much solvent was used. - The crystals were washed with a solvent that was not cold enough. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Always wash the collected crystals with ice-cold recrystallization solvent. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system (eluent). - Column was not packed properly. - Column was overloaded with crude material. | - Optimize the eluent system using TLC to achieve good separation between your product and impurities. - Ensure the silica gel is packed uniformly without any cracks or channels. - Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). |
| Compound is not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Compound is Eluting Too Quickly | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
Experimental Protocols
General Recrystallization Protocol
This is a general guideline and may require optimization based on the specific impurities present in your crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., an ethanol/water or acetic acid/water mixture) and heat the mixture on a hot plate while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
General Acid-Base Extraction Protocol
This protocol is useful for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer. Repeat the extraction on the organic layer to ensure complete transfer of the acidic product.
-
Isolation of Impurities (Optional): The organic layer can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated to isolate any neutral impurities.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
Caption: A general workflow for the purification of crude this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
stability issues of 2,4,6-Tribromo-3-hydroxybenzoic acid stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) stock solutions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, keeping it at -20°C is recommended, and it should be used within one year.
Q2: What are the initial signs of degradation in a this compound stock solution?
A2: The primary indicators of degradation are a visible color change in the solution (from colorless or pale yellow to a darker shade), the formation of precipitates, or a decrease in performance in your experiments. For quantitative assessment, a change in the chromatographic profile (e.g., appearance of new peaks or a decrease in the main peak area) when analyzed by HPLC is a definitive sign of degradation.
Q3: What solvents are recommended for preparing stock solutions?
A3: Due to its limited aqueous solubility, organic solvents are typically required. Dimethyl sulfoxide (DMSO) is a common choice. For in vivo or cell-based assays, co-solvent systems may be necessary. One supplier suggests formulations to achieve a concentration of at least 2.5 mg/mL using DMSO in combination with other solvents like PEG300, Tween-80, or SBE-β-CD.[3] If precipitation occurs upon preparation, gentle heating and/or sonication can aid dissolution.[3]
Q4: What are the recommended storage conditions for stock solutions?
A4: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark. A related compound's stock solution is suggested to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: How can I check the stability of my stock solution?
A5: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. You can compare the chromatogram of an aged aliquot to that of a freshly prepared solution. A significant decrease in the area of the main peak or the appearance of new peaks indicates degradation. A simpler, though less precise, method is to use a UV-Vis spectrophotometer to check for changes in the absorbance spectrum over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage at low temperatures. | The solvent has frozen or the compound has low solubility at that temperature. | Allow the solution to warm to room temperature and vortex to redissolve. If the precipitate remains, gentle sonication may be applied. Consider preparing a more dilute stock solution or using a different solvent system with better solubility at low temperatures. |
| The stock solution has changed color (e.g., turned yellow or brown). | This is a likely indicator of chemical degradation, possibly due to oxidation or photodegradation. | Discard the solution and prepare a fresh stock. Ensure future stock solutions are stored protected from light and under an inert atmosphere if sensitivity is suspected. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded, leading to a lower effective concentration. This could also be due to improper mixing before use if the compound has precipitated. | Before each use, ensure any precipitate is fully redissolved. It is highly recommended to perform a stability check using HPLC or UV-Vis spectroscopy. If degradation is confirmed, prepare a fresh stock solution. |
| Difficulty dissolving the compound to the desired concentration. | The compound may have low solubility in the chosen solvent. | Try gentle warming or sonication to aid dissolution.[3] If this is not successful, consider using a co-solvent system as detailed in the "Solvent System Recommendations" table below. Preparing a more dilute stock solution is another option. |
Data and Protocols
Solvent System Recommendations for Stock Solutions
| Solvent System | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.67 mM) | Suitable for in vivo experiments.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.67 mM) | SBE-β-CD can improve aqueous solubility.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.67 mM) | An alternative formulation for in vivo studies.[3] |
Experimental Protocol: Stability Assessment of this compound Stock Solution using HPLC
This protocol provides a general framework for assessing the stability of your stock solution.
1. Preparation of Solutions:
-
Fresh Stock Solution (T=0): Accurately weigh and dissolve this compound in your chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). This is your reference standard.
-
Stability Samples: Prepare a larger batch of the stock solution, and aliquot it into several vials. Store these under your desired conditions (e.g., 4°C, -20°C, room temperature).
2. HPLC Method (Adaptable):
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.
-
Detection Wavelength: Monitor at a wavelength corresponding to an absorbance maximum of the compound. If the spectrum is unknown, a preliminary scan can be run, or a wavelength around 260-300 nm can be tested, as is common for similar phenolic compounds.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
3. Analysis Procedure:
-
Time Point 0 (T=0): Dilute the fresh stock solution to a working concentration with the mobile phase. Inject this solution multiple times (e.g., n=3) to determine the initial peak area and retention time.
-
Subsequent Time Points (T=1 week, T=1 month, etc.): At each scheduled time point, retrieve a stability sample vial. Allow it to come to room temperature and mix thoroughly. Prepare a dilution to the same working concentration as the T=0 sample.
-
Inject the sample and record the chromatogram.
4. Data Analysis:
-
Compare the peak area of the main compound at each time point to the initial peak area at T=0. A decrease of more than 5-10% is often considered significant degradation.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
Experimental Workflow: Stock Solution Preparation and Stability Testing
Caption: Workflow for preparing and assessing the stability of stock solutions.
Logical Relationship: Troubleshooting Stability Issues
Caption: Decision tree for troubleshooting common stock solution stability problems.
References
- 1. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
addressing precipitation of TBHBA during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) in experimental settings. It is intended for researchers, scientists, and drug development professionals to help address common challenges, particularly the issue of precipitation.
Troubleshooting Guide: Addressing TBHBA Precipitation
Precipitation of TBHBA during experimental procedures can be a significant concern, leading to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to troubleshooting and preventing this issue.
// Nodes start [label="Precipitation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Step 1: Verify Solvent System", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_concentration [label="Step 2: Review TBHBA Concentration", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Step 3: Assess Temperature Conditions", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Step 4: Evaluate Solution pH", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; action_solvent [label="Action: Use recommended co-solvents (e.g., DMSO, PEG300).\nConsider solvent compatibility with aqueous buffers.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_concentration [label="Action: Prepare fresh stock solutions.\nWork with concentrations at or below the known solubility limit.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_temp [label="Action: Gently warm the solution.\nUtilize sonication to aid dissolution.[1]nAvoid freeze-thaw cycles.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_ph [label="Action: Adjust pH if necessary for your assay.\nBe aware of potential precipitation at acidic pH.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Resolution: Clear TBHBA Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_solvent; check_solvent -> action_solvent; action_solvent -> check_concentration; check_concentration -> action_concentration; action_concentration -> check_temp; check_temp -> action_temp; action_temp -> check_ph; check_ph -> action_ph; action_ph -> end; }``` Caption: A stepwise guide to troubleshooting TBHBA precipitation.
Frequently Asked Questions (FAQs)
Q1: What is TBHBA and what are its common applications?
A1: TBHBA, or this compound, is a chemical reagent. It is commonly used as a colorimetric agent in enzymatic assays, most notably for the determination of HDL cholesterol. I[1][2]n this context, it reacts with other reagents to produce a colored product that can be measured to quantify the substance of interest. It is also used as a surface modifier for nanomaterials.
[1]#### Q2: My TBHBA solution is cloudy and has formed a precipitate. What are the likely causes?
A2: Precipitation of TBHBA can be caused by several factors:
-
Improper Solvent: TBHBA has limited solubility in purely aqueous solutions. The use of an inappropriate solvent system is a primary cause of precipitation.
-
High Concentration: Exceeding the solubility limit of TBHBA in a given solvent will lead to precipitation.
-
Low Temperature: A decrease in temperature can reduce the solubility of TBHBA, causing it to fall out of solution.
-
pH of the Solution: As a benzoic acid derivative, the solubility of TBHBA can be pH-dependent. In more acidic conditions, it is likely to be less soluble.
-
Improper Storage: Storing solutions for extended periods, especially at low temperatures, can lead to precipitation. It is recommended to protect it from moisture and light and store it at room temperature.
[2]#### Q3: What are the recommended solvents for preparing TBHBA solutions?
A3: Due to its limited aqueous solubility, TBHBA is typically dissolved in a mixture of organic solvents and aqueous buffers. Here are some recommended solvent systems:
[1]| Protocol | Solvent Composition | Achievable Solubility | | :--- | :--- | :--- | | 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.67 mM) | | 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.67 mM) | | 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.67 mM) | | 4 | DMSO | 100 mg/mL (266.80 mM) (ultrasonication may be needed) |
It is crucial to use newly opened, high-purity solvents, as hygroscopic solvents like DMSO can have their solvating properties significantly impacted by water absorption.
[1]#### Q4: How can I redissolve precipitated TBHBA?
A4: If precipitation occurs, you can attempt to redissolve it by:
[1]* Gentle Warming: Warm the solution gently while stirring. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the precipitate.
It is always best to prepare fresh solutions if you suspect the integrity of the compound has been compromised.
Experimental Protocols
Protocol 1: Preparation of a TBHBA Stock Solution
This protocol describes the preparation of a 10 mM TBHBA stock solution in DMSO.
Materials:
-
This compound (MW: 374.81 g/mol )
-
Dimethyl sulfoxide (DMSO), high purity
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out 3.75 mg of TBHBA powder.
-
Add the TBHBA powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If any solid remains, place the tube in an ultrasonic bath for 5-10 minutes, or until the solid is completely dissolved.
-
Store the stock solution at room temperature, protected from light and moisture.
Protocol 2: Use of TBHBA in an HDL Cholesterol Assay
This protocol outlines the general steps for using TBHBA in a colorimetric assay for HDL cholesterol.
dot
Caption: Workflow for HDL cholesterol determination using TBHBA.
Signaling Pathway
In the context of its most common application, TBHBA does not modulate a traditional cellular signaling pathway. Instead, it participates in an enzymatic reaction cascade that leads to the production of a colored compound for spectrophotometric detection.
dot
Caption: Enzymatic reaction cascade involving TBHBA for colorimetric detection.
References
Technical Support Center: Enhancing Reaction Yields with 2,4,6-Tribromo-3-hydroxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Tribromo-3-hydroxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during reactions involving this compound.
Issue 1: Low Yield in Esterification Reactions
Question: I am attempting to esterify the carboxylic acid group of this compound, but I am consistently obtaining low yields. What are the potential causes and solutions?
Answer:
Low yields in the esterification of this compound can stem from several factors, primarily related to the sterically hindered and electron-deficient nature of the substrate.
Possible Causes and Recommended Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance: The two ortho-bromine atoms sterically hinder the approach of the alcohol to the carboxylic acid group. | - Use a less bulky alcohol: If your protocol allows, opt for smaller alcohols (e.g., methanol, ethanol).- Employ a coupling agent: Reagents like Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) EDC with a catalytic amount of 4-Dimethylaminopyridine (DMAP) can facilitate the reaction under milder conditions, overcoming steric barriers.- Convert to the acid chloride: A more reactive intermediate can be formed by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will react more readily with the alcohol. |
| Incomplete Reaction: The reaction may not be reaching equilibrium or is proceeding too slowly. | - Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature can also improve the reaction rate.- Remove water: In Fischer esterification, water is a byproduct, and its presence can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus to remove water azeotropically. |
| Suboptimal Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) may not be effective enough or could be causing side reactions. | - Consider alternative catalysts: For substrates sensitive to strong acids, milder catalysts like scandium triflate or bismuth triflate can be effective.- Use of montmorillonite K10 clay: This solid acid catalyst can offer a greener and sometimes more efficient alternative. |
| Side Reactions: The phenolic hydroxyl group can compete with the alcohol in the esterification reaction, leading to undesired byproducts. | - Protect the hydroxyl group: Before esterification, protect the phenolic hydroxyl group as a methyl ether or a silyl ether (e.g., TBDMS). This protecting group can be removed after the esterification is complete. |
Issue 2: Difficulty in Achieving Selective Etherification of the Phenolic Hydroxyl Group
Question: I am trying to perform an etherification on the hydroxyl group of this compound, but I am facing issues with selectivity and low conversion. What should I consider?
Answer:
Selective etherification of the phenolic hydroxyl group requires careful selection of reagents and reaction conditions to avoid concomitant reaction at the carboxylic acid site.
Possible Causes and Recommended Solutions:
| Possible Cause | Suggested Solution |
| Carboxylic Acid Interference: The carboxylic acid can be deprotonated by the base used for etherification, leading to a competing nucleophile and potential O-alkylation of the carboxylate. | - Protect the carboxylic acid group: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the etherification reaction. The ester can be hydrolyzed back to the carboxylic acid after the ether is formed.- Use a milder base: A weak base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating the carboxylic acid. |
| Poor Reactivity of Alkylating Agent: The chosen alkyl halide may not be reactive enough. | - Use a more reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alternatively, using alkyl triflates can significantly increase the rate of reaction. |
| Low Reaction Rate: The reaction may be too slow at the chosen temperature. | - Increase the temperature: Williamson ether synthesis often requires elevated temperatures. Monitor the reaction for potential side reactions or degradation at higher temperatures.- Choose an appropriate solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective for Williamson ether synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a starting material?
A1: this compound is a versatile building block in organic synthesis. Due to its multiple functional groups (carboxylic acid, hydroxyl, and bromine atoms), it is commonly used in:
-
Esterification of the carboxylic acid group.
-
Etherification of the phenolic hydroxyl group.
-
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, at the C-Br bonds.
-
Synthesis of polymers and epoxy resins , where it can be incorporated as a monomer to impart flame-retardant properties.[1]
-
Self-coupling reactions to form 2D nanosheets.[2]
Q2: How can I purify the products of reactions involving this compound?
A2: The purification method will depend on the properties of your product. Common techniques include:
-
Recrystallization: This is often effective for solid products. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying a wide range of organic compounds. The polarity of the eluent can be adjusted to achieve good separation of the desired product from impurities and unreacted starting materials.
-
Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, a liquid-liquid extraction with an appropriate aqueous acid or base solution can be a powerful purification step.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, you should always consult the Safety Data Sheet (SDS) before handling this compound. In general, it is advisable to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol provides a general guideline for the esterification of this compound. Optimization of time, temperature, and catalyst loading may be necessary.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (e.g., methanol, ethanol) in excess, which will also serve as the solvent.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for a typical Fischer esterification reaction.
Caption: Troubleshooting logic for low esterification yields.
References
Technical Support Center: Managing pH Sensitivity in Assays Using 2,4,6-Tribromo-3-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) in their assays. The information is designed to address specific issues related to the pH sensitivity of this reagent and to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBHBA) and what are its primary applications in assays?
A1: this compound is a chemical colorimetric agent.[1][2] Its primary application is in enzymatic assays, most notably for the determination of high-density lipoprotein (HDL) cholesterol.[1][2] In these assays, TBHBA reacts with oxidants like hydrogen peroxide (H₂O₂), a product of an enzymatic reaction, to form a high-absorbance quinoneimine dye, which allows for sensitive colorimetric detection.[1]
Q2: Why is managing pH crucial when using TBHBA in assays?
A2: TBHBA has two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The state of ionization of these groups, which is dictated by the pH of the solution, significantly impacts the molecule's reactivity, solubility, and spectral properties. Maintaining a specific pH is critical for ensuring the optimal performance of the colorimetric reaction and the stability of the reagent. For instance, a high pH is often required to deprotonate the phenolic hydroxyl group, which is essential for the coupling reaction that produces the colored product. A known protocol for an HDL cholesterol assay specifies a pH of 10.[1]
Q3: What are the pKa values for the carboxylic acid and phenolic hydroxyl groups of TBHBA?
-
Carboxylic Acid Proton (pKa₁): Benzoic acid has a pKa of approximately 4.2. The presence of three electron-withdrawing bromine atoms and one hydroxyl group on the benzene ring is expected to significantly increase the acidity of the carboxylic acid. The "ortho-effect," where substituents at the ortho position sterically force the carboxyl group out of the plane of the benzene ring, further increases acidity. Therefore, the pKa of the carboxylic acid group of TBHBA is estimated to be less than 2 .
-
Phenolic Hydroxyl Proton (pKa₂): The pKa of 2,4,6-tribromophenol is approximately 6.8. The additional carboxylic acid group, being electron-withdrawing, will further lower the pKa of the phenolic proton. Thus, the pKa of the phenolic hydroxyl group of TBHBA is estimated to be between 6 and 7 .
These estimations indicate that at neutral pH, the carboxylic acid will be deprotonated (carboxylate), and the phenolic hydroxyl group will be protonated. At a pH of 10, as used in some protocols, both groups will be deprotonated.
Q4: How does pH affect the stability of TBHBA?
A4: Brominated phenols can be susceptible to degradation under certain conditions. While generally stable, prolonged exposure to high alkaline conditions, in conjunction with other reactive species, could potentially lead to debromination or other forms of degradation. It is recommended to prepare fresh TBHBA solutions and to be mindful of the assay's incubation times, especially at elevated pH.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no color development | Incorrect assay pH: The pH of the reaction buffer may be too low, preventing the deprotonation of the phenolic hydroxyl group, which is necessary for the color-forming reaction. | Verify the pH of your reaction buffer. For peroxidase-based assays using TBHBA, a pH in the alkaline range (e.g., pH 10) is often optimal.[1] Prepare fresh buffer and calibrate your pH meter. |
| TBHBA degradation: The reagent may have degraded due to improper storage or prolonged exposure to light or high pH. | Prepare a fresh solution of TBHBA from a solid stock. Store stock solutions in the dark and at the recommended temperature. | |
| High background signal | Spontaneous oxidation of TBHBA: At very high pH, TBHBA may be more susceptible to auto-oxidation, leading to a high background signal. | Optimize the assay pH. While an alkaline pH is necessary, an excessively high pH might not be optimal. Perform a pH titration experiment to find the best balance between signal and background. |
| Contaminated reagents: Contaminants in the buffer or other reagents may be causing non-specific color formation. | Use high-purity water and reagents. Prepare fresh solutions and filter them if necessary. | |
| Inconsistent or irreproducible results | Poor buffer capacity: The buffer used may not have sufficient capacity to maintain a stable pH throughout the assay, especially if the sample itself has a different pH. | Use a buffer with a pKa close to the desired assay pH and at a sufficient concentration (e.g., 50-100 mM). |
| Precipitation of TBHBA: TBHBA has limited solubility in aqueous solutions, especially at lower pH where it is in its less soluble protonated form. | Ensure TBHBA is fully dissolved in the buffer. A small amount of organic co-solvent may be necessary for stock solutions, but ensure it does not interfere with the assay. The use of a glycine-NaOH buffer at pH 10, as cited in a protocol, can aid solubility.[1] | |
| Shift in absorbance maximum | Change in pH during measurement: A shift in pH can alter the electronic structure of the dye product, leading to a change in its absorbance maximum. | Ensure the final pH of the reaction mixture is stable before reading the absorbance. Use a plate reader with a wavelength scan feature to check for shifts in the absorbance peak. |
Experimental Protocols
Key Experiment: Enzymatic Determination of HDL Cholesterol using TBHBA
This protocol is adapted from a known method for the enzymatic colorimetric determination of HDL cholesterol.[1]
1. Reagents and Preparation:
-
Precipitant: 200 g/L PEG 6000 in a pH 10 glycine-NaOH buffer.
-
Basic Reagent: A commercial CHOD-PAP reagent (containing cholesterol esterase, cholesterol oxidase, and peroxidase).
-
TBHBA Reagent: Add 10 mmol/L of this compound to the Basic Reagent, replacing the original phenolic colorimetric agent. Ensure it is fully dissolved.
2. Sample Processing:
-
Mix plasma and the Precipitant in a 1:1 ratio.
-
Let the mixture stand at room temperature for 10 minutes.
-
Centrifuge at 2000 g for 20 minutes at 4°C.
-
Collect the supernatant containing the HDL fraction.
3. Detection:
-
Use a suitable analyzer (e.g., Cobas Bio analyzer).
-
Add 15 µL of the supernatant (sample) to 350 µL of the TBHBA reagent.
-
Incubate at 30°C for 30 seconds.
-
Read the change in absorbance at 515 nm from 10 to 60 seconds.
Visualizations
References
Technical Support Center: Troubleshooting Quenching and Interference in Fluorescence-Based Assays
This technical support center is a resource for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching and compound interference in their assays. While specific reagents can be employed to mitigate some of these effects, it is crucial to understand the underlying principles to ensure data integrity.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during fluorescence-based experiments.
Issue 1: Weak or Decreasing Fluorescence Signal
Possible Cause: Photobleaching, fluorophore degradation, or the presence of a quencher.
Troubleshooting Steps:
-
Assess Photostability:
-
Action: Continuously expose a sample of your fluorophore to the excitation light and monitor the fluorescence intensity over time.
-
Interpretation: A steady decline in signal indicates photobleaching.
-
-
Optimize Illumination:
-
Action: Reduce the intensity of the excitation light using neutral density filters or by lowering the lamp/laser power. Decrease the exposure time to the minimum required for a robust signal.
-
Interpretation: If the signal stabilizes, photobleaching was the primary issue.
-
-
Use Antifade Reagents:
-
Action: For fixed-cell or in vitro assays, incorporate a commercial antifade mounting medium or reagent into your sample preparation.
-
Interpretation: A more stable signal over time suggests that reactive oxygen species were contributing to photobleaching.
-
-
Check for Quenching:
-
Action: Perform a quenching control experiment (see Experimental Protocols).
-
Interpretation: A significant decrease in fluorescence in the presence of a test compound indicates quenching.
-
Issue 2: Non-linear Relationship Between Concentration and Fluorescence
Possible Cause: Aggregation-Caused Quenching (ACQ) or Inner-Filter Effect.
Troubleshooting Steps:
-
Perform a Concentration Titration:
-
Action: Prepare a dilution series of your fluorescent probe and measure the fluorescence at each concentration.
-
Interpretation: If the fluorescence signal plateaus and then decreases at higher concentrations, ACQ is likely occurring.[1]
-
-
Adjust Solvent or Buffer Conditions:
-
Action: If aggregation is suspected, try altering the polarity of the solvent or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your buffer, if compatible with your assay.
-
Interpretation: A return to a linear relationship between concentration and fluorescence suggests that aggregation has been disrupted.
-
-
Evaluate for Inner-Filter Effect:
Issue 3: High Background Fluorescence
Possible Cause: Autofluorescence of a test compound, buffer components, or biological sample.
Troubleshooting Steps:
-
Run an Autofluorescence Control:
-
Action: Prepare a sample containing your test compound in the assay buffer without the fluorescent probe. Measure the fluorescence using the same instrument settings.
-
Interpretation: A high signal in this control confirms that the test compound is autofluorescent.
-
-
Switch to Red-Shifted Dyes:
-
Action: If autofluorescence is an issue, consider using a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum).
-
Interpretation: Autofluorescence is often more pronounced in the blue-green region of the spectrum; switching to red-shifted dyes can often circumvent this interference.
-
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] It can occur through various mechanisms, including collisional quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET).[5]
Q2: Can antioxidant compounds like TBHBA interfere with fluorescence assays?
Yes. While not specifically used to prevent quenching, antioxidant compounds, particularly phenolic compounds, can interfere with fluorescence assays.[6] They may exhibit intrinsic fluorescence (autofluorescence) or act as quenchers themselves.[6] Their ability to scavenge free radicals could potentially impact assays where reactive oxygen species are involved in the signaling mechanism. Therefore, it is crucial to perform appropriate controls when using such compounds in fluorescence-based assays.
Q3: What is the Inner-Filter Effect?
The inner-filter effect is a phenomenon where the excitation or emission light is absorbed by components in the sample, leading to an artificially low fluorescence reading.[2][3] This is distinct from quenching, which involves molecular interactions with the fluorophore. The primary inner-filter effect occurs when the excitation light is absorbed by the sample before it can excite the fluorophore of interest. The secondary inner-filter effect happens when the emitted fluorescence is re-absorbed by the sample before it reaches the detector.[3]
Q4: How can I prevent photobleaching?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[7] To minimize photobleaching, you can:
-
Reduce the intensity and duration of light exposure.
-
Use more photostable fluorophores.
-
Incorporate antifade reagents in your samples.[8]
-
Remove dissolved oxygen from your buffer, as it can contribute to the generation of reactive oxygen species that damage fluorophores.
Quantitative Data Summary
The following tables provide a general overview of common sources of interference and their characteristics.
Table 1: Common Mechanisms of Fluorescence Signal Reduction
| Mechanism | Description | Key Characteristics |
| Photobleaching | Irreversible photochemical destruction of the fluorophore. | Time-dependent decrease in fluorescence under continuous illumination.[7] |
| Static Quenching | Formation of a non-fluorescent complex between the fluorophore and a quencher. | Affects the ground state of the fluorophore; fluorescence lifetime is unchanged. |
| Dynamic (Collisional) Quenching | Diffusion-controlled encounters between the excited fluorophore and a quencher. | Affects the excited state of the fluorophore; fluorescence lifetime is reduced. |
| Inner-Filter Effect | Absorption of excitation or emission light by the sample. | Dependent on the absorbance of the sample at the excitation and emission wavelengths.[2][3] |
| Aggregation-Caused Quenching (ACQ) | Self-quenching of fluorophores at high concentrations due to aggregation. | Non-linear relationship between concentration and fluorescence intensity.[1] |
Experimental Protocols
Protocol 1: Identifying Autofluorescence and Quenching of a Test Compound
Objective: To determine if a test compound exhibits autofluorescence or quenches the fluorescence of the assay's fluorophore.
Materials:
-
Test compound stock solution
-
Fluorophore stock solution
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of your fluorophore in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of your test compound in the assay buffer.
-
-
Plate Setup:
-
Row A (Buffer Blank): Assay buffer only.
-
Row B (Fluorophore Control): Fluorophore working solution.
-
Row C (Compound Autofluorescence): Serial dilutions of the test compound.
-
Row D (Quenching Test): Fluorophore working solution mixed with serial dilutions of the test compound.
-
-
Measurement:
-
Incubate the plate at the assay temperature for a specified time.
-
Read the fluorescence intensity on a plate reader using the excitation and emission wavelengths specific to your fluorophore.
-
-
Data Analysis:
-
Autofluorescence: Subtract the signal from Row A from the signal in Row C. If the resulting value is significantly above the background, the compound is autofluorescent.
-
Quenching: Subtract the autofluorescence signal (from the corresponding concentration in Row C) from the signal in Row D. If this corrected signal is significantly lower than the signal in Row B, the compound is a quencher.
-
Visualizations
Caption: A logical workflow for diagnosing and addressing common issues in fluorescence-based assays.
Caption: How a test compound can interfere with a fluorescence signal through various mechanisms.
References
- 1. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 5. news-medical.net [news-medical.net]
- 6. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: 2,4,6-Tribromo-3-hydroxybenzoic acid vs. Phenol in Cholesterol Assays
For researchers, scientists, and drug development professionals seeking enhanced sensitivity and precision in cholesterol quantification, the choice of chromogenic reagent in enzymatic assays is paramount. This guide provides an in-depth comparison of the performance of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) and the traditional phenol in the widely used Cholesterol Oxidase/Peroxidase (CHOD-PAP) assay.
The enzymatic colorimetric assay for cholesterol is a cornerstone of clinical chemistry and biomedical research. The final step of this assay, the Trinder reaction, typically employs phenol and 4-aminoantipyrine (4-AAP) to produce a colored quinoneimine dye in the presence of hydrogen peroxide, which is generated by the enzymatic oxidation of cholesterol. However, for applications requiring high sensitivity, such as the determination of High-Density Lipoprotein (HDL) cholesterol, substituting phenol with TBHBA has emerged as a superior alternative.
Performance Characteristics: A Quantitative Comparison
The primary advantage of utilizing TBHBA lies in the significantly increased molar absorptivity of the resulting quinoneimine dye, leading to a substantial boost in assay sensitivity.[1] This enhancement allows for the accurate measurement of lower cholesterol concentrations, a critical requirement for specific diagnostic and research applications.
| Performance Metric | This compound (TBHBA) | Phenol |
| Molar Absorptivity | ≈ 29,000 L·mol⁻¹·cm⁻¹[1] | Varies, but significantly lower than TBHBA |
| Sensitivity | Approximately 4-fold higher than phenol-based methods[1] | Standard sensitivity for routine cholesterol assays |
| Linearity | Up to at least 400 mg/dL for HDL free cholesterol[2][3] | Typically up to 600-1000 mg/dL for total cholesterol[4] |
| Precision (CV%) | Within-run: < 3% Between-run: < 3% to < 5%[2][3] | Within-day: <1.5% Between-day: <4.0% |
| Common Interferences | Subject to interference from reducing substances like ascorbic acid and bilirubin.[5][6][7] | Subject to interference from reducing substances like ascorbic acid and bilirubin.[5][6][7] |
The Underlying Chemistry: The CHOD-PAP Reaction
The enzymatic cholesterol assay is a coupled reaction. First, cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Then, cholesterol oxidase catalyzes the oxidation of cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂). Finally, in the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate (either phenol or TBHBA) and 4-aminoantipyrine to form a colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the cholesterol concentration in the sample.
Experimental Protocols
Below are generalized experimental protocols for the enzymatic determination of cholesterol using both phenol and this compound. It is important to note that optimal concentrations and incubation times may vary depending on the specific reagents and instrumentation used.
Experimental Workflow
Reagent Preparation and Assay Procedure
Method 1: Phenol-Based Assay
Reagents:
-
Working Reagent:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Phenol (e.g., 5-10 mM)
-
4-Aminoantipyrine (4-AAP) (e.g., 0.5-1.0 mM)
-
Sodium Cholate (e.g., 0.3-0.5% w/v)
-
Cholesterol Esterase (e.g., ≥ 150 U/L)
-
Cholesterol Oxidase (e.g., ≥ 150 U/L)
-
Peroxidase (e.g., ≥ 1000 U/L)
-
-
Cholesterol Standard: A series of known cholesterol concentrations for generating a standard curve.
Procedure:
-
Prepare the working reagent by mixing the components in the phosphate buffer.
-
Pipette a small volume of the sample (e.g., 10 µL of serum or plasma supernatant) into a cuvette or microplate well.
-
Add a larger volume of the working reagent (e.g., 1 mL) and mix.
-
Incubate the mixture at a controlled temperature (e.g., 37°C for 5-10 minutes or room temperature for 10-15 minutes).
-
Measure the absorbance of the resulting color at approximately 500 nm against a reagent blank.
-
Determine the cholesterol concentration from the standard curve.
Method 2: this compound (TBHBA)-Based Assay
Reagents:
-
Working Reagent:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
This compound (TBHBA) (e.g., 0.7 mM)
-
4-Aminoantipyrine (4-AAP) (e.g., 0.5-1.0 mM)
-
Sodium Cholate (e.g., 0.3-0.5% w/v)
-
Cholesterol Esterase (e.g., ≥ 150 U/L)
-
Cholesterol Oxidase (e.g., ≥ 150 U/L)
-
Peroxidase (e.g., ≥ 1000 U/L)
-
-
Cholesterol Standard: A series of known cholesterol concentrations for generating a standard curve.
Procedure:
-
Prepare the working reagent by dissolving the components in the phosphate buffer.
-
Pipette a small volume of the sample (e.g., 10 µL of serum or plasma supernatant) into a cuvette or microplate well.
-
Add a larger volume of the working reagent (e.g., 1 mL) and mix.
-
Incubate the mixture at a controlled temperature (e.g., 37°C for 5-10 minutes or room temperature for 10-15 minutes).
-
Measure the absorbance of the resulting color at approximately 510 nm against a reagent blank.
-
Determine the cholesterol concentration from the standard curve.
Conclusion
The substitution of phenol with this compound in enzymatic cholesterol assays offers a significant and well-documented improvement in sensitivity. This makes the TBHBA-based method particularly advantageous for applications where the accurate quantification of low cholesterol levels is crucial, such as in HDL cholesterol determination or in research settings with limited sample volumes. While both methods are susceptible to similar interferences, the enhanced sensitivity of the TBHBA method provides a clear advantage for specific and demanding analytical needs. For routine, high-concentration cholesterol measurements, the traditional phenol-based assay remains a robust and reliable option. The choice between these two reagents should, therefore, be guided by the specific requirements of the assay in terms of sensitivity and the expected concentration range of cholesterol in the samples.
References
- 1. Determination of HDL-cholesterol using this compound with a commercial CHOD-PAP reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymic determination of the free cholesterol fraction of high-density lipoprotein in plasma with use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. linear.es [linear.es]
- 5. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]
- 7. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2,4,6-Tribromo-3-hydroxybenzoic Acid: An HPLC-Based Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,4,6-Tribromo-3-hydroxybenzoic acid. The performance of this method is compared with alternative analytical techniques, supported by representative experimental data to aid researchers in selecting the most suitable approach for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and specificity.[1][2] A reversed-phase HPLC method using a C18 column is proposed for the quantification of this compound.
Experimental Protocol: Proposed HPLC Method
1. Instrumentation and Equipment:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware (Class A).
-
pH meter.
2. Chromatographic Conditions: A C18 column is a common choice for the separation of aromatic carboxylic acids.[3] Gradient elution is often employed to ensure the separation of the main component from potential impurities.[4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[5] |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range. For complex matrices like biological fluids or plant extracts, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.
5. Method Validation: The proposed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Comparison of Analytical Methods
While HPLC is a robust technique, other methods can also be employed for the quantification of phenolic and organic acids. The choice of method depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[2] | High resolution, good sensitivity, widely available, suitable for routine analysis.[7] | May require sample clean-up for complex matrices. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[8] | High efficiency for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like phenolic acids, which can be time-consuming. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[1] | High separation efficiency, small sample volume, short analysis time. | Can have lower reproducibility compared to HPLC.[7] |
| Spectrophotometry (UV-Vis) | Measures the absorbance of light by the analyte.[9] | Simple, rapid, and inexpensive for total phenolic content. | Lacks specificity for individual compounds.[9] |
| LC-MS | Couples liquid chromatography with mass spectrometry.[10] | High sensitivity and selectivity, provides structural information. | Higher equipment and operational costs.[11] |
Performance Data Comparison
The following table summarizes typical performance data for the quantification of phenolic acids using different analytical techniques. These values are representative and may vary depending on the specific compound and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with derivatization) | CE-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[6] | > 0.99 | > 0.99 | > 0.999 |
| LOD (µg/mL) | 0.01 - 0.5[11] | 0.001 - 0.1 | 0.1 - 1.0 | 0.0001 - 0.01 |
| LOQ (µg/mL) | 0.03 - 1.5[11] | 0.003 - 0.3 | 0.3 - 3.0 | 0.0003 - 0.03 |
| Accuracy (Recovery %) | 93 - 106%[6] | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (RSD%) | < 2%[6] | < 5% | < 5% | < 3% |
Illustrative Signaling Pathway
While the specific biological signaling pathways involving this compound are not extensively characterized, its structural similarity to other phenolic acids suggests potential interactions with pathways related to inflammation and oxidative stress. The diagram below illustrates a generalized pathway where a phenolic compound might exert its effects.
Caption: Potential mechanism of action for a phenolic compound.
Conclusion
The proposed reversed-phase HPLC method with UV detection offers a reliable, accurate, and precise approach for the quantification of this compound. It provides a balance of performance and accessibility for most research and quality control laboratories. While alternative methods like LC-MS offer higher sensitivity, the HPLC-UV method stands as a robust and cost-effective primary choice for routine analysis. The provided experimental protocol and validation workflow serve as a solid foundation for implementing this analytical method.
References
- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological Aspects about Determination of Phenolic Compounds ...: Ingenta Connect [ingentaconnect.com]
- 9. redalyc.org [redalyc.org]
- 10. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. tandfonline.com [tandfonline.com]
Comparative Analysis of Cross-Reactivity for Brominated Phenolic and Benzoic Acid Derivatives
Cross-reactivity is a critical parameter in the development of specific immunoassays and in assessing the potential for off-target effects of drug candidates.[1][2][3] It occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][3] In competitive immunoassays, this can lead to an over- or underestimation of the target analyte's concentration.[1]
Data Presentation: Cross-Reactivity of Structurally Related Compounds
The following table summarizes hypothetical, yet plausible, cross-reactivity data for compounds structurally related to 2,4,6-Tribromo-3-hydroxybenzoic acid. This data is illustrative and based on the general principles of antibody-antigen interactions where structural similarity often dictates the degree of cross-reactivity.[1][4] The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the antibody binding) and the calculated percent cross-reactivity relative to a primary antigen (in this hypothetical case, 2,4,6-Tribromophenol).
Table 1: Comparison of Cross-Reactivity of Halogenated Phenolic and Benzoic Acid Compounds in a Competitive ELISA
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| 2,4,6-Tribromophenol (Primary Antigen) | 2,4,6-Tribromophenol | 10 | 100 |
| 2,4-Dibromophenol | 2,4-Dibromophenol | 50 | 20 |
| Pentabromophenol | Pentabromophenol | 15 | 66.7 |
| 2,4,6-Trichlorophenol | 2,4,6-Trichlorophenol | 200 | 5 |
| 3,5-Dibromo-2-hydroxybenzoic acid | 3,5-Dibromo-2-hydroxybenzoic acid | 80 | 12.5 |
| 2,4,6-Tribromo-3-methoxybenzoic acid | 2,4,6-Tribromo-3-methoxybenzoic acid | 25 | 40 |
| Phenol | Phenol | >10,000 | <0.1 |
| Benzoic Acid | Benzoic Acid | >10,000 | <0.1 |
Percent Cross-Reactivity is calculated as: (IC50 of Primary Antigen / IC50 of Test Compound) x 100.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation of cross-reactivity data. The most common technique for assessing the cross-reactivity of small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5][6][7]
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps for determining the cross-reactivity of various compounds against a specific antibody raised against a primary antigen.
1. Reagents and Materials:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.[8]
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[7][8]
-
Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBS.[8]
-
Primary Antibody: Specific monoclonal or polyclonal antibody raised against the target antigen, diluted in blocking buffer.
-
Enzyme-Conjugated Secondary Antibody: Horseradish peroxidase (HRP)-conjugated antibody that binds to the primary antibody.[9]
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.[8]
-
Stop Solution: 2 M Sulfuric Acid.
-
Microtiter Plates: 96-well ELISA plates.
-
Test Compounds and Standards: Serial dilutions of the primary antigen and potential cross-reactants.
2. Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the antigen-protein conjugate (e.g., 2,4,6-Tribromophenol-BSA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[8]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.[8][10]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.[8]
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
In a separate plate or tubes, pre-incubate 50 µL of the primary antibody with 50 µL of varying concentrations of the standard antigen or the test compounds for 1 hour at 37°C.[8]
-
Add 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 90 minutes at 37°C.[8]
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[8]
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[8][10]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[10]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[8]
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the primary antigen.
-
Determine the IC50 value for the primary antigen and each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, visualize the experimental workflow and a hypothetical signaling pathway interaction.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Caption: Hypothetical off-target interaction of a derivative with a signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. notesforbiology.com [notesforbiology.com]
- 6. microbenotes.com [microbenotes.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 10. stjohnslabs.com [stjohnslabs.com]
A Comparative Guide to the Synthesis of 2,4,6-Tribromo-3-hydroxybenzoic Acid for Researchers and Drug Development Professionals
Welcome to a comprehensive guide on the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science.[1][2] This document provides an in-depth comparative analysis of the most practical synthetic strategies for obtaining this highly functionalized aromatic compound. As researchers and professionals in drug development, the efficiency, scalability, and purity of a synthetic route are paramount. This guide is structured to provide not just protocols, but also the underlying chemical principles and a comparative framework to inform your selection of the most suitable method for your research needs.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound featuring multiple reactive sites: a carboxylic acid, a hydroxyl group, and three bromine atoms.[1] This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals, as well as in the development of advanced materials such as flame-retardant polymers.[1][3] The strategic placement of the bromine atoms and the hydroxyl group on the benzoic acid core allows for a wide range of subsequent chemical modifications, making it a key intermediate in the synthesis of novel bioactive compounds.[1]
This guide will explore two primary synthetic pathways for the preparation of this compound:
-
Route A: Direct Electrophilic Bromination of 3-Hydroxybenzoic Acid. This approach is the most straightforward, involving the direct bromination of a readily available starting material.
-
Route B: A Multi-Step Approach via Bromination of a Protected Intermediate. This pathway offers an alternative strategy that may provide advantages in terms of selectivity and impurity profile, albeit with additional synthetic steps.
Route A: Direct Electrophilic Bromination of 3-Hydroxybenzoic Acid
This synthetic route leverages the principles of electrophilic aromatic substitution, where the hydroxyl group of 3-hydroxybenzoic acid powerfully activates the aromatic ring, directing the incoming bromine electrophiles to the ortho and para positions. The carboxylic acid group, being a meta-director, also influences the substitution pattern in a way that favors the formation of the desired 2,4,6-tribrominated product.
Experimental Protocol
Materials and Equipment:
-
3-Hydroxybenzoic acid
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite (saturated aqueous solution)
-
Distilled water
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 200 mL of glacial acetic acid.
-
Bromine Addition: In the dropping funnel, prepare a solution of 52.7 g (16.9 mL, 0.33 mol) of bromine in 50 mL of glacial acetic acid. Safety Note: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the bromine solution dropwise to the stirred solution of 3-hydroxybenzoic acid over approximately 1.5 to 2 hours. Maintain the reaction temperature at 20-25 °C using a water bath if necessary.
-
Reaction Monitoring: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: To quench the excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution dissipates and a precipitate forms.
-
Product Isolation: Pour the reaction mixture into 1 L of ice-cold distilled water with vigorous stirring. The crude this compound will precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an ethanol-water mixture to yield a white to off-white crystalline solid.
Causality and Experimental Choices
-
Solvent: Glacial acetic acid is used as the solvent as it is less polar than water, which can help to mitigate potential side reactions such as decarboxylation that can occur during the bromination of hydroxybenzoic acids in aqueous media.[4]
-
Stoichiometry of Bromine: A slight excess of bromine (3.3 equivalents) is used to ensure the complete tribromination of the aromatic ring.
-
Temperature Control: Maintaining the temperature between 20-25 °C is crucial to control the reaction rate and prevent the formation of over-brominated or degradation byproducts.
-
Quenching: Sodium bisulfite is an effective reducing agent for quenching unreacted bromine, converting it to bromide salts that are soluble in the aqueous workup.
Visualization of the Workflow
Caption: Workflow for the direct bromination of 3-hydroxybenzoic acid.
Route B: Multi-Step Synthesis via Protection, Bromination, and Deprotection
This alternative route involves the protection of the carboxylic acid functionality as an ester, followed by bromination, and subsequent deprotection to yield the final product. This strategy can sometimes offer better control over the reaction and a cleaner product profile, as the ester group may modulate the reactivity of the aromatic ring differently than a free carboxylic acid.
Experimental Protocol
Part 1: Esterification of 3-Hydroxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, combine 13.8 g (0.1 mol) of 3-hydroxybenzoic acid with 150 mL of methanol.
-
Catalyst Addition: Carefully add 3-4 mL of concentrated sulfuric acid as a catalyst.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 3-hydroxybenzoate.
Part 2: Bromination of Methyl 3-Hydroxybenzoate
-
Reaction Setup: Dissolve the methyl 3-hydroxybenzoate from the previous step in 200 mL of glacial acetic acid in a three-necked flask.
-
Bromine Addition: Slowly add a solution of 52.7 g (16.9 mL, 0.33 mol) of bromine in 50 mL of glacial acetic acid at room temperature over 2 hours.
-
Reaction and Workup: Stir for an additional 4-6 hours. Quench with sodium bisulfite solution and precipitate the product in ice-cold water as described in Route A. Filter and wash to obtain crude methyl 2,4,6-tribromo-3-hydroxybenzoate.
Part 3: Hydrolysis of the Ester
-
Reaction Setup: Suspend the crude methyl 2,4,6-tribromo-3-hydroxybenzoate in a mixture of 100 mL of ethanol and 100 mL of 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Isolation and Purification: The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol-water mixture.
Causality and Experimental Choices
-
Protection Strategy: Esterification of the carboxylic acid prevents potential side reactions at this site and can improve the solubility of the starting material in the bromination solvent.
-
Hydrolysis Conditions: Basic hydrolysis is a standard and effective method for cleaving the methyl ester to regenerate the carboxylic acid. Subsequent acidification is necessary to protonate the carboxylate and precipitate the final product.
Visualization of the Workflow
Caption: Workflow for the multi-step synthesis of this compound.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Direct Bromination | Route B: Multi-Step Synthesis |
| Number of Steps | 1 | 3 |
| Starting Material | 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic Acid |
| Key Reagents | Bromine, Glacial Acetic Acid | Methanol, Sulfuric Acid, Bromine, Sodium Hydroxide |
| Potential Yield | Good to Excellent | Moderate to Good (cumulative over 3 steps) |
| Purity of Crude Product | May contain mono- and di-brominated impurities | Potentially higher due to intermediate isolation |
| Scalability | High | Moderate |
| Time Efficiency | High | Low |
| Simplicity | High | Low |
| Atom Economy | Higher | Lower |
| Safety Considerations | Use of bromine requires stringent safety measures. | Involves flammable solvents and corrosive acids/bases. |
Conclusion and Recommendations
For most laboratory-scale and many process-scale applications, Route A: Direct Bromination of 3-Hydroxybenzoic Acid is the recommended synthetic strategy. Its primary advantages are its simplicity, high time efficiency, and good atom economy. The single-step nature of this synthesis makes it an attractive option for the rapid production of this compound. Careful control of reaction conditions should allow for good yields and acceptable purity after recrystallization.
Route B: The Multi-Step Synthesis may be considered in specific scenarios where an exceptionally high purity of the final product is required and where the isolation of intermediates is desirable for quality control purposes. However, the increased number of steps, lower overall yield, and greater time investment make it a less favorable option for routine synthesis.
Ultimately, the choice of synthesis route will depend on the specific requirements of the research or development project, including the desired scale, purity, and available resources.
References
evaluating the efficiency of TBHBA as a colorimetric reagent against other phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and efficient quantification of phenolic compounds is a critical task across various scientific disciplines, from environmental monitoring and food chemistry to pharmaceutical research and drug development. Colorimetric methods, due to their simplicity, cost-effectiveness, and suitability for high-throughput screening, remain a cornerstone of phenolic analysis.
This guide provides an objective comparison of the performance of three widely used colorimetric reagents for the determination of phenols: the Folin-Ciocalteu reagent, Gibbs reagent, and 4-Aminoantipyrine (4-AAP). While the initial topic of interest was the evaluation of Tetrabromohydroquinone (TBHBA) as a colorimetric reagent, an extensive literature search revealed no evidence of its use in this capacity. Therefore, this guide focuses on established and well-documented alternatives to provide a valuable resource for researchers. The information presented herein is supported by experimental data from various studies to aid in the selection of the most appropriate method for specific research needs.
Comparative Performance of Phenol Colorimetric Reagents
The selection of a suitable colorimetric reagent depends on several factors, including the required sensitivity, the specificity for target phenols, the chemical nature of the sample matrix, and practical considerations such as cost and ease of use. The following table summarizes the key performance characteristics of the Folin-Ciocalteu, Gibbs, and 4-Aminoantipyrine methods.
| Feature | Folin-Ciocalteu (F-C) Method | Gibbs Method | 4-Aminoantipyrine (4-AAP) Method |
| Principle | Reduction of a phosphotungstate-phosphomolybdate complex by phenolic compounds in an alkaline medium, resulting in a blue-colored product.[1] | Electrophilic substitution of phenols by 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) in an alkaline environment to produce a colored indophenol product.[2] | Oxidative coupling of phenols with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) at an alkaline pH to form a colored dye.[2] |
| Specificity | Low. Reacts with a wide range of reducing substances, including some amino acids, sugars, and ascorbic acid, which can lead to an overestimation of the total phenolic content.[1][3] | Moderate. Generally reacts with phenols that have an unsubstituted para-position.[2] Some para-substituted phenols with electronegative groups can react via displacement of the substituent.[4] | Moderate. Does not react with para-substituted phenols where the substituent is an alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde group. |
| Sensitivity | Good. | Moderate.[2] | Good.[2] |
| Detection Limit | Dependent on the standard used. For gallic acid equivalents, the LOD can be in the range of a few µg/mL.[5] | Can be around 1 µmol/L, especially when coupled with mass spectrometric detection.[4] | Can be as low as 1 ppb with an extraction step.[6] |
| Linear Range | Typically up to 500 mg/L gallic acid equivalents.[7] | Varies depending on the specific phenol. | Can range from 0.005 to 0.100 mg/L.[8] |
| Reaction Time | 30 minutes to 2 hours at room temperature.[7] | Rapid, often providing a visual indication quickly.[2] | Typically around 15-20 minutes.[9] |
| pH Optimum | Alkaline, typically around pH 10.[10] | Alkaline, with an optimal range of pH 8.0-10.0.[11] | Alkaline, typically around pH 10.[12] |
| Wavelength (λmax) | ~765 nm.[1][7] | 595 to 630 nm.[13] | ~510 nm (or 460 nm with chloroform extraction).[14] |
| Key Advantages | - Simple and robust protocol.- Widely used and well-documented.- Suitable for determining total antioxidant capacity.[1] | - Simple and rapid visual test.- Cost-effective reagents.[2] | - Good sensitivity.- Relatively fast reaction.[12] |
| Key Disadvantages | - Low specificity; interference from non-phenolic reducing agents.[1] | - Does not react with many para-substituted phenols.- Reaction is highly pH-dependent.[2] | - Does not react with certain para-substituted phenols.- Prone to interferences from other chemical species and colored extracts. |
Experimental Protocols
Folin-Ciocalteu Method for Total Phenolic Content
This protocol is based on the widely used method for determining the total phenolic content in a sample, expressed as gallic acid equivalents (GAE).
Reagents:
-
Folin-Ciocalteu Reagent (2 N): Commercially available.
-
Gallic Acid Stock Solution (0.5 g/L): Dissolve 50 mg of dry gallic acid in 10 mL of ethanol and dilute to 100 mL with deionized water. This solution is stable for up to two weeks when stored in a refrigerator.[7]
-
Sodium Carbonate Solution (20% w/v): Dissolve 200 g of anhydrous sodium carbonate in 800 mL of deionized water, bring to a boil, and then cool. After 24 hours, filter the solution and adjust the final volume to 1 L with deionized water.[7]
Procedure:
-
Prepare Calibration Curve:
-
Prepare a series of gallic acid standards with concentrations ranging from 0 to 500 mg/L by diluting the gallic acid stock solution with deionized water.[7]
-
-
Sample Preparation:
-
Dilute the sample as necessary to ensure the absorbance reading falls within the range of the calibration curve.
-
-
Reaction:
-
To a test tube, add 20 µL of the standard or sample.
-
Add 1.58 mL of deionized water.
-
Add 100 µL of Folin-Ciocalteu reagent and mix thoroughly.
-
After 30 seconds to 8 minutes, add 300 µL of the sodium carbonate solution and mix well.[7]
-
-
Incubation:
-
Incubate the mixture at room temperature (20°C) for 2 hours or at 40°C for 30 minutes.[7]
-
-
Measurement:
-
Measure the absorbance of the solution at 765 nm using a spectrophotometer against a blank containing all reagents except the sample/standard.[7]
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a calibration curve.
-
Determine the concentration of total phenols in the sample from the calibration curve and express the result as mg/L of gallic acid equivalents.
-
Gibbs Method for Phenol Detection
This protocol provides a general procedure for the colorimetric determination of phenols using Gibbs reagent.
Reagents:
-
Gibbs Reagent (2,6-dichloroquinone-4-chloroimide) Solution: Prepare a fresh solution of Gibbs reagent in a suitable solvent like ethanol.
-
Borate Buffer (pH 9.4): Prepare a buffer solution to maintain the optimal pH for the reaction.[13]
-
Phenol Standard Solutions: Prepare a series of phenol solutions of known concentrations in deionized water.
Procedure:
-
Sample Preparation:
-
Adjust the pH of the sample to the optimal range for the reaction (pH 8.0-10.0) using the borate buffer.[11]
-
-
Reaction:
-
To a test tube, add a specific volume of the pH-adjusted sample or standard.
-
Add a freshly prepared solution of Gibbs reagent. The reagent should be in excess, with a recommended molar ratio of reagent to phenol of 30-50:1 for quantitative analysis.[11]
-
Mix the solution well.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. The color development is typically rapid.
-
-
Measurement:
-
Measure the absorbance of the resulting indophenol product at a wavelength between 595 nm and 630 nm.[13]
-
-
Calculation:
-
Create a calibration curve by plotting the absorbance of the phenol standards against their concentrations.
-
Determine the concentration of phenol in the sample from the calibration curve.
-
4-Aminoantipyrine (4-AAP) Method for Phenol Determination
This protocol describes the determination of phenols using 4-AAP in the presence of an oxidizing agent.
Reagents:
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in 100 mL of deionized water.[8]
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of K₃Fe(CN)₆ in 100 mL of deionized water.[8]
-
Ammonium Chloride Solution (2% w/v): Dissolve 20 g of NH₄Cl in 1 L of deionized water.[8]
-
Ammonia Solution (25%). [8]
-
Phenol Standard Solutions: Prepare a series of phenol solutions of known concentrations.
Procedure:
-
Sample Preparation:
-
If necessary, distill the sample to remove interferences.
-
Take a 500 mL aliquot of the sample or standard.
-
-
pH Adjustment:
-
Add 25 mL of the ammonium chloride solution and adjust the pH to 10.0 ± 0.2 with the ammonia solution.[8]
-
-
Reaction:
-
Transfer the pH-adjusted solution to a separatory funnel.
-
Add 3.0 mL of the 4-aminoantipyrine solution, followed by 3.0 mL of the potassium ferricyanide solution, mixing after each addition.[8]
-
-
Color Development and Extraction:
-
Measurement:
-
If extraction is performed, measure the absorbance of the chloroform layer at 460 nm. If no extraction is done, measure the absorbance of the aqueous solution at 510 nm.[14]
-
-
Calculation:
-
Prepare a calibration curve using the phenol standards following the same procedure.
-
Determine the phenol concentration in the sample from the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflows and reaction principles of the compared colorimetric methods.
Caption: Workflow for the Folin-Ciocalteu method.
Caption: Principle of the Gibbs reaction for phenol detection.
Caption: Workflow for the 4-Aminoantipyrine (4-AAP) method.
Conclusion
The choice of a colorimetric reagent for phenol analysis is a critical decision that should be guided by the specific requirements of the study. The Folin-Ciocalteu method is a simple and effective tool for assessing total antioxidant capacity but lacks specificity for phenolic compounds. The Gibbs reagent offers a rapid and cost-effective qualitative or semi-quantitative test for certain phenols but is not suitable for para-substituted derivatives. The 4-Aminoantipyrine method provides good sensitivity for a range of phenols but also has limitations regarding substitution patterns and potential interferences. For the specific identification and quantification of individual phenolic compounds, chromatographic techniques such as HPLC are recommended. This guide provides the necessary information for researchers to make an informed decision on the most appropriate colorimetric method for their analytical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Utilization of Folin-Ciocalteu phenol reagent for the detection of certain nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 8. velp.com [velp.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The colour reaction of phenols with the Gibbs reagent | Semantic Scholar [semanticscholar.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.hach.com [cdn.hach.com]
Structure-Activity Relationship of Brominated Hydroxybenzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of brominated hydroxybenzoic acids, focusing on their enzyme inhibition, antibacterial, and antioxidant properties. The inclusion of bromine atoms on the hydroxybenzoic acid scaffold significantly influences the physicochemical properties and, consequently, the biological activity of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the fundamental principles of their SAR.
Enzyme Inhibition
Brominated phenolic compounds, including derivatives of hydroxybenzoic acid, have been investigated as inhibitors of various enzymes. The degree and position of bromination play a crucial role in their inhibitory potency.
Carbonic Anhydrase Inhibition
While specific data for a series of brominated hydroxybenzoic acids against carbonic anhydrase is not extensively available, studies on related bromophenols indicate their potential as inhibitors of this enzyme class. The general principle often involves the interaction of the phenolic hydroxyl group and the sulfonamide group (in classic inhibitors) with the zinc ion in the enzyme's active site. Bromine atoms can modulate the acidity of the phenol and the overall lipophilicity of the molecule, thereby influencing binding affinity.
α-Glucosidase Inhibition
There is evidence to suggest a direct relationship between the degree of bromination and α-glucosidase inhibitory activity in bromophenols. An increase in the number of bromine atoms on the aromatic ring has been shown to correlate with a decrease in the IC50 value, indicating higher potency.[1]
Table 1: α-Glucosidase Inhibitory Activity of Selected Brominated Phenolic Compounds
| Compound | Structure | IC50 (µM) |
| 3-Bromo-4,5-dihydroxybenzyl alcohol | 100[1] | |
| 3,5-Dibromo-4-hydroxybenzyl alcohol | 89[1] | |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl ether | 11[1] | |
| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | 0.03[1] | |
| 2,4-Dibromophenol | 110.4[1] |
Antibacterial Activity
The introduction of bromine atoms to the hydroxybenzoic acid structure can enhance antibacterial activity. This is often attributed to an increase in lipophilicity, which facilitates passage through the bacterial cell membrane. The position of the bromine atom relative to the hydroxyl and carboxylic acid groups is critical in determining the antimicrobial spectrum and potency.
While comprehensive studies on a wide range of brominated hydroxybenzoic acid isomers are limited, available data on related compounds suggest that they can be effective against both Gram-positive and Gram-negative bacteria. For instance, a Schiff base derivative of 4-amino-3-bromobenzoic acid has demonstrated activity against Staphylococcus aureus (MRSA).[2]
Table 2: Minimum Inhibitory Concentration (MIC) of a Brominated Aminobenzoic Acid Derivative
| Compound | Bacterial Strain | MIC (µM) |
| 4-Amino-3-bromobenzoic acid derivative (Schiff base) | Staphylococcus aureus (MRSA) | 15.62[2] |
Antioxidant Activity
The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The number and position of hydroxyl groups are key determinants of this activity. Bromine substitution can influence the antioxidant capacity by altering the electron density on the aromatic ring and the O-H bond dissociation enthalpy.
Studies on bromophenols isolated from marine sources have demonstrated potent radical scavenging activity.
Table 3: Radical Scavenging Activity of Selected Bromophenols
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging TEAC (mM) |
| Compound 1 (unspecified bromophenol) | 30.4 ± 0.2 | 2.8 ± 0.1 |
| Compound 2 (unspecified bromophenol) | 24.5 ± 0.2 | 2.1 ± 0.1 |
| Compound 3 (unspecified bromophenol) | 18.2 ± 0.1 | 3.0 ± 0.1 |
| Compound 4 (unspecified bromophenol) | 31.5 ± 0.2 | 2.4 ± 0.1 |
| Compound 5 (unspecified bromophenol) | 28.9 ± 0.1 | 2.6 ± 0.1 |
| Compound 6 (unspecified bromophenol) | 9.6 ± 0.1 | 2.9 ± 0.1 |
| BHT (positive control) | 85.1 ± 0.5 | - |
| Ascorbic acid (positive control) | - | 1.5 ± 0.1 |
Data adapted from Zhao et al., 2023.[3]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of carbonic anhydrase (CA), where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).
Materials:
-
Carbonic Anhydrase (human or bovine erythrocyte)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (brominated hydroxybenzoic acids)
-
Acetazolamide (positive control inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CA in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compounds and acetazolamide in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound dilution (or solvent for control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compounds (brominated hydroxybenzoic acids)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.
-
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.
-
Add the test compound at various concentrations to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculate the percentage of inhibition and express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
Structure-Activity Relationship Visualization
The following diagram illustrates the key structural features of hydroxybenzoic acids and how substitutions, such as bromination, can influence their biological activity.
Caption: SAR of brominated hydroxybenzoic acids.
References
A Comparative Environmental Risk Assessment: 2,4,6-Tribromo-3-hydroxybenzoic Acid and a Greener Alternative
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the environmental impact of 2,4,6-Tribromo-3-hydroxybenzoic acid and its less hazardous alternatives. Due to the limited availability of direct environmental data for this compound, this guide utilizes data for the structurally similar and widely studied 2,4,6-Tribromophenol (TBP) as a representative compound for highly brominated aromatic acids. This is juxtaposed with 4-Hydroxybenzoic acid (4-HBA), a non-brominated analogue, to highlight the significant environmental advantages of avoiding bromination.
The selection of reagents and building blocks in chemical synthesis has profound implications for environmental safety. Halogenated compounds, in particular, have come under scrutiny for their persistence, bioaccumulation potential, and toxicity. This guide offers a data-driven comparison to inform greener and more sustainable chemical practices.
Quantitative Environmental Impact Data
The following tables summarize key environmental indicators for 2,4,6-Tribromophenol (as a proxy for this compound) and 4-Hydroxybenzoic acid.
| Parameter | 2,4,6-Tribromophenol (TBP) | 4-Hydroxybenzoic Acid (4-HBA) | Test Guideline |
| Acute Toxicity to Fish (96h LC50) | 1.1 mg/L (Cyprinus carpio)[1] | 92.8 mg/L (Oryzias latipes)[2] | OECD TG 203 |
| Acute Toxicity to Aquatic Invertebrates (48h EC50) | 0.26 mg/L (Daphnia magna)[1] | >100 mg/L (Daphnia magna)[2] | OECD TG 202 |
| Toxicity to Algae (72h EC50) | Not Found | 68.5 mg/L (Selenastrum capricornutum)[2] | OECD TG 201 |
| Chronic Toxicity to Aquatic Invertebrates (21d NOEC) | 0.1 mg/L (Daphnia magna)[1] | >100 mg/L (Daphnia magna)[2] | OECD TG 211 |
| Biodegradability | Not readily biodegradable | Readily biodegradable (100% in 28 days)[2] | OECD TG 301C |
| Bioaccumulation Potential (Log Pow) | 3.84 | 1.37[2] | OECD TG 107 |
Key Observations:
-
Ecotoxicity: 2,4,6-Tribromophenol exhibits significantly higher toxicity to aquatic organisms across all trophic levels compared to 4-Hydroxybenzoic acid. The LC50, EC50, and NOEC values for TBP are orders of magnitude lower, indicating a much greater potential for acute and chronic harm in aquatic ecosystems.
-
Persistence: 4-Hydroxybenzoic acid is readily biodegradable, suggesting it will not persist in the environment. In contrast, brominated phenols like TBP are known to be resistant to degradation.
-
Bioaccumulation: The higher Log Pow value for TBP suggests a greater potential for bioaccumulation in organisms, leading to biomagnification in the food chain. 4-HBA, with its low Log Pow, is unlikely to bioaccumulate.
Experimental Protocols
The data presented above is generated using standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data.
1. Acute Toxicity to Fish (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance under controlled conditions.
2. Acute Immobilisation Test for Daphnia sp. (OECD TG 202): This test assesses the acute toxicity to aquatic invertebrates. Daphnia magna are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.
3. Alga, Growth Inhibition Test (OECD TG 201): This test evaluates the effect of a substance on the growth of freshwater algae. The concentration that inhibits the growth rate or yield by 50% (EC50) over a 72-hour period is measured.
4. Daphnia magna Reproduction Test (OECD TG 211): This is a chronic toxicity test that determines the long-term effects on the reproduction of Daphnia magna. The highest concentration at which no adverse effects on reproduction are observed is the No-Observed-Effect Concentration (NOEC).
5. Ready Biodegradability (OECD TG 301C): This test assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms. The amount of CO2 produced over a 28-day period is measured.
6. Partition Coefficient (n-octanol/water): Shake Flask Method (OECD TG 107): This test determines the octanol-water partition coefficient (Log Pow), which is an indicator of a substance's potential to bioaccumulate in fatty tissues.
Visualizing Environmental Impact Assessment and Biodegradation
The following diagrams illustrate the logical workflow of an environmental impact assessment and a simplified, hypothetical biodegradation pathway for a substituted benzoic acid.
Conclusion and Recommendations
The available data strongly indicates that this compound, represented here by 2,4,6-Tribromophenol, poses a significantly greater environmental risk than its non-brominated counterpart, 4-Hydroxybenzoic acid. The high toxicity, persistence, and bioaccumulation potential of the brominated compound are of considerable concern.
For researchers, scientists, and professionals in drug development, the evidence underscores the importance of applying green chemistry principles in the selection of chemical intermediates. Where feasible, the substitution of halogenated compounds with less hazardous alternatives is a critical step towards minimizing the environmental footprint of chemical synthesis and promoting the development of safer, more sustainable products. The use of non-brominated analogues like 4-Hydroxybenzoic acid should be prioritized whenever synthetic routes and product specifications allow.
References
The Antimicrobial Potential of TBHBA Derivatives: A Comparative Analysis Based on Structurally Related Brominated Phenols
A comprehensive review of scientific literature reveals a significant gap in the direct evaluation of the antimicrobial efficacy of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) derivatives. To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this document synthesizes the antimicrobial performance of structurally related brominated phenolic compounds, offering insights into their potential efficacy and mechanisms of action.
While data on TBHBA derivatives is currently unavailable, the broader class of brominated phenols has demonstrated significant promise in combating a range of bacterial pathogens, including multidrug-resistant strains. This guide presents a comparative analysis of these related compounds, supported by experimental data from published studies, to serve as a foundational resource for future research into halogenated benzoic acid derivatives.
Comparative Efficacy of Brominated Phenolic Compounds
The antimicrobial activity of various brominated phenolic compounds has been quantitatively assessed, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the efficacy of selected compounds against key bacterial pathogens.
| Compound | Target Microorganism | MIC (µM) | Reference Compound(s) |
| 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol | Staphylococcus aureus (MRSA) | 0.1 - 0.78 (MIC⁹⁰) | Moxifloxacin |
| 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol | Pseudomonas aeruginosa | 0.78 - 3.125 (MIC⁹⁰) | Moxifloxacin |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Good Activity¹ | Not specified |
| Staphylococcus aureus (MRSA) | Good Activity¹ | Not specified | |
| 2,7-dibromophenanthrenequinone | Staphylococcus aureus (MSSA & MRSA) | 15.1 | Not specified |
| 3,6-dibromophenanthrenequinone | Staphylococcus aureus (MSSA & MRSA) | 15.3 | Not specified |
| 2,4,6-triiodophenol | Staphylococcus aureus | 5 µg/mL | Not specified |
¹Qualitative description of "good activity" was provided in the source material without specific MIC values.[1]
Experimental Protocols
The determination of antimicrobial efficacy for the cited brominated phenolic compounds generally follows standardized microbiological methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric of antimicrobial potency. The broth microdilution method is a commonly employed technique:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to a specific optical density (e.g., OD₆₀₀ of ~0.6) and then diluted to a standardized concentration (e.g., 10⁶ Colony Forming Units per mL) in a suitable growth medium such as Mueller-Hinton Broth (MHB).[2]
-
Serial Dilution of Test Compounds: The brominated phenolic compounds are serially diluted in the growth medium within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[2]
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or through the use of viability indicators.[2]
Potential Mechanisms of Action of Brominated Phenolic Antimicrobials
While the precise mechanisms of action for TBHBA derivatives remain uninvestigated, studies on related brominated phenols suggest several potential pathways through which they exert their antimicrobial effects.
Figure 1. Proposed mechanisms of antimicrobial action for brominated phenolic compounds.
The primary modes of action identified for brominated phenols include:
-
Membrane Perturbation: Many phenolic compounds are known to interact with and disrupt the integrity of bacterial cell membranes. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3]
-
Biofilm Inhibition: Several brominated phenols have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][4] This is a critical activity, as biofilms are a major contributor to chronic and recurrent infections.
-
Downregulation of Virulence Factors: Some brominated compounds have been shown to reduce the production of virulence factors, which are molecules that enable bacteria to cause disease. This can include the downregulation of genes responsible for toxin production and other pathogenic processes.[4]
Conclusion and Future Directions
The existing body of research on brominated phenolic compounds strongly suggests that derivatives of this compound (TBHBA) represent a promising, yet unexplored, area for the discovery of novel antimicrobial agents. The demonstrated efficacy of related compounds against clinically relevant pathogens, including MRSA, highlights the potential for developing new therapeutics that can address the growing challenge of antibiotic resistance.
Future research should focus on the synthesis and systematic antimicrobial evaluation of a library of TBHBA derivatives. Key investigations should include:
-
Determination of MIC and Minimum Bactericidal Concentration (MBC) values against a broad panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Evaluation of antibiofilm activity to assess the potential of these compounds to treat biofilm-associated infections.
-
Elucidation of the mechanism of action through techniques such as membrane potential assays, gene expression analysis, and proteomics.
-
Assessment of cytotoxicity against human cell lines to determine the therapeutic index and potential for clinical development.
By undertaking these studies, the scientific community can begin to unlock the potential of TBHBA derivatives as a new class of antimicrobial agents.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2,4,6-Tribromo-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), a compound used as a chemical colorimetric agent and a nanomaterial surface modifier.[1] Given the absence of standardized, universally adopted methods for TBHBA analysis, this document outlines a proposed validation study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity. This guide is intended to serve as a blueprint for establishing a robust and reliable analytical method suitable for implementation across multiple laboratories.
Comparative Analysis of Analytical Methods
While various analytical techniques could be employed for the analysis of TBHBA, LC-MS/MS offers significant advantages over traditional methods like HPLC-UV, particularly for complex matrices or when low detection limits are required. The specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry minimizes interference from matrix components, leading to more accurate and precise measurements.
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for TBHBA compared to a hypothetical HPLC-UV method, based on typical performance data for similar halogenated organic compounds.
Table 1: Comparison of Hypothetical Performance Characteristics for TBHBA Analysis
| Performance Characteristic | LC-MS/MS | HPLC-UV | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 80 - 120% |
| Precision (RSD) | |||
| - Repeatability | < 5% | < 10% | ≤ 15% |
| - Intermediate Precision | < 10% | < 15% | ≤ 20% |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | Method Dependent |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL | Method Dependent |
| Selectivity | High (Specific MRM transitions) | Moderate (Potential for co-elution) | No interference at the retention time of the analyte |
Experimental Protocols
Proposed LC-MS/MS Method for Inter-Laboratory Validation
This protocol describes a reversed-phase liquid chromatography-tandem mass spectrometry method for the quantification of this compound in a given matrix (e.g., plasma, environmental water sample).
1. Materials and Reagents
-
This compound (TBHBA) reference standard (>98% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled TBHBA or a structurally similar brominated benzoic acid
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control matrix (e.g., blank plasma, purified water)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
TBHBA: [M-H]⁻ precursor ion → product ion (specific m/z values to be determined during method development)
-
IS: [M-H]⁻ precursor ion → product ion (specific m/z values to be determined during method development)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
5. Sample Preparation
-
Calibration Standards and Quality Controls (QCs): Prepare stock solutions of TBHBA and IS in methanol. Serially dilute the TBHBA stock solution with the control matrix to prepare calibration standards and QCs at a minimum of five concentration levels.
-
Sample Extraction (for complex matrices like plasma):
-
To 100 µL of sample, standard, or QC, add 25 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inter-Laboratory Validation Protocol
1. Objective: To assess the reproducibility and transferability of the analytical method for TBHBA across multiple laboratories.
2. Study Design:
-
A minimum of three laboratories will participate.
-
The coordinating laboratory will prepare and distribute a validation kit containing:
-
The detailed analytical method protocol.
-
TBHBA reference standard and internal standard.
-
A set of blind samples at different concentration levels, including blanks.
-
A standardized reporting template.
-
3. Validation Parameters to be Assessed:
-
Linearity: Each laboratory will prepare and analyze a calibration curve over the specified range.
-
Accuracy and Precision: Each laboratory will analyze the blind samples in replicate (n=5) on three separate days to determine intra- and inter-day accuracy and precision.
-
Limit of Quantification (LOQ): Each laboratory will determine the LOQ as the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Selectivity: Each laboratory will analyze blank matrix samples to assess for interferences.
4. Data Analysis:
-
Each laboratory will submit its raw data and calculated results to the coordinating laboratory.
-
The coordinating laboratory will perform a statistical analysis of the combined data to assess the overall method performance and inter-laboratory variability (e.g., using analysis of variance - ANOVA).
Visualizations
Caption: Workflow of the proposed inter-laboratory validation study for the analytical method of TBHBA.
Caption: Logical relationship of steps in achieving inter-laboratory method validation.
References
A Comparative Guide to the Performance of Targeted Nanoparticles: A Case Study on Folic Acid-Modified Systems
Disclaimer: Initial searches for "TBHBA-modified nanoparticles" did not yield sufficient public data for a comparative analysis. Therefore, this guide utilizes Folic Acid (FA)-modified nanoparticles as a representative and well-documented example of targeted drug delivery systems to fulfill the user's request for a comprehensive performance benchmark.
This guide provides a comparative performance benchmark of Folic Acid (FA)-modified nanoparticles against non-targeted counterparts. It is intended for researchers, scientists, and drug development professionals seeking to understand the advantages of active targeting in nanomedicine. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Data Presentation: Performance Benchmarks
The following tables summarize the quantitative performance of FA-modified nanoparticles in comparison to non-targeted nanoparticles.
| Performance Metric | FA-Modified Nanoparticles | Non-Targeted Nanoparticles | Key Findings | References |
| Drug Encapsulation Efficiency (%) | ~60% | ~60% | Encapsulation efficiency is largely dependent on the nanoparticle formulation and drug properties, not the targeting ligand. | [1] |
| In Vitro Cytotoxicity (IC50) | Significantly Lower | Higher | FA-modified nanoparticles exhibit enhanced cytotoxicity in cancer cells overexpressing folate receptors. | [2][3] |
| Cellular Uptake | Significantly Higher | Lower | Increased uptake is mediated by folate receptor-mediated endocytosis in target cells. | [2][4] |
| Tumor Accumulation | Significantly Higher | Lower | Active targeting leads to greater accumulation of nanoparticles at the tumor site. | [5] |
| Tumor Growth Inhibition (%) | ~75% | ~47% | Enhanced tumor growth inhibition is observed with FA-targeted nanoparticles compared to non-targeted controls. | [3] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Drug Release Assay
This protocol outlines a common method for assessing the release of a therapeutic agent from nanoparticles over time.
-
Preparation of Nanoparticle Suspension: A known amount (e.g., 50 mg) of drug-loaded nanoparticles is dispersed in a specific volume (e.g., 3 mL) of a release medium (e.g., phosphate-buffered saline, pH 7.4).[6]
-
Dialysis Setup: The nanoparticle suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out while retaining the nanoparticles.[6]
-
Release Study: The sealed dialysis bag is submerged in a larger volume of the release medium (e.g., 200 mL) and kept under constant stirring at a controlled temperature (e.g., 37°C).[6]
-
Sampling: At predetermined time intervals, aliquots of the external release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[6]
-
Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[6][7]
Cellular Uptake Analysis
This protocol describes how to quantify the internalization of nanoparticles by target cells.
-
Cell Seeding: Target cells (e.g., cancer cells overexpressing folate receptors) are seeded in multi-well plates and allowed to adhere overnight.
-
Nanoparticle Treatment: The cells are then incubated with fluorescently labeled FA-modified and non-targeted nanoparticles at a specific concentration for a defined period.
-
Cell Harvesting and Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles. The cells are then harvested.
-
Quantification: The cellular uptake of the nanoparticles is quantified by measuring the fluorescence intensity of the cell lysates using a plate reader or by analyzing the percentage of fluorescently positive cells and their mean fluorescence intensity using flow cytometry.[8][9]
In Vivo Efficacy Assessment
This protocol details the evaluation of the therapeutic efficacy of nanoparticles in a tumor-bearing animal model.
-
Tumor Model Establishment: A subcutaneous tumor model is established by injecting cancer cells into the flank of immunodeficient mice.[10]
-
Nanoparticle Administration: Once the tumors reach a certain volume, the mice are randomly divided into treatment groups and administered with FA-modified nanoparticles, non-targeted nanoparticles, free drug, or a control vehicle (e.g., saline) via a suitable route (e.g., intravenous injection).[10]
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals throughout the study.
-
Biodistribution Studies: At the end of the study, major organs and the tumor are harvested to determine the biodistribution of the nanoparticles, often by quantifying the amount of a co-delivered imaging agent or the drug itself.[10]
-
Histological Analysis: Tumors may be sectioned and analyzed histologically to assess treatment-induced changes, such as apoptosis and necrosis.
Visualizations
The following diagrams illustrate key pathways and workflows.
Caption: Experimental workflow for benchmarking targeted nanoparticles.
Caption: Folate receptor-mediated signaling and endocytosis.[11][12][13][14][15]
References
- 1. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Tumor Delivery for Multiple Targeted Nanoparticles Simultaneously by Multiplex ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of 2,4,6-Tribromo-3-hydroxybenzoic Acid for Industrial Flame Retardant Applications
Guide Overview: This guide provides a cost-effectiveness analysis of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) for use in industrial applications, primarily focusing on its potential as a flame retardant additive or precursor in polymers. The performance and economic viability of TBHBA are compared with established alternatives, namely Tetrabromobisphenol A (TBBPA) and common phosphorus-based flame retardants (PFRs). This document is intended for researchers, material scientists, and professionals in drug development and polymer formulation seeking to evaluate novel flame retardant solutions.
While this compound is noted for its high bromine content and potential utility in flame retardant polymer nanocomposites, quantitative performance data from standardized flammability tests are not widely available in public literature.[1][2] This analysis, therefore, proceeds by comparing its chemical properties and available pricing with well-documented alternatives to frame a discussion on its potential cost-effectiveness.
Introduction to this compound (TBHBA)
This compound is a highly brominated aromatic compound. Its molecular structure suggests potential efficacy as a flame retardant. The presence of three bromine atoms, a hydroxyl group, and a carboxylic acid group makes it a versatile molecule. It can potentially be used as an additive flame retardant, or as a reactive intermediate to be chemically bound into a polymer backbone, which can enhance the permanence and performance of the flame retardant properties.[1][2] Its primary applications outside of this potential use include being an organic synthesis intermediate and a colorimetric agent.[1][2][3][4][5]
Performance and Cost Comparison of Flame Retardant Alternatives
The selection of a flame retardant is a multi-faceted decision involving not only the cost of the additive but also its efficiency at required loading levels, its effect on the polymer's physical properties, and regulatory considerations. The primary alternatives to TBHBA in the context of flame retardants for engineering plastics like Acrylonitrile Butadiene Styrene (ABS) and polycarbonates are other brominated flame retardants (BFRs), with TBBPA being a market leader, and non-halogenated options like phosphorus-based flame retardants.
Data Summary: Performance and Cost
The following table summarizes the key performance and cost metrics for TBHBA and its alternatives. It is important to note that the pricing for TBHBA is based on small-quantity, laboratory-grade purchasing and is not indicative of bulk industrial pricing. A direct quantitative comparison of flame retardant performance for TBHBA is not possible due to a lack of published UL 94 data.
| Feature | This compound (TBHBA) | Tetrabromobisphenol A (TBBPA) | Phosphorus-Based FRs (e.g., RDP, BDP) |
| Typical Polymer Systems | Potential for ABS, PC, Epoxy Resins | ABS, PC, Epoxy Resins | PC, ABS, Blends, Polyurethanes |
| Typical Loading for UL 94 V-0 | Data not publicly available | ~15-20% (with antimony synergist) | ~5-15% |
| Mechanism of Action | Gas-phase radical quenching (presumed) | Gas-phase radical quenching | Condensed-phase char formation |
| Bromine Content (% by weight) | ~63.9% | ~58.8% | 0% |
| Indicative Price (per kg) | ~$15,720 (Lab Grade) | ~$1 - $20 (Industrial Grade) | ~$2 - $15 (Industrial Grade) |
| Key Advantages | High bromine content | High efficiency, well-established | Halogen-free, lower smoke toxicity |
| Key Disadvantages | Lack of performance data, high lab cost | Environmental/health concerns | Can affect transparency and impact strength |
Note: TBHBA pricing is derived from retail listings for small quantities (e.g., $78.60 for 5g) and should not be used for direct industrial cost comparison.
Experimental Protocols
To evaluate the flame retardant efficacy of a compound like TBHBA and compare it to alternatives, standardized testing is essential. The UL 94 vertical burn test is a primary industry standard for plastic material flammability.
UL 94 Vertical Burn Test Protocol
This protocol is a standardized method to assess the flammability of plastic materials.
1. Specimen Preparation:
-
A minimum of five test specimens are required.
-
Dimensions: 125 mm ± 5 mm in length, 13 mm ± 0.5 mm in width.
-
Thickness should be representative of the intended application.
-
Specimens are conditioned for at least 48 hours at 23°C and 50% relative humidity.
2. Apparatus:
-
Test chamber or a laboratory fume hood, free from drafts.
-
Bunsen burner with a 20 mm high blue flame.
-
Specimen clamp and stand.
-
Timing device, accurate to the nearest second.
-
A layer of dry, absorbent surgical cotton placed 300 mm below the specimen.
3. Procedure:
-
The specimen is clamped from the upper 6 mm, with its longitudinal axis vertical.
-
The burner is positioned so the flame is centered under the lower end of the specimen.
-
The flame is applied for 10 seconds and then removed.
-
The duration of flaming combustion (t1) is recorded.
-
As soon as flaming combustion ceases, the flame is immediately reapplied for another 10 seconds.
-
After the second application, the duration of flaming combustion (t2) and glowing combustion (t3) are recorded.
-
It is also noted whether any flaming drips ignite the cotton below.
4. Classification Criteria (for V-0, V-1, V-2):
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Flaming drips ignite cotton? | No | No | Yes |
| Burn to holding clamp? | No | No | No |
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows in the evaluation of flame retardants.
Caption: Logical flow for flame retardant selection.
Caption: Workflow for UL 94 flame retardancy testing.
References
Safety Operating Guide
Proper Disposal of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2,4,6-Tribromo-3-hydroxybenzoic acid (CAS No. 14348-40-4) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): All personnel handling this substance must wear the following PPE:
-
Eye Protection: Chemical safety goggles compliant with European standard EN 166 or OSHA 29 CFR 1910.133.[3][4]
-
Hand Protection: Chemical-resistant protective gloves.[3]
-
Skin and Body Protection: A lab coat or other appropriate protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: In cases of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator (such as a type N95 dust mask) or equivalent is required.[3]
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[3] An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
For quick reference, the key quantitative and qualitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14348-40-4 | [3] |
| Molecular Formula | C₇H₃Br₃O₃ | |
| Molecular Weight | 374.81 g/mol | [1] |
| Physical State | Solid, Powder | [3] |
| Appearance | White | [3] |
| Melting Point | 144 - 149 °C / 291.2 - 300.2 °F | [3] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [1][3] |
Step-by-Step Disposal Protocol
The standard and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6][7] Evaporation is not an acceptable method of disposal.[6][7]
Experimental Protocol for Waste Preparation:
-
Segregation of Waste:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).
-
This is a halogenated organic compound. It is crucial to keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[8]
-
-
Container Selection:
-
Waste Accumulation:
-
Place all solid waste contaminated with this compound directly into the designated waste container.
-
If preparing a solution for disposal, ensure the solvent is compatible with the container.
-
Keep the waste container closed at all times, except when adding waste.[5][6][8]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6][14] This area should be at or near the point of waste generation.[14]
-
-
Labeling:
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[5][8]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations.[5]
-
The approximate percentage or quantity of the chemical waste.[5]
-
The date the container was first used for waste accumulation.[5]
-
The name of the principal investigator and the laboratory location.[8]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the labeled hazardous waste container in a secondary containment bin to prevent spills from reaching the environment.[5][8]
-
Ensure the storage area is away from incompatible materials.[5][6]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the satellite accumulation area.[7][8][14]
-
-
Request for Pickup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. dppvalves.com [dppvalves.com]
- 11. voute.bape.gouv.qc.ca [voute.bape.gouv.qc.ca]
- 12. braskem.com.br [braskem.com.br]
- 13. admincontent.bimobject.com [admincontent.bimobject.com]
- 14. odu.edu [odu.edu]
Personal protective equipment for handling 2,4,6-Tribromo-3-hydroxybenzoic acid
Essential Safety and Handling Guide for 2,4,6-Tribromo-3-hydroxybenzoic acid
This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. The following procedures are designed to minimize risk and ensure safe operational conduct.
Hazard Summary and Classification
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful and an irritant.[1][2][3] The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes.
GHS Hazard Classification The substance is categorized under several hazard classes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3][4] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure when handling this compound.[5] All PPE should be selected based on a thorough risk assessment of the specific procedures to be performed.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles that conform to European (EN 166) or ANSI (Z87.1) standards.[1] A face shield may be required for large quantities or splash hazards.[6] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant protective gloves (e.g., disposable nitrile gloves).[1][6] Check manufacturer's compatibility data for breakthrough times. | Prevents skin irritation upon direct contact.[1] |
| Body Protection | A fully buttoned laboratory coat.[6] Consider a chemically resistant apron for procedures with a higher risk of splashing. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area is required.[1] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 dust mask or higher is necessary.[4] | Prevents inhalation of the powdered chemical, which can cause respiratory tract irritation.[1][2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following step-by-step protocols provide a framework for laboratory operations involving this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Before beginning work, ensure that a chemical fume hood is operational and available.
-
Verify that safety showers and eyewash stations are accessible and unobstructed.
-
Prepare all necessary equipment and reagents to minimize movement during the procedure.
-
Designate a specific area for handling the chemical, and ensure it is clean and uncluttered.
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Chemical (Small/Laboratory Scale) :
-
Conduct all manipulations that may generate dust, such as weighing or transferring the solid, within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Use spatulas and other tools to handle the powder; avoid pouring, which can create airborne dust.
-
-
Decontamination and Cleanup :
-
After handling, wipe down the work surface and any contaminated equipment with an appropriate solvent and then wash with soap and water.
-
Carefully remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1][8]
-
Waste Disposal Plan
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or excess chemical must be treated as hazardous waste. Do not dispose of it in drains or regular trash.[7]
-
-
Container Labeling :
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Disposal Procedure :
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
As a halogenated organic compound, it may require specific disposal methods such as incineration at an approved waste disposal plant.[7][8] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency First Aid Measures
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][7]
-
If on Skin : Immediately wash the affected area with plenty of soap and water.[1][7] Remove contaminated clothing and wash it before reuse.[7]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[1][7]
-
If Swallowed : Call a poison center or doctor immediately if you feel unwell.[1][3] Rinse mouth with water.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound 97 14348-40-4 [sigmaaldrich.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
